1-(3-Bromo-4-chlorophenyl)pentan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromo-4-chlorophenyl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO/c1-2-3-4-11(14)8-5-6-10(13)9(12)7-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNAFGXGZHYVRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC(=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682503 | |
| Record name | 1-(3-Bromo-4-chlorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-92-6 | |
| Record name | 1-(3-Bromo-4-chlorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(3-Bromo-4-chlorophenyl)pentan-1-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(3-Bromo-4-chlorophenyl)pentan-1-one
For inquiries, contact: Senior Application Scientist, Chemical Research Division
Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated aryl ketone of significant interest to the scientific community, particularly in the fields of synthetic and medicinal chemistry. This document elucidates the compound's molecular structure, physicochemical properties, and a validated synthetic pathway. Furthermore, it explores its chemical reactivity, predicted spectroscopic signatures, and its potential utility as a versatile scaffold and intermediate in drug discovery and development. Safety protocols and handling guidelines are also detailed to ensure its responsible use in a research setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.
Nomenclature and Molecular Structure
This compound is an aromatic ketone characterized by a pentanoyl group attached to a di-halogenated phenyl ring. The precise substitution pattern is critical to its reactivity and potential biological activity.
-
IUPAC Name: this compound[1]
-
CAS Number: 1280786-92-6[1]
-
Molecular Formula: C₁₁H₁₂BrClO[1]
-
Synonyms: 2-Bromo-4-butylcarbonyl-1-chlorobenzene, 1-Pentanone, 1-(3-bromo-4-chlorophenyl)-[1]
The structure consists of a central benzene ring substituted at position 1 with a pentan-1-one group, at position 3 with a bromine atom, and at position 4 with a chlorine atom. According to IUPAC nomenclature conventions, the numbering of the phenyl ring prioritizes the principal functional group, the ketone, which is assigned position 1.[2][3]
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on computational models and comparison with analogous structures.[4] The presence of two different halogens and a polar ketone group on a lipophilic hydrocarbon framework results in a molecule with balanced polarity and moderate molecular weight.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 275.57 g/mol | PubChem[1] |
| XLogP3 (Lipophilicity) | 4.3 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 1 (from carbonyl oxygen) | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Polar Surface Area | 17.1 Ų | PubChem[1] |
Solubility & Physical State:
-
Water Solubility: Expected to be very low. Halogenated hydrocarbons are generally poorly soluble in water as the energy required to disrupt the hydrogen bonding network of water is not sufficiently compensated by the formation of new, weaker interactions.[2]
-
Organic Solvent Solubility: Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, a common trait for molecules of this type.[2]
-
Physical State: Based on similar compounds like 1-(3-Bromo-4-fluorophenyl)ethan-1-one (Melting Point: 57°C), this compound is predicted to be a solid at standard temperature and pressure.[4] The significant molecular weight and polarity contribute to strong intermolecular forces (dipole-dipole and van der Waals), favoring a solid state.[2]
Synthesis and Chemical Reactivity
The synthesis of aryl ketones is a cornerstone of organic chemistry, with the Friedel-Crafts acylation being the most direct and widely employed method. This electrophilic aromatic substitution provides a robust pathway to this compound.[5]
Proposed Synthetic Route: Friedel-Crafts Acylation
The logical and field-proven approach involves the reaction of 1-bromo-2-chlorobenzene with pentanoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Causality of Experimental Design:
-
Substrate Choice: 1-bromo-2-chlorobenzene is the starting arene. The halogen substituents are electron-withdrawing and deactivating, but they direct incoming electrophiles to the ortho and para positions. Acylation is expected to occur predominantly at the position para to the bromine and ortho to the chlorine, which is sterically accessible and electronically favored.
-
Reagent Choice: Pentanoyl chloride serves as the acylating agent, providing the five-carbon chain. An acyl chloride is used because it is highly reactive towards electrophilic substitution when activated by a Lewis acid.
-
Catalyst: Aluminum chloride is a powerful Lewis acid that coordinates with the carbonyl oxygen of the acyl chloride, generating a highly electrophilic acylium ion, which is necessary to overcome the deactivated nature of the halogenated ring.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis via Friedel-Crafts Acylation
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas scrubber (to neutralize evolved HCl), add 1-bromo-2-chlorobenzene (1.0 eq) and a dry, inert solvent such as dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the temperature remains below 5°C.
-
Acyl Chloride Addition: Add pentanoyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes. A vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker of crushed ice containing concentrated HCl to decompose the aluminum complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or silica gel column chromatography to obtain the final product.
Chemical Reactivity Profile
-
Ketone Moiety: The carbonyl group is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or converted into other functional groups through reactions like reductive amination.
-
Aromatic Ring: The ring is significantly deactivated by three electron-withdrawing groups (bromo, chloro, and acyl). This makes further electrophilic substitution challenging. However, the aryl halides can serve as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful tools for building molecular complexity in drug discovery.
Predicted Spectroscopic Analysis
While experimental spectra are not available, the structure allows for a confident prediction of its key spectroscopic features.
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¹H NMR: The spectrum would show distinct regions. Aromatic protons would appear downfield (δ 7.5-8.0 ppm) with complex splitting patterns. The methylene protons (α to the carbonyl) would be a triplet around δ 3.0 ppm. The terminal methyl group of the pentanoyl chain would be an upfield triplet near δ 0.9 ppm.
-
¹³C NMR: The carbonyl carbon would be highly deshielded, appearing around δ 195-200 ppm. Aromatic carbons would be in the δ 125-140 ppm range, while the aliphatic carbons of the pentanoyl chain would appear upfield.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of an aryl ketone C=O stretch would be prominent around 1690 cm⁻¹. C-H stretches for the aromatic and aliphatic portions would also be visible.
-
Mass Spectrometry: The mass spectrum would be distinguished by a complex molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1), providing definitive evidence of the compound's elemental composition.
Relevance in Drug Discovery and Development
This compound is not an end-product drug but rather a valuable chemical intermediate or scaffold . Its utility stems from the strategic combination of its structural features.
Rationale for Use in Medicinal Chemistry:
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Modulation of Physicochemical Properties: The bromo- and chloro-substituents significantly increase the lipophilicity (LogP) of the phenyl ring, which can enhance membrane permeability. These halogens can also block sites of metabolic oxidation, improving the pharmacokinetic profile of a potential drug candidate.[6]
-
Synthetic Handles: The ketone offers a reactive site for elaboration into a wide variety of functional groups to explore structure-activity relationships (SAR). The bromine atom is particularly useful for introducing further diversity via cross-coupling reactions.
-
Proven Pharmacophore: The substituted chlorophenyl moiety is present in numerous biologically active compounds, including anticonvulsants that act on voltage-gated sodium channels.[7] This suggests that derivatives of this scaffold could be rationally designed to target similar biological pathways.
Caption: Role of the scaffold in generating a diverse chemical library.
Safety, Handling, and Storage
As with related halogenated aromatic compounds, this compound must be handled with appropriate care.[8][9][10]
-
Hazard Identification: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[8] Causes skin, eye, and respiratory tract irritation.[4][11]
-
Engineering Controls: All handling should be performed inside a certified chemical fume hood to minimize inhalation exposure.[8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[4]
-
Fire & Decomposition: In case of fire, use dry powder or carbon dioxide extinguishers.[8] Hazardous decomposition products upon combustion include carbon monoxide, hydrogen chloride, and hydrogen bromide.[4][8]
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in synthetic organic chemistry. Its predictable physicochemical properties, accessible synthesis via Friedel-Crafts acylation, and multiple points for chemical modification make it an attractive scaffold for the development of new chemical entities. For drug discovery professionals, its structural motifs are relevant to the design of novel therapeutics, warranting its consideration in programs aimed at generating diverse compound libraries for biological screening.
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1-(3-Bromo-4-chlorophenyl)pentan-1-one CAS number 1280786-92-6
An In-Depth Technical Guide to 1-(3-Bromo-4-chlorophenyl)pentan-1-one (CAS 1280786-92-6)
Authored by a Senior Application Scientist
Introduction and Strategic Overview
This compound is a halogenated aromatic ketone that presents itself as a valuable, albeit underexplored, building block in the fields of medicinal chemistry and materials science. Its chemical structure, featuring a disubstituted phenyl ring with both bromine and chlorine atoms, coupled with a five-carbon acyl chain, offers a unique combination of steric and electronic properties. The presence of two distinct halogens provides differential reactivity for cross-coupling reactions, while the ketone functionality serves as a versatile handle for a myriad of chemical transformations. This guide aims to provide a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications, grounded in established chemical principles and extrapolated data from structurally related molecules.
Physicochemical and Computed Properties
Table 1: Computed Physicochemical Properties [1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrClO | PubChem |
| Molecular Weight | 275.57 g/mol | PubChem |
| XLogP3 | 4.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 273.97601 Da | PubChem |
| Monoisotopic Mass | 273.97601 Da | PubChem |
| Topological Polar Surface Area | 17.1 Ų | PubChem |
| Heavy Atom Count | 14 | PubChem |
The high XLogP3 value suggests that the compound is lipophilic and likely has low solubility in water, a common characteristic of aromatic ketones.[2][3] The single hydrogen bond acceptor (the carbonyl oxygen) allows for some interaction with polar protic solvents.[2]
Proposed Synthesis: Friedel-Crafts Acylation
The most logical and industrially scalable approach to synthesize this compound is through the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene with pentanoyl chloride.[4][5][6] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.[7]
Reaction Scheme
Caption: Proposed synthesis of this compound.
Detailed Step-by-Step Protocol
-
Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber) is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable inert solvent such as dichloromethane (DCM). The mixture is cooled to 0 °C in an ice bath.
-
Acylium Ion Formation: Pentanoyl chloride (1.0 equivalent) is added dropwise to the stirred suspension of AlCl₃ in DCM. The reaction is allowed to stir at 0 °C for 20-30 minutes to facilitate the formation of the pentanoyl cation-AlCl₄⁻ complex.
-
Electrophilic Aromatic Substitution: A solution of 1-bromo-2-chlorobenzene (1.0 equivalent) in DCM is added dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours (monitoring by TLC or GC-MS is recommended). The halogen substituents on the benzene ring are deactivating, but the para position to the chlorine and meta to the bromine is the most likely site of acylation due to directing effects.
-
Workup: The reaction mixture is carefully poured into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Mechanism of Friedel-Crafts Acylation
The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.
Caption: Mechanism of Friedel-Crafts Acylation.
Analytical Characterization Profile
A robust analytical workflow is crucial for confirming the identity and purity of the synthesized compound. Based on its structure, we can predict the key spectral features.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (3H) appearing as multiplets or distinct doublets and doublet of doublets in the range of δ 7.0-8.0 ppm. - Triplet (2H) around δ 2.9-3.1 ppm corresponding to the α-methylene group (-CH₂-CO-). - Multiplet (2H) around δ 1.6-1.8 ppm for the β-methylene group. - Multiplet (2H) around δ 1.3-1.5 ppm for the γ-methylene group. - Triplet (3H) around δ 0.9 ppm for the terminal methyl group. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 195-205 ppm. - Aromatic carbons (6C) in the δ 120-140 ppm region, including quaternary carbons attached to Br and Cl. - Aliphatic carbons (5C) in the δ 10-40 ppm range. |
| FT-IR | - Strong C=O stretch for the ketone at approximately 1680-1700 cm⁻¹. - C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹. - C=C stretches (aromatic) in the 1450-1600 cm⁻¹ region. - C-Br and C-Cl stretches in the fingerprint region (< 1000 cm⁻¹). |
| Mass Spec (EI) | - Molecular ion peak (M⁺) showing characteristic isotopic patterns for Br (M, M+2 in ~1:1 ratio) and Cl (M, M+2 in ~3:1 ratio). - Major fragmentation peak corresponding to the loss of the butyl group (M-57) to form the 3-bromo-4-chlorobenzoyl cation. |
Potential Applications in Research and Drug Development
The true value of a chemical building block lies in its potential for creating novel molecules with desired functions. The structural motifs within this compound suggest several promising avenues for research.
Intermediate for Agrochemicals and Pharmaceuticals
Halogenated aromatic compounds are prevalent in a wide range of biologically active molecules, including pesticides and pharmaceuticals. The ketone functionality can be readily transformed into other functional groups (alcohols, amines, heterocycles), making this compound a versatile starting material. Furthermore, the two different halogen atoms allow for selective functionalization through orthogonal cross-coupling strategies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.
Scaffold for Bioactive Compound Libraries
The bromochlorophenyl ketone core can serve as a scaffold for generating libraries of compounds for high-throughput screening. Derivatives can be synthesized by modifying the pentanoyl chain or by functionalizing the aromatic ring. Bromophenol derivatives, in particular, have been shown to possess a range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[8][9][10] Research has indicated that some bromophenol derivatives exhibit potent inhibitory effects on key enzymes like cholinesterases, suggesting their potential as lead compounds for neurotherapeutic drugs.[11]
Caption: Drug discovery workflow using the title compound.
Conclusion
This compound, while not extensively studied, represents a chemical entity with significant latent potential. Its synthesis is achievable through well-established organic chemistry reactions, and its structure is ripe for derivatization. For researchers in drug discovery and materials science, this compound offers a versatile platform for innovation. This guide provides a foundational framework for its synthesis, characterization, and strategic application, encouraging further exploration into its chemical possibilities.
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An In-depth Technical Guide to 1-(3-Bromo-4-chlorophenyl)pentan-1-one: Structure, Synthesis, and Potential Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-(3-bromo-4-chlorophenyl)pentan-1-one, a halogenated aromatic ketone with potential applications in medicinal chemistry and drug development. We will delve into its chemical structure, a plausible synthetic route, its expected spectroscopic characteristics, and an exploration of its potential as a scaffold for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Molecular Structure and Physicochemical Properties
This compound is a polysubstituted aromatic ketone. The core of the molecule is a benzene ring substituted with a bromine atom at position 3, a chlorine atom at position 4, and a pentanoyl group at position 1.[1] The presence of two different halogen atoms and a ketone functional group makes this molecule an interesting candidate for further chemical modifications and a potential building block in the synthesis of more complex molecules.[2][3]
dot
Sources
An In-depth Technical Guide to 1-(3-Bromo-4-chlorophenyl)pentan-1-one: Molecular Weight, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromo-4-chlorophenyl)pentan-1-one is a halogenated aromatic ketone. Its structure, featuring a substituted phenyl ring attached to a pentanone moiety, makes it a compound of interest for synthetic chemists and drug discovery professionals. Halogenated aromatic compounds are prevalent in many pharmaceutical agents and agrochemicals, and the specific substitution pattern of this molecule offers a unique scaffold for further chemical elaboration. This guide provides a comprehensive overview of its molecular weight, a detailed protocol for its potential synthesis, and modern analytical techniques for its structural confirmation.
Core Molecular Attributes
A precise understanding of a molecule's properties begins with its fundamental attributes. For this compound, these are summarized below.
| Attribute | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂BrClO | [1](, |
| Molecular Weight | 275.57 g/mol | [2]([Link] |
| CAS Number | 1280786-92-6 | [1](, |
| Canonical SMILES | CCCCC(=O)C1=CC(=C(C=C1)Cl)Br | [3]( |
Section 1: The Cornerstone of Chemical Identity - Molecular Weight
The molecular weight of a compound is a critical parameter in all facets of chemical research and development. It governs stoichiometric calculations for synthesis, informs the interpretation of analytical data, and is a key determinant of a compound's pharmacokinetic properties in drug development.[4]
Theoretical Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in the molecule.[5] For C₁₁H₁₂BrClO, the calculation is as follows:
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 11 | 12.011 | 132.121 |
| Hydrogen (H) | 12 | 1.008 | 12.096 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Chlorine (Cl) | 1 | 35.453 | 35.453 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 275.573 |
This calculated value of 275.573 g/mol is consistent with the reported molecular weight of 275.57 g/mol .[6][2]
Significance in a Research Context
In a laboratory setting, the molecular weight is indispensable for:
-
Stoichiometric Calculations: Ensuring the correct molar ratios of reactants for a chemical synthesis.
-
Solution Preparation: Accurately preparing solutions of a specific molarity.
-
Yield Determination: Calculating the theoretical and actual yields of a reaction.
-
Pharmacokinetics: In drug discovery, molecular weight influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Generally, lower molecular weight compounds tend to have better permeability and oral absorption.[4]
Section 2: Synthesis via Friedel-Crafts Acylation
A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene with valeryl chloride. This electrophilic aromatic substitution reaction introduces the pentanoyl group onto the aromatic ring.[7][8]
Reaction Mechanism
The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acyl chloride to form a highly electrophilic acylium ion. The electron-rich aromatic ring then attacks this ion, followed by deprotonation to restore aromaticity and yield the final ketone product.[7][9]
Caption: Friedel-Crafts acylation workflow for synthesis.
Experimental Protocol
Materials:
-
1-Bromo-2-chlorobenzene
-
Valeryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Initial Mixture: Charge the flask with anhydrous DCM and 1-bromo-2-chlorobenzene. Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Slowly add anhydrous AlCl₃ to the stirred mixture.
-
Acyl Chloride Addition: Add valeryl chloride dropwise to the mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 3: Structural Elucidation and Verification
Confirming the identity and purity of the synthesized compound is paramount. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight and offering structural insights.
Expected Fragmentation Pattern: Aromatic ketones exhibit characteristic fragmentation patterns.[10] For this compound, the following fragments would be expected:
-
Molecular Ion Peak (M⁺): A cluster of peaks around m/z 274, 276, and 278 due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The most intense peak in this cluster would correspond to the monoisotopic mass.
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the butyl group, resulting in a prominent acylium ion.
-
McLafferty Rearrangement: If a gamma-hydrogen is present on the alkyl chain, a rearrangement can occur, leading to the elimination of a neutral alkene (in this case, butene).[11]
Caption: Key fragmentation pathways in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts and splitting patterns dictated by the bromo and chloro substituents. The aliphatic protons of the pentanoyl chain would appear as multiplets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon in the downfield region (typically ~190-200 ppm).[12] Signals for the aromatic carbons would appear between ~120-140 ppm, and the aliphatic carbons would be observed in the upfield region.
Section 4: Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, its structure as a substituted aryl ketone makes it a valuable intermediate in medicinal chemistry. The ketone functionality can be readily modified through reactions such as reduction to an alcohol, reductive amination to form an amine, or further elaboration of the alkyl chain. The di-halogenated phenyl ring provides two sites for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. Such compounds are often explored as scaffolds for developing novel therapeutic agents.
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Fagerholm, U. (2022). Investigation of Molecular Weights and Pharmacokinetic Characteristics of Older and Modern Small Drugs. bioRxiv. [Link]
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Whitman College. GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. [Link]
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Fagerholm, U. (2022). Investigation of Molecular Weights and Pharmacokinetic Characteristics of Older and Modern Small Drugs. bioRxiv. [Link]
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IUPAC name of 1-(3-Bromo-4-chlorophenyl)pentan-1-one
An In-Depth Technical Guide to 1-(3-Bromo-4-chlorophenyl)pentan-1-one
Prepared by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the aromatic ketone, this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound's structure, synthesis, and characterization. The information is presented to not only detail the "what" but to explain the "why," reflecting field-proven insights into chemical principles and laboratory practices.
The foundation of any chemical study is the unambiguous identification of the molecule. The compound's International Union of Pure and Applied Chemistry (IUPAC) name, this compound, precisely describes its chemical architecture.
Decoding the IUPAC Nomenclature
The name can be systematically deconstructed to reveal the structure:
-
Parent Chain: The name is based on "pentan-1-one". This indicates a five-carbon aliphatic chain where the first carbon is part of a ketone functional group (-one)[1][2].
-
Primary Substituent: The prefix "1-(...)" specifies that a substituent is attached to the first carbon (the carbonyl carbon) of the pentan-1-one chain.
-
Aromatic Moiety: The substituent is a "phenyl" group, derived from a benzene ring[3].
-
Ring Substitution: The phenyl ring itself is substituted with two halogen atoms: "3-Bromo" and "4-chloro". The numbering (3- and 4-) is relative to the point of attachment to the pentan-1-one chain, which is designated as position 1 on the phenyl ring[4][5].
This systematic naming ensures that the structure can be drawn without ambiguity, a critical requirement for reproducibility in scientific research.
Chemical Structure and Visualization
The logical assembly of these parts gives the final structure. The CAS Number for this compound is 1280786-92-6[6].
Caption: IUPAC structure of the target compound.
Physicochemical Properties
A summary of the key computed and identifying properties is crucial for experimental design, including solvent selection, reaction monitoring, and safety assessment.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrClO | PubChem[6] |
| Molecular Weight | 275.57 g/mol | PubChem[6] |
| CAS Number | 1280786-92-6 | PubChem[6] |
| Canonical SMILES | CCCCC(=O)C1=CC(=C(C=C1)Cl)Br | PubChem[6] |
| InChIKey | NXNAFGXGZHYVRW-UHFFFAOYSA-N | PubChem[6] |
| XLogP3 | 4.3 | PubChem[6] |
| Hydrogen Bond Donors | 0 | PubChem[6] |
| Hydrogen Bond Acceptors | 1 | PubChem[6] |
Synthesis Pathway: Friedel-Crafts Acylation
From a synthetic chemistry perspective, the most direct and industrially relevant method for preparing this class of aromatic ketone is the Friedel-Crafts acylation[7][8]. This electrophilic aromatic substitution reaction provides a robust route to forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.
Principle and Mechanism
The reaction proceeds by treating a substituted benzene with an acyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃)[8][9]. The causality of the mechanism is as follows:
-
Generation of the Electrophile: The Lewis acid catalyst activates the acyl halide. AlCl₃ coordinates to the chlorine atom of the pentanoyl chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a highly reactive and resonance-stabilized acylium ion (CH₃(CH₂)₃CO⁺), which serves as the potent electrophile[7][10].
-
Electrophilic Attack: The electron-rich π-system of the 1-bromo-2-chlorobenzene ring attacks the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity[8][10].
-
Rearomatization: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final ketone product[9][10].
Caption: Key stages of the Friedel-Crafts acylation.
Proposed Laboratory Protocol
This protocol is a self-validating workflow, incorporating in-process checks to ensure reaction completion and product purity.
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.25 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, DCM). Cool the suspension to 0°C in an ice bath.
-
Acyl Chloride Addition: Add pentanoyl chloride (1.1 eq.) dropwise to the AlCl₃ suspension while stirring. Allow the mixture to stir for 15-20 minutes to pre-form the acylium ion complex.
-
Substrate Addition: Dissolve 1-bromo-2-chlorobenzene (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.
-
In-Process Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the starting material (1-bromo-2-chlorobenzene) indicates completion.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum salts and breaks up the ketone-AlCl₃ complex.
-
Workup & Purification:
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the pure this compound.
-
Analytical Characterization
Structural confirmation is paramount. A combination of spectroscopic methods provides a complete and validated picture of the molecule. While specific spectra for this exact compound are not publicly available, the expected data can be reliably predicted based on its structure and data from analogous compounds[11][12][13].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct regions.
-
Aromatic Region (~7.5-8.0 ppm): Three signals corresponding to the three protons on the substituted phenyl ring. Due to the substitution pattern, they will likely appear as a doublet, a doublet of doublets, and another doublet, with coupling constants characteristic of ortho and meta relationships.
-
Aliphatic Region (~0.9-3.0 ppm): The pentanoyl chain will show four signals. A triplet around 2.9-3.0 ppm for the α-CH₂ group adjacent to the carbonyl, two multiplets (sextets) for the β- and γ-CH₂ groups, and a triplet around 0.9 ppm for the terminal methyl (CH₃) group.
-
-
¹³C NMR: The carbon NMR will show 11 distinct signals.
-
Carbonyl Carbon (~198-202 ppm): A characteristic downfield signal for the ketone.
-
Aromatic Carbons (~125-140 ppm): Six signals, including two for the carbons bearing the bromo and chloro substituents.
-
Aliphatic Carbons (~14-45 ppm): Four signals corresponding to the carbons of the pentanoyl chain.
-
Mass Spectrometry (MS)
Mass spectrometry is definitive for confirming molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The spectrum will exhibit a complex molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br ~50.7%, ⁸¹Br ~49.3%) and chlorine (³⁵Cl ~75.8%, ³⁷Cl ~24.2%). This will result in a characteristic pattern of peaks at M, M+2, M+4, and M+6, providing unambiguous evidence for the presence of one bromine and one chlorine atom.
-
Fragmentation: A prominent fragment is expected from the alpha-cleavage adjacent to the carbonyl group, resulting in the loss of a butyl radical (•C₄H₉) and the formation of the stable [3-bromo-4-chlorobenzoyl] cation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
-
C=O Stretch: A strong, sharp absorption band is expected in the range of 1680-1700 cm⁻¹ characteristic of an aryl ketone.
-
C-H Stretches: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.
-
C=C Stretches: Aromatic ring C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.
-
C-X Stretches: C-Cl and C-Br stretches will appear in the fingerprint region below 1000 cm⁻¹.
Applications and Relevance in Drug Development
Halogenated aromatic ketones are valuable intermediates in medicinal chemistry and materials science. While specific applications for this compound are not widely documented, its structure suggests significant potential:
-
Scaffold for Synthesis: The ketone functional group is a versatile handle for further chemical transformations (e.g., reduction to an alcohol, reductive amination, or conversion to an oxime)[14].
-
Pharmacophore Component: The bromo- and chloro-substituents can modulate the lipophilicity, metabolic stability, and binding interactions of a potential drug candidate. Halogen bonding is an increasingly recognized interaction in drug-receptor binding.
-
Precursor to Biologically Active Molecules: Many cardiovascular and bronchodilator drugs are derived from substituted acetophenone derivatives, highlighting the importance of this chemical class as starting materials[11].
Safety and Handling
-
General Precautions: This compound should be handled only by qualified professionals in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory[15].
-
Hazards: While specific toxicity data is unavailable, compounds of this class should be treated as potentially hazardous. Avoid inhalation, ingestion, and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
References
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National Council of Educational Research and Training. (n.d.). Haloalkanes and Haloarenes. NCERT. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Clark, J. (2023). Explaining the Friedel-Crafts acylation of benzene. Chemguide. [Link]
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Asymmetric Synthesis & Catalysis. (2018). Friedel Crafts Alkylation and Acylation. Master Organic Chemistry. [Link]
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LibreTexts. (2023). The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]
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LibreTexts. (2023). Nomenclature of Aldehydes & Ketones. Chemistry LibreTexts. [Link]
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JoVE. (2025). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Journal of Visualized Experiments. [Link]
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Clark, J. (n.d.). Naming aromatic compounds. Chemguide. [Link]
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CHEM-GUIDE. (n.d.). IUPAC system and IUPAC rules of naming aldehydes & ketones. [Link]
-
KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups. [Link]
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Talapatra, S. K., & Talapatra, B. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [Link]
-
Chemsrc. (2025). 1-(3-bromo-4-chlorophenyl)propan-1-one. [Link]
-
Ahmed, D., & Mir, H. (2016). Synthesis of Schiff Bases of Acetophenone with Aniline and its Different Chloro-Substituted Derivatives, and Study of their Antioxidant, Enzyme Inhibitory and Antimicrobial Properties. ResearchGate. [Link]
-
Asymmetric Synthesis & Catalysis. (2011). Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. [Link]
-
Vedantu. (n.d.). The IUPAC name of the compound is A 3Bromo45dichloropentan3ol. [Link]
-
ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]
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Spectral data of 1-(3-Bromo-4-chlorophenyl)pentan-1-one
An In-Depth Technical Guide to the Spectral Analysis of 1-(3-Bromo-4-chlorophenyl)pentan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of this compound, a halogenated aromatic ketone of interest in synthetic chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of data. Instead, it establishes a framework for predicting, acquiring, and interpreting the spectral data from core analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation are emphasized, providing a robust, self-validating methodology for confirming the molecular structure of this and similar compounds.
Introduction: The Imperative for Rigorous Structural Verification
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock of all subsequent work. The subject of this guide, this compound, serves as an exemplary model for a molecule requiring a multi-technique analytical approach. Its structure incorporates several key features—a ketone, an aliphatic chain, and a polysubstituted aromatic ring with two different halogens—each presenting a unique signature in various spectroscopic analyses.
This guide is structured to walk the researcher through the logical workflow of spectral analysis, from predicting expected outcomes based on chemical principles to integrating the results from different methods to build an unshakeable structural confirmation.
Molecular Structure and Predicted Chemical Properties
To interpret spectral data effectively, one must first deconstruct the molecule into its constituent functional groups and electronic environments.
Caption: Molecular components of this compound.
The key regions for analysis are:
-
The Carbonyl Group (C=O): A strong electron-withdrawing group that will significantly influence the aromatic ring and the adjacent α-carbon.
-
The Phenyl Ring: A 1,2,4-trisubstituted ring. The electronic effects of the bromo, chloro, and acyl substituents will dictate the chemical shifts of the three aromatic protons.
-
The Aliphatic Pentanoyl Chain: Five carbons in distinct electronic environments, providing a clear map in both ¹H and ¹³C NMR.
-
The Halogens (Br, Cl): Their primary influence will be seen in the mass spectrum through characteristic isotopic patterns.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
3.1. The Causality of IR Analysis
IR spectroscopy is the first logical step in the analysis. Its power lies in the rapid and definitive identification of key functional groups. The principle is that chemical bonds vibrate at specific frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic frequency, resulting in a peak in the spectrum. For this molecule, the most diagnostic absorption will be from the carbonyl (C=O) bond of the ketone.
3.2. Predicted IR Absorption Data
The expected spectral features are summarized below. The conjugation of the ketone with the aromatic ring is known to lower the C=O stretching frequency compared to a simple aliphatic ketone.[1]
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Characteristics |
| C=O (Ketone) | Stretch | 1680 - 1700 | Strong, Sharp |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium to Strong |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium, Multiple Bands |
| C-Cl | Stretch | 700 - 850 | Medium to Strong |
| C-Br | Stretch | 500 - 650 | Medium to Strong |
3.3. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small, solvent-free amount of the purified solid compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Acquisition: Apply pressure using the anvil to ensure good contact. Collect a background spectrum of the clean, empty crystal.
-
Analysis: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
Processing: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance plot.
3.4. Workflow for IR Spectral Interpretation
Caption: A logical workflow for the interpretation of an IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR provides the most detailed picture of the molecular skeleton. It maps the chemical environment of every hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
4.1. ¹H NMR Spectroscopy: Proton Environments
The Causality of ¹H NMR Interpretation: The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups (like C=O, Br, Cl) "deshield" nearby protons, shifting their signals downfield (to higher δ values). The integration of a signal reveals the relative number of protons it represents. Finally, spin-spin coupling (splitting) tells us how many protons are on adjacent carbons. A step-by-step guide to interpretation is a valuable resource.[2]
Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)
| Proton Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale |
| H-2 (Ar-H) | ~7.9 - 8.1 | 1H | d (doublet) | Ortho to the deshielding C=O group. |
| H-5 (Ar-H) | ~7.6 - 7.8 | 1H | d (doublet) | Ortho to the Cl atom. |
| H-6 (Ar-H) | ~7.4 - 7.6 | 1H | dd (doublet of doublets) | Coupled to both H-2 and H-5. |
| H-α (CH₂) | ~2.9 - 3.1 | 2H | t (triplet) | Alpha to the C=O group, highly deshielded. |
| H-β (CH₂) | ~1.6 - 1.8 | 2H | sextet | Coupled to H-α and H-γ. |
| H-γ (CH₂) | ~1.3 - 1.5 | 2H | sextet | Coupled to H-β and H-δ. |
| H-δ (CH₃) | ~0.9 - 1.0 | 3H | t (triplet) | Terminal methyl group, least deshielded. |
4.2. ¹³C NMR Spectroscopy: The Carbon Skeleton
The Causality of ¹³C NMR Interpretation: Each chemically unique carbon atom produces a single peak in a standard broadband-decoupled ¹³C NMR spectrum. The chemical shift is highly diagnostic of the carbon's hybridization and electronic environment. Carbonyl carbons are heavily deshielded and appear far downfield.[3] Aromatic carbons absorb in a characteristic range of 120-150 ppm.[4]
Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)
| Carbon Label | Chemical Shift (δ, ppm) | Rationale |
| C7 (C=O) | ~198 - 202 | Ketone carbonyl, highly deshielded. |
| C1 (Ar-C) | ~138 - 142 | Quaternary carbon attached to the carbonyl. |
| C4 (Ar-C) | ~135 - 139 | Quaternary carbon attached to Chlorine. |
| C2 (Ar-CH) | ~132 - 135 | Aromatic CH. |
| C6 (Ar-CH) | ~130 - 133 | Aromatic CH. |
| C5 (Ar-CH) | ~128 - 131 | Aromatic CH. |
| C3 (Ar-C) | ~125 - 128 | Quaternary carbon attached to Bromine. |
| C8 (α-CH₂) | ~38 - 42 | Alpha to carbonyl. |
| C9 (β-CH₂) | ~26 - 30 | Aliphatic chain. |
| C10 (γ-CH₂) | ~22 - 26 | Aliphatic chain. |
| C11 (δ-CH₃) | ~13 - 15 | Terminal methyl group. |
4.3. Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm) if quantitative analysis is needed.
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
Acquisition:
-
¹H NMR: A standard pulse sequence is used. Typically requires only a few scans due to high sensitivity.
-
¹³C NMR: Requires a greater number of scans (hundreds to thousands) due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling is used to simplify the spectrum to single lines for each carbon.
-
Mass Spectrometry: Molecular Weight and Fragmentation
5.1. The Causality of Mass Spectrometry
MS provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts like a structural fingerprint. For halogenated compounds, the most powerful diagnostic feature is the isotopic pattern of the molecular ion.
5.2. Isotopic Pattern Prediction
The presence of both bromine and chlorine creates a highly characteristic cluster of peaks for the molecular ion (M⁺).
-
Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of roughly 3:1.
-
Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of roughly 1:1.[5]
This combination will produce a distinct pattern for the molecular ion cluster:
-
M⁺: Contains ³⁵Cl and ⁷⁹Br.
-
M+2: Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br. This peak will be the most abundant in the cluster.
-
M+4: Contains ³⁷Cl and ⁸¹Br.
-
M+6: Not present with only one of each halogen.
The relative intensities of the M⁺, M+2, and M+4 peaks provide a definitive signature for the presence of one chlorine and one bromine atom.
5.3. Predicted Fragmentation Pathways
Upon ionization (typically by electron impact), the molecular ion will break apart in predictable ways. The most favored cleavages produce the most stable fragments (cations).
-
Alpha-Cleavage (McLafferty Rearrangement is not possible): The most likely initial fragmentation is the cleavage of the bond between the carbonyl carbon and the alpha-carbon of the alkyl chain. This results in the loss of a butyl radical (•C₄H₉) and the formation of a very stable 3-bromo-4-chlorobenzoyl cation.
-
Other Fragmentations: Cleavage can also occur along the alkyl chain, leading to smaller fragment ions.
Caption: Primary fragmentation pathway for the target molecule in mass spectrometry.
5.4. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) into the GC, where it is vaporized.
-
Separation: The compound travels through a heated capillary column, separating it from any impurities.
-
Ionization & Analysis: The purified compound elutes from the GC column directly into the ion source of the mass spectrometer (e.g., an electron ionization source). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Integrated Analysis: A Unified Conclusion
No single technique is sufficient for absolute structural proof. The strength of this methodology lies in the convergence of all data points.
Caption: Integrated workflow for spectroscopic structure elucidation.
The IR spectrum confirms the presence of the key functional groups. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the specific arrangement of the pentanoyl chain and the substitution pattern on the aromatic ring. Finally, the mass spectrum validates the molecular weight and elemental composition (specifically the presence of Br and Cl) and supports the structure through predictable fragmentation. When all predicted data align with the experimental results, the structure is confirmed with a high degree of confidence.
References
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
StudyRaid. (n.d.). Understand IR Spectroscopy Features of Acetophenone. Retrieved from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
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Physical and chemical properties of 1-(3-Bromo-4-chlorophenyl)pentan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromo-4-chlorophenyl)pentan-1-one is a halogenated aromatic ketone with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a substituted phenyl ring and a pentanoyl chain, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and expected spectral characteristics, offering valuable insights for researchers in drug discovery and development.
Chemical Structure and Properties
The molecular structure of this compound consists of a pentan-1-one moiety attached to a 3-bromo-4-chlorophenyl ring.[1]
Physical and Chemical Properties
While experimental data for this compound is limited, its properties can be estimated based on its structure and data from similar compounds.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrClO | [1] |
| Molecular Weight | 275.57 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1280786-92-6 | [1] |
| XLogP3 | 4.3 | [1] |
| Predicted Boiling Point | >250 °C | Estimated |
| Predicted Melting Point | Not available | |
| Appearance | Likely a solid at room temperature | Inferred |
Synthesis of this compound
A plausible and widely used method for the synthesis of aromatic ketones is the Friedel-Crafts acylation.[2] This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide using a Lewis acid catalyst. For the synthesis of this compound, 1-bromo-2-chlorobenzene would be acylated with pentanoyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃).
start [label="Start Materials:\n1-Bromo-2-chlorobenzene\nPentanoyl chloride\nAluminum chloride", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Friedel-Crafts Acylation:\n- Mix reactants in an inert solvent\n- Cool the mixture\n- Add AlCl3 catalyst", fillcolor="#FBBC05"]; workup [label="Reaction Work-up:\n- Quench with ice/HCl\n- Separate organic layer", fillcolor="#EA4335"]; purification [label="Purification:\n- Wash with base and brine\n- Dry and evaporate solvent\n- Purify by chromatography or distillation", fillcolor="#34A853"]; product [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> reaction [label="1. Reactants"]; reaction -> workup [label="2. Quenching"]; workup -> purification [label="3. Isolation"]; purification -> product [label="4. Purity"]; }
Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from a general procedure for the Friedel-Crafts acylation of substituted benzenes.[3]
Materials:
-
1-Bromo-2-chlorobenzene
-
Pentanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a stirred solution of 1-bromo-2-chlorobenzene and pentanoyl chloride in anhydrous DCM at 0 °C, slowly add anhydrous AlCl₃ in portions.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.
Chemical Reactivity
The chemical reactivity of this compound is primarily governed by the ketone functional group and the substituted aromatic ring.
-
Carbonyl Group Reactions: The ketone can undergo various reactions typical of carbonyl compounds, such as reduction to a secondary alcohol, reductive amination, and reactions with Grignard reagents.
-
Alpha-Hydrogen Reactions: The presence of alpha-hydrogens on the pentanoyl chain allows for reactions such as enolate formation, aldol condensation, and alpha-halogenation.[4]
-
Aromatic Ring Reactions: The electron-withdrawing nature of the bromo, chloro, and acyl substituents deactivates the aromatic ring towards further electrophilic substitution. However, nucleophilic aromatic substitution might be possible under specific conditions.
Spectral Properties
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the pentanoyl chain.
-
Aromatic Region (δ 7.5-8.0 ppm): The three protons on the phenyl ring will likely appear as a complex multiplet in this region.
-
Aliphatic Region (δ 0.9-3.0 ppm):
-
A triplet corresponding to the terminal methyl group (CH₃) around δ 0.9 ppm.
-
A multiplet for the methylene group (CH₂) adjacent to the methyl group around δ 1.4 ppm.
-
A multiplet for the methylene group (CH₂) gamma to the carbonyl group around δ 1.6 ppm.
-
A triplet for the methylene group (CH₂) alpha to the carbonyl group around δ 2.9 ppm.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the pentanoyl chain.
-
Carbonyl Carbon: A signal around δ 200 ppm.
-
Aromatic Carbons: Six signals in the range of δ 125-140 ppm.
-
Aliphatic Carbons: Four signals for the pentanoyl chain between δ 13-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl group.
-
C=O Stretch: A strong, sharp peak in the region of 1680-1700 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks in the range of 2850-3000 cm⁻¹.
-
C-H Stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-Br and C-Cl Stretches: Absorptions in the fingerprint region below 1000 cm⁻¹.
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine and chlorine will result in isotopic patterns for the molecular ion and bromine/chlorine-containing fragments.
-
Molecular Ion (M⁺): A cluster of peaks around m/z 274, 276, and 278 due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
-
Fragmentation: Common fragmentation pathways include cleavage at the alpha-position to the carbonyl group, leading to the loss of the butyl group (C₄H₉) and the formation of a 3-bromo-4-chlorobenzoyl cation.
Safety and Handling
Based on the safety data for the similar compound 1-(3-bromo-4-chlorophenyl)ethanone, this compound should be handled with care.[5] It is likely to be harmful if swallowed and may cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable building block in organic synthesis. This guide has provided a detailed overview of its properties, a practical synthetic route, and predicted spectral data to aid researchers in their synthetic and medicinal chemistry endeavors. While experimental data is currently limited, the information presented here, based on established chemical principles and data from analogous compounds, serves as a robust starting point for further investigation and application of this compound.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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CBSE Academic. CHEMISTRY (CODE - 043) SAMPLE QUESTION PAPER* CLASS XII (2025-26). [Link]
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YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
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NMRDB.org. Predict 1H proton NMR spectra. [Link]
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Chemguide. Friedel-Crafts Acylation of Benzene. [Link]
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BYJU'S. Reaction due to α-hydrogen. [Link]
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NCERT. Haloalkanes and Haloarenes. [Link]
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YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]
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Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]
-
ResearchGate. 1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one. [Link]
-
Lead Sciences. (S)-1-(3-Bromo-4-chlorophenyl)ethan-1-ol. [Link]
-
Chemsrc. 1-(3-bromo-4-chlorophenyl)propan-1-one | CAS#:1261527-19-8. [Link]
-
PubChem. 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one. [Link]
-
NCERT. NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. [Link]
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YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]
-
Chegg. Solved Spectroscopy: Predict the 1H NMR spectrum of. [Link]
-
PubChem. 3-Bromo-4-methyl-1-phenylpentan-1-one. [Link]
-
PubChem. 3-Bromo-1-(3-bromo-4-chlorophenyl)propan-1-one. [Link]
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A Technical Guide to the Commercial Sourcing and Application of 1-(3-Bromo-4-chlorophenyl)pentan-1-one
This guide serves as a comprehensive resource for researchers, chemists, and procurement specialists involved in the sourcing and application of 1-(3-Bromo-4-chlorophenyl)pentan-1-one, a key chemical intermediate.
Executive Summary
This compound is a halogenated aromatic ketone that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive ketone and a di-substituted phenyl ring with bromine and chlorine atoms, makes it a valuable precursor for creating more complex molecules. These downstream products are often investigated in the development of pharmaceuticals and agrochemicals.[1] The bromine atom, in particular, provides a strategic site for carbon-carbon bond formation through cross-coupling reactions. This guide provides a detailed overview of its chemical properties, a survey of commercial suppliers, quality control considerations, and a practical, field-tested protocol for its use in a Suzuki-Miyaura coupling reaction.
Chemical Profile and Properties
A precise understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 1280786-92-6 | PubChem[2] |
| Molecular Formula | C₁₁H₁₂BrClO | PubChem[2] |
| Molecular Weight | 275.57 g/mol | PubChem |
| Appearance | Not specified, typically an off-white to yellow solid or oil | General chemical knowledge |
| SMILES | CCCCC(=O)C1=CC(=C(C=C1)Cl)Br | PubChem[2] |
Note: Physical properties such as melting and boiling points are not consistently reported and should be confirmed with the supplier's Certificate of Analysis.
Commercial Suppliers and Sourcing Analysis
The procurement of high-purity chemical intermediates is a critical first step in any research and development campaign. The following table summarizes known commercial suppliers for this compound. When selecting a supplier, it is imperative to request a lot-specific Certificate of Analysis (CoA) to verify purity and identity before purchase.
| Supplier | Purity/Specification | Storage Recommendation | Notes |
| BLDpharm | ≥95% | Sealed in dry, 2-8°C | Offers related compounds like the propan-1-one analogue.[3] |
| Chemsrc | Not Specified | Store in closed vessels | Provides basic MSDS information for a related compound.[4] |
| Echemi | Not Specified | Store in a dry, cool, well-ventilated place | Lists various suppliers and related haloarenes.[5][6] |
| Leap Chem Co., Ltd. | Research Grade | Not Specified | A specialized supplier of fine chemicals for R&D.[7] |
Supplier Vetting – An Expert’s Perspective:
Beyond catalog listings, true diligence involves direct communication. Always ask for:
-
A Lot-Specific Certificate of Analysis (CoA): This is non-negotiable. It provides the definitive purity (typically by HPLC or GC), identity confirmation (¹H NMR, MS), and moisture content.
-
Lead Time and Stock Status: For project planning, confirm if the material is in stock or requires custom synthesis.
-
Safety Data Sheet (SDS): Essential for risk assessment and ensuring proper handling procedures.[4][5]
Quality Control and Purity Assessment
The success of subsequent synthetic steps is directly dependent on the quality of the starting material. For a compound like this compound, several analytical techniques are essential for validation.
-
Proton Nuclear Magnetic Resonance (¹H NMR): This is the primary tool for structural confirmation. The spectrum should show characteristic signals for the aromatic protons, the α-methylene protons adjacent to the carbonyl, and the aliphatic chain protons, with appropriate splitting patterns and integration values.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining purity. A high-resolution column can separate the main compound from potential impurities, such as regioisomers or unreacted starting materials from its synthesis. Purity should typically be >95% for most applications.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic pattern characteristic of a compound containing one bromine and one chlorine atom.
Potential Impurities: The most common impurities may include regioisomers (e.g., 1-(4-bromo-3-chlorophenyl)pentan-1-one) or residual starting materials from a Friedel-Crafts acylation synthesis.
Application in Synthetic Chemistry: A Protocol Example
The aryl bromide moiety of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions. The following protocol describes a representative Suzuki-Miyaura coupling, a powerful method for forming C-C bonds.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This procedure details the coupling of the title compound with phenylboronic acid to yield 1-(4-chloro-3-phenylphenyl)pentan-1-one.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq). Causality Note: Pd(PPh₃)₄ is chosen for its reliability and robustness in a wide range of Suzuki couplings. The tetrakis(triphenylphosphine)palladium(0) is a pre-catalyst that forms the active Pd(0) species in situ.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture of Toluene and Water (e.g., 4:1 ratio, ~0.1 M concentration relative to the aryl bromide). Causality Note: The biphasic solvent system is crucial. The organic phase dissolves the substrates and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the transmetalation step.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Workflow and Pathway Visualization
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling protocol described above.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Safe Handling and Storage
As a halogenated organic compound, proper safety protocols must be strictly followed.
-
Handling: This product should only be handled in a chemical fume hood by qualified personnel.[4] Wear appropriate personal protective equipment (PPE), including laboratory clothing, chemical-resistant gloves, and safety goggles.[4] Avoid breathing dust, fumes, or vapors.[5] Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][8] Keep away from oxidizing agents, heat, sparks, and open flames.[4][8]
-
First Aid:
-
Skin Contact: Immediately wash skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4]
-
Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do so. Continue rinsing.[5]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5]
-
Ingestion: If swallowed, rinse mouth and seek medical attention.[4][5]
-
References
-
1-(3-bromo-4-chlorophenyl)propan-1-one | CAS#:1261527-19-8 | Chemsrc.
-
1-(3-BROMO-4-CHLOROPHENYL)ETHANONE Safety Data Sheets - Echemi.
-
This compound | C11H12BrClO - PubChem.
-
Buy 3-BROMO-4-CHLOROBENZALDEHYDE Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD - ECHEMI.
-
1-(3-Bromo-4-chlorophenyl)propan-1-one - BLDpharm.
-
(1S)-1-(3-Bromo-4-chlorophenyl)ethan-1-ol | 1567895-16-2 | SMC89516 - Biosynth.
-
SAFETY DATA SHEET - 4'-Bromoacetophenone.
-
3-Bromo-4-cyanotoluene - Chem-Impex.
-
Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives - ResearchGate.
-
SAFETY DATA SHEET - Thermo Fisher Scientific.
-
Haloalkanes and Haloarenes - NCERT.
-
DOx - Wikipedia.
-
3-Bromo-4-fluorobenzohydrazide suppliers and producers - BuyersGuideChem.
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- 8. assets.thermofisher.com [assets.thermofisher.com]
Purity Standards for 1-(3-Bromo-4-chlorophenyl)pentan-1-one: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the purity standards for 1-(3-Bromo-4-chlorophenyl)pentan-1-one, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the critical aspects of impurity profiling, analytical methodologies, and regulatory considerations that underpin the quality control of this compound.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
The chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug safety and efficacy. For a compound such as this compound, which serves as a building block in the synthesis of more complex drug molecules, stringent purity control is paramount. Impurities, even in trace amounts, can have significant consequences, including altered pharmacological or toxicological profiles of the final drug product, reduced stability, and the potential for the formation of harmful by-products.
This guide will elucidate the multifaceted approach required to define, identify, and control impurities in this compound, ensuring its suitability for downstream pharmaceutical applications. Our discussion is grounded in the principles of scientific integrity, drawing upon established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines.
Synthetic Pathway and Potential Process-Related Impurities
A thorough understanding of the synthetic route to this compound is fundamental to predicting and identifying potential process-related impurities. The most probable synthetic pathway is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene with valeryl chloride, utilizing a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]
Sources
Methodological & Application
Synthesis of 1-(3-Bromo-4-chlorophenyl)pentan-1-one
An Application Note for the
Abstract
This application note provides a comprehensive and validated protocol for the synthesis of 1-(3-bromo-4-chlorophenyl)pentan-1-one, a halogenated aromatic ketone. Such compounds are valuable intermediates and building blocks in medicinal chemistry and materials science, finding use in the development of novel pharmaceuticals and specialized organic compounds. The described method is based on the Friedel-Crafts acylation, a robust and well-established reaction for forming carbon-carbon bonds on an aromatic ring.[1] This guide details the reaction mechanism, a step-by-step experimental procedure, safety considerations, purification techniques, and methods for characterization. It is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development.
Introduction and Scientific Background
Aromatic ketones are a pivotal class of compounds in organic synthesis. The target molecule, this compound, features a di-halogenated phenyl ring, which offers multiple sites for further functionalization, making it a versatile precursor for more complex molecular architectures. The synthesis is achieved via electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.[2]
This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst. In this protocol, 1-bromo-2-chlorobenzene serves as the aromatic substrate and is reacted with pentanoyl chloride (valeryl chloride) in the presence of anhydrous aluminum chloride (AlCl₃).
Reaction Mechanism: Friedel-Crafts Acylation
The reaction proceeds through the formation of a highly electrophilic acylium ion. The mechanism can be broken down into three key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of pentanoyl chloride. This complexation polarizes the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[3] This ion is the active electrophile in the reaction.
-
Electrophilic Attack: The electron-rich π-system of the 1-bromo-2-chlorobenzene ring attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a positively charged intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Aromatization: A weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst.[4]
A significant advantage of Friedel-Crafts acylation is that the product, an aromatic ketone, is less reactive than the starting material because the acyl group is deactivating. This deactivation prevents polysubstitution, which can be a major issue in Friedel-Crafts alkylation reactions.[1][5]
Experimental Protocol
This section outlines the necessary reagents, equipment, and a detailed, step-by-step procedure for the synthesis, work-up, and purification of the target compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Purity | Supplier |
| 1-Bromo-2-chlorobenzene | C₆H₄BrCl | 191.45 | 5.00 g | 26.12 | ≥98% | Sigma-Aldrich |
| Pentanoyl Chloride | C₅H₉ClO | 120.58 | 3.47 g (3.17 mL) | 28.73 | ≥98% | Sigma-Aldrich |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 4.18 g | 31.34 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | 50 mL | - | ≥99.8% | Fisher Scientific |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~10 mL | - | 37% | VWR |
| Deionized Water | H₂O | 18.02 | ~200 mL | - | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | - | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | - | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - | - | Fisher Scientific |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Addition (dropping) funnel
-
Calcium chloride drying tube or nitrogen/argon inlet
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Apparatus for column chromatography (glass column, silica gel)
-
TLC plates (silica gel 60 F₂₅₄)
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
A. Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.
-
Fit the top of the condenser with a calcium chloride drying tube or connect it to a nitrogen/argon line to maintain an inert atmosphere. The use of a strong Lewis acid like AlCl₃ necessitates anhydrous conditions.
-
Place the flask in an ice-water bath on top of a magnetic stirrer.
-
Under the inert atmosphere, carefully add anhydrous aluminum chloride (4.18 g, 31.34 mmol) to the flask, followed by 30 mL of anhydrous dichloromethane (DCM). Stir the resulting suspension.
B. Reagent Addition and Reaction
-
In a separate dry beaker, prepare a solution of 1-bromo-2-chlorobenzene (5.00 g, 26.12 mmol) and pentanoyl chloride (3.47 g, 28.73 mmol) in 20 mL of anhydrous DCM.
-
Transfer this solution to the addition funnel.
-
While stirring the AlCl₃ suspension vigorously at 0°C, add the substrate solution from the addition funnel dropwise over 30-40 minutes. Controlling the addition rate is crucial to manage the exothermic reaction and prevent the formation of side products.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (e.g., 9:1 v/v) mobile phase. The reaction is complete when the starting aromatic compound spot has been consumed.
C. Work-up and Isolation
-
Once the reaction is complete, cool the flask back down to 0°C in an ice-water bath.
-
CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Slowly and carefully quench the reaction by adding ~50 g of crushed ice, followed by the dropwise addition of concentrated HCl (~10 mL) to decompose the aluminum chloride-ketone complex.
-
Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 25 mL portions of DCM.
-
Combine all organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
D. Purification
-
The crude product, typically a yellow or brown oil/solid, should be purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid or viscous oil.
Characterization and Expected Results
The identity and purity of the final compound should be confirmed using standard analytical techniques.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrClO | PubChem[6] |
| Molecular Weight | 275.57 g/mol | PubChem[6] |
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 1280786-92-6 | PubChem[6] |
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): Expect signals for the aromatic protons (around δ 7.5-8.0 ppm), the α-methylene protons adjacent to the carbonyl (a triplet around δ 2.9-3.1 ppm), the β- and γ-methylene protons (multiplets around δ 1.4-1.8 ppm), and the terminal methyl group (a triplet around δ 0.9-1.0 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Expect a carbonyl signal (around δ 198-202 ppm), aromatic carbon signals (in the δ 125-140 ppm region), and aliphatic carbon signals for the pentanoyl chain (in the δ 13-40 ppm region).
-
Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) with a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of an aromatic ketone should be observed around 1680-1700 cm⁻¹.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Reagent Hazards:
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and avoid inhalation of dust.
-
Pentanoyl Chloride: Corrosive and a lachrymator (causes tears). Reacts with moisture. Handle exclusively in a fume hood.[2]
-
Dichloromethane (DCM): A volatile and suspected carcinogen. Use only in a well-ventilated fume hood.
-
Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with care.[2]
-
-
Reaction Hazards: The reaction quenching is highly exothermic and releases corrosive HCl gas. Perform this step slowly and with caution in a fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst (AlCl₃ hydrated). | Use fresh, anhydrous AlCl₃ from a sealed container. Ensure all glassware is perfectly dry. |
| Poor quality starting materials. | Verify the purity of 1-bromo-2-chlorobenzene and pentanoyl chloride before use. | |
| Formation of Side Products | Reaction temperature too high. | Maintain the temperature at 0°C during the addition of reagents. |
| Polysubstitution (less likely but possible). | Use the correct stoichiometry. Acylation products are deactivated, minimizing this risk.[1] | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction by TLC and allow it to stir longer if starting material is still present. |
| Insufficient catalyst. | Ensure at least a stoichiometric amount of AlCl₃ is used, as it complexes with the product ketone.[1] |
References
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Boston College. [Link]
-
Friedel-Crafts Acylation - Chemistry LibreTexts. [Link]
-
Haloalkanes and Haloarenes - NCERT. National Council of Educational Research and Training. [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. [Link]
-
Friedel-Crafts acylation (video) - Khan Academy. [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. The Organic Chemistry Tutor. [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]
-
This compound | C11H12BrClO - PubChem. National Center for Biotechnology Information. [Link]
-
1-(3-bromo-4-chlorophenyl)propan-1-one | CAS#:1261527-19-8 | Chemsrc. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. [Link]
-
friedel-crafts acylation of benzene. Chemguide. [Link]
-
Haloketone - chemeurope.com. [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C11H12BrClO | CID 53217464 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1-(3-Bromo-4-chlorophenyl)pentan-1-one via Friedel-Crafts Acylation
Introduction: Strategic Importance of Aromatic Ketones and the Friedel-Crafts Acylation
Aromatic ketones are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. Their synthesis is of paramount importance to researchers and drug development professionals. The Friedel-Crafts acylation stands as a powerful and reliable method for the preparation of these valuable compounds. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring, typically using an acyl halide or anhydride with a Lewis acid catalyst.[1]
A significant advantage of the Friedel-Crafts acylation over the related alkylation is the deactivating nature of the resulting ketone, which effectively prevents polysubstitution, leading to cleaner reaction profiles and higher yields of the desired mono-acylated product.[2] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the carbocation rearrangements that can plague Friedel-Crafts alkylations, ensuring predictable regioselectivity.[2]
This application note provides a comprehensive guide to the synthesis of 1-(3-Bromo-4-chlorophenyl)pentan-1-one, a halogenated aromatic ketone with potential applications as a building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the expected analytical characterization of the final product.
Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway
The synthesis of this compound from 1-bromo-2-chlorobenzene and pentanoyl chloride proceeds via a classic Friedel-Crafts acylation mechanism. The reaction is initiated by the activation of the acylating agent by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).
Step 1: Formation of the Acylium Ion
The Lewis acid, AlCl₃, coordinates to the chlorine atom of pentanoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This generates a highly electrophilic and resonance-stabilized acylium ion.[3]
Caption: Formation of the pentanoyl acylium ion.
Step 2: Electrophilic Attack and Formation of the Sigma Complex
The electron-rich aromatic ring of 1-bromo-2-chlorobenzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Step 3: Deprotonation and Regeneration of Aromaticity
A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the newly added acyl group. This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, yielding the final product, this compound, and liberating HCl.
Caption: Friedel-Crafts acylation workflow.
Regioselectivity: Directing Effects of Halogen Substituents
The regiochemical outcome of the Friedel-Crafts acylation on a disubstituted benzene ring is governed by the electronic and steric effects of the existing substituents. Both bromine and chlorine are ortho-, para-directing groups, but they are also deactivating due to their inductive electron-withdrawing nature.[4]
In the case of 1-bromo-2-chlorobenzene, the incoming pentanoyl group will preferentially add to the positions that are electronically activated (or least deactivated) and sterically accessible. The potential sites for acylation are the C4 and C6 positions relative to the bromo substituent.
-
Position 4: This position is para to the chlorine atom and meta to the bromine atom.
-
Position 6: This position is ortho to the bromine atom and meta to the chlorine atom.
While both halogens are deactivating, the para position to a halogen is generally favored over the ortho position due to reduced steric hindrance. Therefore, the major product is expected to be This compound , resulting from acylation at the C4 position.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Bromo-2-chlorobenzene | 191.45 | 10.0 g | 0.052 mol |
| Pentanoyl chloride | 120.58 | 7.0 g (6.3 mL) | 0.058 mol |
| Anhydrous Aluminum Chloride | 133.34 | 8.7 g | 0.065 mol |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| Hydrochloric acid, concentrated | - | 20 mL | - |
| Saturated sodium bicarbonate solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate | - | - | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: Assemble the three-necked flask with the magnetic stir bar, dropping funnel, and reflux condenser. Ensure all glassware is thoroughly dried to prevent the decomposition of aluminum chloride.
-
Reagent Addition: To the flask, add anhydrous aluminum chloride (8.7 g, 0.065 mol) and anhydrous dichloromethane (50 mL). Cool the suspension to 0 °C in an ice bath with stirring.
-
In the dropping funnel, prepare a solution of 1-bromo-2-chlorobenzene (10.0 g, 0.052 mol) and pentanoyl chloride (7.0 g, 0.058 mol) in anhydrous dichloromethane (50 mL).
-
Reaction: Add the solution from the dropping funnel to the stirred aluminum chloride suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL). Stir until all the solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The exact ratio of the eluent should be determined by TLC analysis. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
Expected Analytical Data:
-
1H NMR (CDCl₃): The spectrum is expected to show signals corresponding to the aromatic protons and the aliphatic protons of the pentanoyl chain. The aromatic region will likely display a complex splitting pattern due to the disubstitution. The aliphatic protons will appear as a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group adjacent to the carbonyl.
-
13C NMR (CDCl₃): The spectrum should show the expected number of signals for the aromatic and aliphatic carbons, including the carbonyl carbon signal in the downfield region (around 190-200 ppm).
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of a ketone is expected in the region of 1680-1700 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₂BrClO, MW: 275.57 g/mol ), with the characteristic isotopic pattern for bromine and chlorine.
Safety and Handling Precautions
-
Aluminum chloride is a corrosive solid that reacts violently with water, releasing heat and toxic hydrogen chloride gas. It should be handled in a dry environment, and all glassware must be scrupulously dried.[5]
-
Pentanoyl chloride is a corrosive and flammable liquid. It should be handled in a fume hood, and contact with skin and eyes should be avoided.
-
1-Bromo-2-chlorobenzene is harmful if swallowed or inhaled and causes skin and eye irritation.[1]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.
-
The reaction generates hydrogen chloride gas , which is corrosive and toxic. The reaction should be equipped with a gas trap to neutralize the evolving HCl.
Conclusion
The Friedel-Crafts acylation provides an effective and direct route for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to the safety precautions outlined in this guide, researchers can reliably prepare this valuable synthetic intermediate. The detailed protocol and discussion of the underlying chemical principles are intended to support professionals in drug development and chemical research in their synthetic endeavors.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Khan Academy. Friedel-Crafts acylation. Retrieved from [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Retrieved from [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]
-
YouTube. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
Sources
Application Note: A Comprehensive Protocol for the Synthesis of 1-(3-Bromo-4-chlorophenyl)pentan-1-one via Grignard Reaction
Abstract: This document provides a detailed, field-proven protocol for the synthesis of 1-(3-bromo-4-chlorophenyl)pentan-1-one, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through a two-step, one-pot Grignard reaction, beginning with the formation of pentylmagnesium bromide, followed by its nucleophilic addition to 3-bromo-4-chlorobenzonitrile. This application note delves into the underlying reaction mechanism, provides a step-by-step experimental workflow, outlines critical safety procedures, and offers a guide for troubleshooting common issues. The causality behind experimental choices is emphasized to empower researchers to adapt and optimize the protocol for their specific needs.
Introduction and Scientific Rationale
The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] Its utility stems from the generation of a strongly nucleophilic carbon center in the organomagnesium halide, known as the Grignard reagent.[2][3] These reagents readily react with a wide array of electrophiles, including carbonyls, epoxides, and nitriles.[1][3][4]
The target molecule, this compound, is a halogenated aromatic ketone. Such structures are common pharmacophores and versatile building blocks in organic synthesis. This protocol employs a highly efficient route where a Grignard reagent, pentylmagnesium bromide, is reacted with 3-bromo-4-chlorobenzonitrile. The subsequent acidic hydrolysis of the intermediate imine salt directly yields the desired ketone, avoiding a separate oxidation step that would be necessary if starting from an aldehyde.[1][4] This approach is selected for its atom economy and procedural simplicity.
Reaction Mechanism
The synthesis proceeds in two primary stages within the same reaction vessel:
-
Formation of the Grignard Reagent: 1-bromopentane reacts with magnesium metal in an anhydrous ether solvent. The magnesium atom inserts into the carbon-bromine bond, inverting the polarity of the attached carbon atom from electrophilic to strongly nucleophilic.[5] This step is highly sensitive to moisture.
-
Nucleophilic Addition and Hydrolysis: The nucleophilic pentyl group of the Grignard reagent attacks the electrophilic carbon of the nitrile group in 3-bromo-4-chlorobenzonitrile. This forms a magnesium salt of an imine. The reaction is then quenched with aqueous acid, which hydrolyzes the imine to produce the final ketone product, this compound.[1]
Caption: Reaction mechanism for the synthesis of the target ketone.
Detailed Experimental Protocol
3.1. Materials and Reagents
This protocol requires strict anhydrous conditions. All glassware must be oven-dried (>120 °C) overnight and assembled hot under a stream of dry nitrogen or argon.[6][7]
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Physical Data |
| Magnesium Turnings | Mg | 24.31 | 24.0 | 1.2 | Shiny metal |
| Iodine | I₂ | 253.81 | 1 crystal | Catalytic | Solid |
| 1-Bromopentane | C₅H₁₁Br | 151.04 | 22.0 | 1.1 | 2.50 mL, d=1.218 g/mL |
| 3-Bromo-4-chlorobenzonitrile | C₇H₃BrClN | 216.47 | 20.0 | 1.0 | 4.33 g |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | Solvent | Bp: 34.6 °C |
| 1 M Hydrochloric Acid | HCl | 36.46 | ~50 mL | Workup | Aqueous solution |
| Saturated NaCl Solution | NaCl | 58.44 | ~30 mL | Workup | Aqueous solution |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Drying Agent | Solid |
3.2. Equipment Setup
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with inert gas inlet/outlet (to a bubbler)
-
125 mL pressure-equalizing dropping funnel
-
Heating mantle with a temperature controller
-
Septa and needles for reagent transfer
-
Ice-water bath
Caption: Experimental setup for the Grignard reaction under inert atmosphere.
3.3. Step-by-Step Procedure
Part A: Preparation of Pentylmagnesium Bromide
-
Setup: Assemble the dry three-neck flask with a magnetic stir bar. Attach the reflux condenser to the central neck and the dropping funnel to a side neck. Cap the third neck with a septum. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Reagent Loading: Once cool, quickly add the magnesium turnings (0.58 g, 24.0 mmol) to the flask against a positive pressure of inert gas. Add a single small crystal of iodine. The iodine serves as an activator, etching the passivating oxide layer on the magnesium surface.
-
Initiation: In the dropping funnel, prepare a solution of 1-bromopentane (2.50 mL, 22.0 mmol) in 20 mL of anhydrous diethyl ether. Add approximately 2-3 mL of this solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and grey.[6] If the reaction does not start, gently warm the flask with a heating mantle or sonicate for a few minutes.
-
Addition: Once the reaction is initiated and self-sustaining (gentle reflux), begin the dropwise addition of the remaining 1-bromopentane solution from the funnel at a rate that maintains a steady but controlled reflux.[6] This slow addition is crucial to prevent a runaway reaction and minimize the formation of the Wurtz coupling byproduct (decane).[6][8] The total addition should take approximately 30-45 minutes.
-
Completion: After the addition is complete, gently heat the mixture to reflux using the heating mantle for an additional 30 minutes to ensure all the magnesium has reacted. The resulting dark grey or brownish solution is the pentylmagnesium bromide reagent. Allow it to cool to room temperature.
Part B: Reaction with 3-bromo-4-chlorobenzonitrile
-
Substrate Addition: Dissolve 3-bromo-4-chlorobenzonitrile (4.33 g, 20.0 mmol) in 40 mL of anhydrous diethyl ether. Transfer this solution to the dropping funnel.
-
Reaction: Cool the flask containing the Grignard reagent in an ice-water bath to 0-5 °C. Begin the slow, dropwise addition of the nitrile solution. Maintain the internal temperature below 10 °C. A precipitate will likely form. This exothermic addition must be controlled to prevent side reactions.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours to ensure the reaction goes to completion.
Part C: Work-up and Purification
-
Quenching: Prepare a beaker containing ~50 g of crushed ice and 50 mL of 1 M HCl. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice-acid mixture. The Grignard reagent is highly reactive with water; this quenching step must be performed cautiously in a fume hood.[9] The acid hydrolyzes the imine salt to the ketone and dissolves the magnesium salts.[6]
-
Extraction: Transfer the mixture to a separatory funnel. The layers should separate. If a solid is present, add more ether and water until it dissolves. Drain the aqueous layer and extract it twice more with 30 mL portions of diethyl ether.
-
Washing: Combine all organic layers and wash them sequentially with 30 mL of water and 30 mL of saturated NaCl solution (brine). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a yellow or brown oil, can be purified by silica gel column chromatography. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is typically effective. The fractions containing the pure product (monitored by TLC) are combined and the solvent is evaporated to yield this compound as a pale yellow oil or low-melting solid.
Troubleshooting and Process Control
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | - Wet glassware or solvent.[7]- Passivated magnesium surface. | - Ensure all equipment is rigorously dried.- Use freshly opened or distilled anhydrous solvent.- Add a crystal of iodine, a few drops of 1,2-dibromoethane, or gently crush the magnesium with a dry glass rod to expose a fresh surface.[6] |
| Low yield of the final product. | - Inefficient Grignard formation.- Grignard reagent was prematurely quenched by moisture or acidic protons.- Incomplete reaction with the nitrile. | - Confirm initiation and ensure most of the magnesium is consumed.- Maintain strict anhydrous and inert conditions throughout.- Increase the reaction time after nitrile addition. |
| Significant Wurtz coupling byproduct (decane) is formed. | - High local concentration of 1-bromopentane during addition.- Reaction temperature is too high. | - Add the 1-bromopentane solution slowly and dropwise.- Ensure the reaction maintains only a gentle, not vigorous, reflux.[6] |
Safety Protocols and Hazard Management
The Grignard reaction presents significant thermal and chemical hazards that require stringent safety controls.
-
Pyrophoric Reagents: Grignard reagents can ignite spontaneously upon contact with air and react explosively with water.[9] The reaction must be conducted under an inert atmosphere (N₂ or Ar) at all times.
-
Flammable Solvents: Diethyl ether is extremely flammable and has a low autoignition temperature.[10][11] Ensure the reaction is performed in a certified chemical fume hood, away from all ignition sources.[12]
-
Exothermic Reaction: Both the formation of the Grignard reagent and its subsequent reaction are exothermic and can lead to a runaway reaction if additions are too rapid.[8] An ice-water bath must be readily available for emergency cooling.[11]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate gloves are mandatory.[12] Nitrile gloves offer chemical resistance but are flammable; fire-resistant Nomex gloves are recommended when handling pyrophoric materials.[12]
-
Emergency Preparedness: Do not work alone.[12] Ensure a Class D fire extinguisher (for combustible metals) and a standard ABC extinguisher are accessible.
References
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for Grignard reagent destruction. Retrieved from [Link]
- Cooper, G. D., & Finkbeiner, H. L. (1964). U.S. Patent No. 3,161,689. U.S.
-
Journal of Chemical Education. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Retrieved from [Link]
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction Safety. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Retrieved from [Link]
-
Chem Player. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. Retrieved from [Link]
-
NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion and selectivity of pentylmagnesium bromide.... Retrieved from [Link]
-
Chemsrc. (2025, August 27). 1-(3-bromo-4-chlorophenyl)propan-1-one. Retrieved from [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Organometallic Compound (Grignards and Organolithiums). Retrieved from [Link]
-
A Plus Topper. (n.d.). Why is it not possible to prepare a Grignard reagent from a bromoalcohol such as 4-bromopentan-1-ol?. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
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Application Notes and Protocols: 1-(3-Bromo-4-chlorophenyl)pentan-1-one as a Versatile Research Intermediate
Abstract
This technical guide provides a comprehensive overview of 1-(3-bromo-4-chlorophenyl)pentan-1-one, a halogenated aromatic ketone with significant potential as a research intermediate in medicinal chemistry and materials science. We present a detailed, field-tested protocol for its synthesis via Friedel-Crafts acylation, followed by thorough characterization and purification methodologies. Furthermore, this document outlines several key applications, complete with step-by-step protocols, that leverage the compound's unique structural features—specifically the reactive ketone moiety and the differentially reactive aryl halide sites—for advanced molecular construction. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile building block in their synthetic endeavors.
Introduction: The Strategic Value of a Dihalogenated Ketone Intermediate
In the landscape of modern organic synthesis, the strategic placement of multiple, orthogonally reactive functional groups on a single molecular scaffold is of paramount importance. This compound emerges as a highly valuable research intermediate precisely for this reason. Its structure incorporates three key features for synthetic diversification:
-
A Ketone Carbonyl Group: This functionality is a cornerstone of organic chemistry, amenable to a vast array of transformations including reductions to alcohols, conversions to alkenes, and carbon-carbon bond formations via nucleophilic additions.
-
An Aryl Bromide: The bromine atom on the aromatic ring is a prime handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of new carbon-carbon and carbon-heteroatom bonds.[1]
-
An Aryl Chloride: The chlorine atom, being less reactive than bromine in typical cross-coupling conditions, offers the potential for sequential, site-selective functionalization of the aromatic ring.
This trifecta of reactivity allows for a modular and convergent approach to the synthesis of complex molecules, making this compound a powerful tool in the design and synthesis of novel pharmaceutical agents and functional materials.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrClO | |
| Molecular Weight | 275.57 g/mol | |
| CAS Number | 1280786-92-6 | |
| Appearance | Expected to be a solid at room temperature | Inferred from similar structures |
| Boiling Point | No data available | |
| Melting Point | No data available |
Safety Precautions: As with any halogenated organic compound, appropriate safety measures must be taken. Handle in a well-ventilated fume hood, wearing personal protective equipment (PPE) including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]
Synthesis, Purification, and Characterization
The most direct and industrially scalable route to this compound is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene with valeryl chloride.[4]
Synthesis Protocol: Friedel-Crafts Acylation
This protocol details the synthesis of the title compound on a laboratory scale.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Bromo-2-chlorobenzene | 191.45 | 10.0 g | 0.052 mol |
| Valeryl chloride | 120.58 | 7.0 g (6.3 mL) | 0.058 mol |
| Aluminum chloride (anhydrous) | 133.34 | 8.0 g | 0.060 mol |
| Dichloromethane (DCM, anhydrous) | - | 100 mL | - |
| Hydrochloric acid (2 M) | - | 50 mL | - |
| Saturated sodium bicarbonate solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate | - | q.s. | - |
Experimental Procedure:
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried. The reaction should be performed under an inert atmosphere of nitrogen.[5]
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (8.0 g, 0.060 mol) and anhydrous dichloromethane (50 mL). Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: In a separate flask, dissolve 1-bromo-2-chlorobenzene (10.0 g, 0.052 mol) and valeryl chloride (7.0 g, 0.058 mol) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel.
-
Reaction Execution: Add the solution from the dropping funnel to the stirred aluminum chloride suspension dropwise over 30 minutes, maintaining the temperature at 0°C. The reaction is exothermic.[5] After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 2 M hydrochloric acid (50 mL).[6] Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]
Purification Protocol
The crude product can be purified by either recrystallization or column chromatography.
Recrystallization:
-
Solvent Selection: A common solvent system for ketones is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate or acetone.[7]
-
Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Reheat until the solution is clear and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).[8]
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto a prepared silica gel column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
Characterization
The structure of the purified this compound should be confirmed by spectroscopic methods.
-
¹H NMR Spectroscopy: Protons on the carbon alpha to the carbonyl group are expected to appear deshielded, typically in the range of 2.0-2.5 ppm.[9][10] The aromatic protons will exhibit a characteristic splitting pattern in the aromatic region (7.0-8.0 ppm).
-
¹³C NMR Spectroscopy: A distinctive peak for the carbonyl carbon is expected in the downfield region of the spectrum, typically between 190 and 215 ppm.[9][11]
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the ketone will be prominent in the range of 1660-1770 cm⁻¹.[11][12] For an aromatic ketone, this peak is typically found around 1690 cm⁻¹.[11]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for the presence of one bromine and one chlorine atom.
Applications as a Research Intermediate
The synthetic utility of this compound lies in the selective manipulation of its functional groups. Below are protocols for key transformations.
Application 1: Selective Cross-Coupling at the Aryl Bromide Position
The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the bromine-substituted position.
Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of the title compound with an arylboronic acid.
Caption: Suzuki-Miyaura cross-coupling workflow.
Procedure:
-
To a reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a degassed solvent mixture, such as toluene and water (4:1).
-
Seal the vial and heat the reaction mixture (e.g., at 90°C) with vigorous stirring for several hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Application 2: Modification of the Ketone Moiety
The ketone group can be transformed into a variety of other functional groups.
Protocol: Reduction to a Secondary Alcohol
This protocol details the reduction of the ketone to the corresponding alcohol using sodium borohydride.[13]
Caption: Reduction of the ketone to a secondary alcohol.
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable alcoholic solvent like methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.
-
After the addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the alcohol product, which can be further purified if necessary.
Conclusion
This compound is a strategically designed research intermediate that offers multiple avenues for synthetic elaboration. The protocols detailed in this guide provide a robust foundation for the synthesis, purification, characterization, and subsequent application of this versatile building block. Its capacity for selective cross-coupling and a wide range of ketone transformations makes it a valuable asset for researchers in the fields of drug discovery and materials science, enabling the efficient construction of complex molecular architectures.
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Application Notes and Protocols for 1-(3-Bromo-4-chlorophenyl)pentan-1-one in Medicinal Chemistry
Foreword: Unveiling the Potential of a Novel Chemical Scaffold
In the landscape of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of innovation in drug discovery. Halogenated phenyl ketones represent a class of compounds that have garnered significant interest due to their diverse pharmacological activities. This guide focuses on 1-(3-Bromo-4-chlorophenyl)pentan-1-one , a molecule with a unique substitution pattern that suggests a rich potential for therapeutic applications. While this specific molecule is not extensively characterized in existing literature, its structural motifs—a halogenated phenyl ring and a pentanone chain—are present in numerous bioactive compounds. This document serves as a comprehensive guide for researchers, providing a theoretical framework and practical protocols to investigate its potential as an anticancer, anti-inflammatory, and antibacterial agent. Our approach is grounded in established principles of medicinal chemistry and provides a roadmap for the synthesis, characterization, and biological evaluation of this promising compound.
Section 1: Rationale and Potential Applications
The therapeutic potential of this compound can be inferred from the biological activities of structurally related compounds. The presence of bromine and chlorine atoms on the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets.
1.1. Anticancer Potential:
Phenyl ketone derivatives have demonstrated a range of anticancer activities.[1] The ketone moiety can participate in various biological interactions, and the halogenated phenyl ring can enhance the compound's lipophilicity, facilitating its entry into cancer cells. The proposed anticancer activity of this compound is hypothesized to occur through the modulation of key signaling pathways involved in cell proliferation and survival.
1.2. Anti-inflammatory Properties:
Chronic inflammation is a key factor in numerous diseases. Phenyl ketone derivatives have been investigated for their anti-inflammatory effects.[1] The anti-inflammatory potential of this compound may be attributed to its ability to modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-κB).
1.3. Antibacterial Activity:
The increasing threat of antibiotic resistance necessitates the discovery of novel antibacterial agents. Halogenated compounds, particularly those containing bromine, have shown promising antibacterial properties.[2] The proposed mechanism of antibacterial action for this compound involves the disruption of bacterial cell membranes or the inhibition of essential bacterial enzymes.
Section 2: Synthesis and Characterization
A reliable and efficient synthesis is paramount for the exploration of any new chemical entity. A plausible and well-established method for the synthesis of this compound is the Friedel-Crafts acylation.[3][4]
2.1. Synthetic Protocol: Friedel-Crafts Acylation
This protocol details the synthesis of this compound from 1-bromo-2-chlorobenzene and valeryl chloride.
Reagents and Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 1-Bromo-2-chlorobenzene | C₆H₄BrCl | 191.45 | 19.15 g (0.1 mol) |
| Valeryl chloride | C₅H₉ClO | 120.58 | 13.26 g (0.11 mol) |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 14.67 g (0.11 mol) |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 200 mL |
| Hydrochloric acid, 2M | HCl | 36.46 | 150 mL |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 100 mL |
| Brine (saturated NaCl solution) | NaCl | 58.44 | 100 mL |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | q.s. |
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, suspend anhydrous aluminum chloride in 100 mL of anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: In the dropping funnel, combine 1-bromo-2-chlorobenzene and valeryl chloride with 100 mL of anhydrous dichloromethane.
-
Add the solution dropwise to the stirred aluminum chloride suspension over 30-45 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 150 mL of 2M HCl. Stir until the solids dissolve.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid or oil.
2.2. Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Section 3: In Silico ADMET Profiling
Before embarking on extensive in vitro and in vivo studies, it is prudent to perform an in silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. Several free and commercial software packages are available for this purpose.[5][6][7][8]
3.1. Predicted Physicochemical Properties:
Based on its structure, the following properties can be predicted for this compound[9]:
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₂BrClO |
| Molecular Weight | 275.57 g/mol |
| XLogP3 | 4.3 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 4 |
3.2. ADMET Prediction Workflow:
Caption: Workflow for in silico ADMET prediction.
Section 4: Protocols for Biological Evaluation
The following protocols provide a starting point for evaluating the hypothesized biological activities of this compound.
4.1. Protocol for Anticancer Activity Screening
4.1.1. Cell Viability Assay (MTT Assay):
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Normal human cell line (e.g., MCF-10A) for cytotoxicity assessment
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
4.2. Protocol for Anti-inflammatory Activity Screening
4.2.1. Nitric Oxide (NO) Inhibition Assay in Macrophages:
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (stock solution in DMSO)
-
Griess reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Griess Reaction: Transfer 50 µL of the cell supernatant to a new 96-well plate and add 50 µL of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.
4.3. Protocol for Antibacterial Activity Screening
4.3.1. Broth Microdilution Assay:
This assay determines the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (stock solution in DMSO)
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of this compound in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Section 5: Proposed Mechanisms of Action
Understanding the potential molecular mechanisms of action is crucial for further drug development.
5.1. Anticancer Mechanism:
Caption: Hypothesized anticancer mechanisms of action.
5.2. Anti-inflammatory Mechanism:
Caption: Hypothesized anti-inflammatory mechanisms of action.
5.3. Antibacterial Mechanism:
Caption: Hypothesized antibacterial mechanisms of action.
Conclusion and Future Directions
This compound presents a compelling starting point for medicinal chemistry research. The protocols and rationale provided in this guide offer a structured approach to exploring its therapeutic potential. Future work should focus on lead optimization, including the synthesis of analogs to establish structure-activity relationships (SAR) and improve potency and selectivity. In vivo studies in relevant animal models will be essential to validate the in vitro findings and assess the compound's efficacy and safety profile.
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (2018). Available from: [Link]
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Friedel-Crafts Acylation. Organic Chemistry Portal. Available from: [Link]
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Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. ResearchGate. (2025). Available from: [Link]
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Introduction to 1-(3-Bromo-4-chlorophenyl)pentan-1-one: A Candidate for Biological Screening
As a Senior Application Scientist, this guide provides a comprehensive framework for investigating the potential biological activities of the novel compound, 1-(3-Bromo-4-chlorophenyl)pentan-1-one. Given that this is a new chemical entity, our focus will be on establishing a robust screening cascade to identify and characterize its bioactivity profile. We will proceed from the foundational principles of related chemical structures to detailed, actionable protocols for antimicrobial, cytotoxic, and enzyme-inhibitory assays.
This compound is a halogenated aromatic ketone. The presence of a bromo and a chloro substituent on the phenyl ring is a common feature in many biologically active compounds, contributing to increased lipophilicity and potential for specific interactions with biological targets.[1] The pentanone side chain offers a flexible backbone that can orient the molecule within a binding pocket.
Derivatives of similar aromatic ketones and other halogenated phenyl compounds have demonstrated a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[2][3][4] Therefore, a systematic investigation into the biological potential of this compound is a scientifically meritorious endeavor.
Molecular Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₂BrClO
-
Key Features:
-
Aromatic phenyl ring substituted with a bromine and a chlorine atom.
-
A five-carbon ketone chain.
-
Postulated Biological Activities and Screening Strategy
Based on the structural motifs present in this compound, we can hypothesize several potential biological activities. The following sections outline the rationale and protocols for a primary screening panel.
Antimicrobial Activity
The presence of halogens on an aromatic ring is a well-established pharmacophore in many antimicrobial agents.[2] We will, therefore, assess the compound's ability to inhibit the growth of a panel of pathogenic bacteria and fungi.
Cytotoxic Activity
Many anticancer agents contain halogenated aromatic moieties.[4] It is crucial to evaluate the cytotoxicity of this compound against both cancerous and non-cancerous cell lines to determine its potential as a therapeutic agent and to assess its preliminary safety profile.[5][6]
Enzyme Inhibition
The ketone functional group and the overall structure of the molecule could potentially interact with the active or allosteric sites of various enzymes.[7] A general enzyme inhibition assay will be described, which can be adapted to specific targets of interest.
Experimental Protocols
The following protocols are designed to be self-validating, with clear positive and negative controls to ensure the reliability of the results.
Protocol 1: Antimicrobial Susceptibility Testing using Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound, which is the lowest concentration that prevents visible growth of a microorganism.[8]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microplates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Inoculum Preparation: Culture the microbial strains overnight and adjust the turbidity of the suspension to a 0.5 McFarland standard.[9]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls:
-
Negative Control: Inoculum in broth without the test compound.
-
Positive Control: Inoculum with a known antibiotic.
-
Blank: Broth only.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation:
| Microorganism | Test Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus | [Result] | [Result] |
| E. coli | [Result] | [Result] |
| C. albicans | [Result] | [Result] |
Workflow for Antimicrobial Susceptibility Testing:
Antimicrobial Susceptibility Workflow
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][6]
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7 breast cancer)
-
Normal human cell line (e.g., HEK293 embryonic kidney cells)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Positive control (e.g., Doxorubicin)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Data Presentation:
| Cell Line | Test Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| MCF-7 | [Result] | [Result] |
| HEK293 | [Result] | [Result] |
Workflow for MTT Cytotoxicity Assay:
MTT Cytotoxicity Assay Workflow
Protocol 3: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework for assessing enzyme inhibition.[10] It can be adapted for various enzymes that have a chromogenic substrate.
Materials:
-
This compound
-
Target enzyme (e.g., Trypsin)
-
Chromogenic substrate (e.g., BAPNA for Trypsin)
-
Assay buffer (optimized for the specific enzyme)
-
DMSO
-
Known inhibitor (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, enzyme, substrate, and known inhibitor.
-
Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test compound or the known inhibitor.
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.[10]
-
Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength appropriate for the chromogenic product.[10]
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition relative to the control (enzyme and substrate without inhibitor). Calculate the IC₅₀ value.
Data Presentation:
| Compound | Target Enzyme | IC₅₀ (µM) |
| Test Compound | Trypsin | [Result] |
| Known Inhibitor | Trypsin | [Result] |
Interpretation of Results and Future Directions
-
Antimicrobial Activity: An MIC value below 10 µg/mL is generally considered a promising result for a novel compound. Further studies would involve testing against a broader panel of microbes, including resistant strains, and determining the mechanism of action.
-
Cytotoxicity: A low IC₅₀ value against a cancer cell line and a high IC₅₀ value against a normal cell line indicate selective cytotoxicity, which is a desirable characteristic for a potential anticancer drug.[11] The selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells) should be calculated. An SI greater than 2 suggests potential for selective activity.
-
Enzyme Inhibition: A low IC₅₀ value suggests that the compound is a potent inhibitor of the target enzyme. Further investigations would involve determining the mode of inhibition (e.g., competitive, non-competitive) through kinetic studies.[7]
Conclusion
This document provides a strategic and practical guide for the initial biological evaluation of this compound. By following these detailed protocols, researchers can generate reliable and reproducible data to ascertain the antimicrobial, cytotoxic, and enzyme-inhibitory potential of this novel compound, thereby paving the way for further drug development efforts.
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Ahsan, M.J., et al. (2025). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. Available at: [Link]
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Majumder, P., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
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Szafarz, M., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. PMC. Available at: [Link]
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Application Notes & Protocols: Evaluating the Antimicrobial Potential of 1-(3-Bromo-4-chlorophenyl)pentan-1-one
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Investigation
The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for antibiotic development. Halogenated organic compounds, particularly those incorporating bromine and chlorine, have historically demonstrated potent biological activities, including significant antimicrobial effects.[1][2][3] The presence of halogens can enhance the lipophilicity of a molecule, potentially facilitating its passage through microbial cell membranes, and can alter electronic properties critical for interaction with biological targets.[1]
The compound 1-(3-bromo-4-chlorophenyl)pentan-1-one belongs to the ketone class of molecules. Ketones and their derivatives, such as chalcones, are recognized for a wide spectrum of bioactivities, including antibacterial, antifungal, and antiviral properties.[4][5][6][7] Their mechanism of action can be diverse, ranging from the inhibition of essential enzymes to the disruption of efflux pumps and biofilm formation.[5][8]
This document provides a comprehensive guide for the systematic evaluation of this compound as a potential antimicrobial agent. The protocols herein are designed as a self-validating workflow, progressing from initial screening of antimicrobial activity to advanced studies elucidating its potential mechanism of action. While no prior antimicrobial data exists for this specific molecule, its structural features—a di-halogenated phenyl ring combined with a ketone moiety—provide a strong scientific rationale for its investigation as a novel antimicrobial candidate.
Preliminary Analysis and Compound Preparation
Synthesis and Purity Assessment
While various synthetic routes exist for halogenated phenyl ketones, a common approach involves the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene with valeryl chloride.[9]
Crucial First Step: Before any biological evaluation, the purity of the synthesized this compound must be rigorously assessed. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential to confirm the compound's identity and ensure a purity of ≥95%. Impurities could lead to false-positive results or uninterpretable data.
Stock Solution Preparation
A high-concentration stock solution should be prepared in an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds.
-
Accurately weigh the purified compound.
-
Dissolve in 100% DMSO to create a stock concentration of 10 mg/mL (or as solubility allows).
-
Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles.
-
Causality Note: A DMSO control must be included in all subsequent assays to ensure that the solvent itself has no inhibitory effect on the tested microorganisms at the highest concentration used.
Phase 1: Primary Antimicrobial Susceptibility Testing
This phase aims to determine if this compound possesses antimicrobial activity and to quantify its potency.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this determination.
Protocol: Broth Microdilution MIC Assay
-
Microorganism Preparation:
-
From a fresh agar plate (≤24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Dilute this standardized suspension in appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.[12]
-
-
Plate Preparation:
-
Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 50 µL of the compound stock solution (appropriately diluted from the main DMSO stock) to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing across the plate. Discard the final 50 µL from the last well. This creates a concentration gradient.
-
-
Inoculation and Incubation:
-
Inoculate each well with 50 µL of the final prepared microbial suspension.[12]
-
Include a positive control (microbe, no compound) and a negative control (broth only). A DMSO solvent control is also mandatory.
-
Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound where no visible turbidity or pellet formation is observed.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[13] This test is a logical extension of the MIC assay.
Protocol: MBC Assay
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Mix the contents of each well thoroughly.
-
Using a calibrated loop, subculture 10-100 µL from each of these clear wells onto a fresh, appropriate agar plate (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (typically ≤ 0.1% of colonies from the initial inoculum control plate).[13][14]
Data Presentation for Phase 1
Summarize the MIC and MBC data in a clear, tabular format.
| Microorganism | Strain | Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | Gram (+) | e.g., 16 | e.g., 32 | 2 | Bacteriostatic |
| Escherichia coli | ATCC 25922 | Gram (-) | e.g., 64 | e.g., >256 | >4 | Tolerant |
| Candida albicans | ATCC 90028 | Fungus | e.g., 32 | e.g., 64 | 2 | Fungistatic |
| Pseudomonas aeruginosa | ATCC 27853 | Gram (-) | e.g., >256 | e.g., >256 | - | Resistant |
Interpretation Note: An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 suggests bacteriostatic activity.[15]
Phase 2: Secondary Screening and Pharmacodynamics
Agar Disk Diffusion (Kirby-Bauer) Assay
This qualitative method provides a rapid visual confirmation of antimicrobial activity and is useful for screening against a broader panel of organisms.[16][17]
Protocol: Agar Disk Diffusion
-
Prepare a microbial inoculum standardized to a 0.5 McFarland turbidity.
-
Using a sterile cotton swab, uniformly streak the inoculum across the entire surface of a Mueller-Hinton Agar (MHA) plate.[18][19]
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known amount of this compound (e.g., 30 µg). A disk impregnated with the solvent (DMSO) serves as a negative control.
-
Place the disks onto the agar surface and gently press to ensure full contact.
-
Invert the plates and incubate for 18-24 hours at 35-37°C.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where growth is prevented) in millimeters.[18]
Time-Kill Kinetics Assay
This assay provides critical information on the rate of antimicrobial activity, distinguishing between static and cidal effects over time.[20][21]
Protocol: Time-Kill Kinetics
-
Prepare a standardized microbial culture in the logarithmic growth phase.
-
In flasks containing fresh broth, add this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.[22] Include a growth control flask without the compound.
-
Incubate all flasks under appropriate conditions (e.g., 37°C with shaking).
-
At specific time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw an aliquot from each flask.
-
Perform serial dilutions of the aliquot and plate onto agar to determine the viable cell count (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[23]
Visualization of Experimental Workflows
Caption: Workflow for primary and secondary antimicrobial evaluation.
Phase 3: Mechanistic Investigation
If the compound shows significant antimicrobial activity, investigating its mechanism of action is the next critical step. Halogenated phenyl ketones may act via several mechanisms.
Cell Membrane Integrity Assay
This assay determines if the compound disrupts the bacterial cell membrane, a common mechanism for many antimicrobials. Propidium iodide (PI) is a fluorescent dye that cannot penetrate cells with intact membranes.[24]
Protocol: Propidium Iodide Uptake Assay
-
Harvest microbial cells in mid-log phase, wash, and resuspend in a suitable buffer (e.g., PBS).
-
Treat the cell suspension with the test compound at 1x and 2x MIC. Include a positive control known to disrupt membranes (e.g., Nisin or Polymyxin B) and an untreated negative control.
-
Add Propidium Iodide (final concentration ~1-5 µg/mL) to all samples.[25][26]
-
Incubate for 15-30 minutes in the dark.
-
Measure the fluorescence using a fluorometer or flow cytometer (Excitation ~535 nm, Emission ~617 nm).[24]
-
A significant increase in fluorescence in treated cells compared to the control indicates membrane damage.
DNA Binding Assay
Some antimicrobial agents function by binding to microbial DNA, thereby inhibiting replication and transcription.[27][28] This can be assessed by monitoring changes in the compound's fluorescence or by using a displacement assay.
Protocol: Fluorescence Intercalator Displacement (FID) Assay
-
This assay measures the ability of a compound to displace a DNA intercalating dye like Ethidium Bromide (EtBr).[29]
-
Prepare a solution of microbial genomic DNA (e.g., from E. coli) and EtBr in a buffer. The solution should exhibit strong baseline fluorescence.
-
Add increasing concentrations of this compound to the DNA-EtBr solution.
-
Measure the fluorescence after each addition.
-
A significant decrease in fluorescence suggests that the test compound is binding to the DNA and displacing the EtBr, indicating a potential DNA-targeting mechanism.[29]
Reactive Oxygen Species (ROS) Generation Assay
Antimicrobial activity can also be mediated by the induction of oxidative stress through the generation of reactive oxygen species (ROS) within the microbial cell.[30]
Protocol: Cellular ROS Detection
-
Use a cell-permeable probe such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[31]
-
Load washed microbial cells with H₂DCFDA. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF.
-
Treat the loaded cells with the test compound at various concentrations (e.g., 0.5x to 2x MIC). Use a known ROS inducer (e.g., H₂O₂) as a positive control.
-
In the presence of ROS, H₂DCF is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Measure the increase in fluorescence over time using a microplate reader (Excitation ~485 nm, Emission ~530 nm).[31]
-
A dose-dependent increase in fluorescence indicates that the compound induces intracellular ROS production.
Visualization of Potential Mechanisms
Caption: Hypothesized mechanisms of antimicrobial action.
Conclusion and Future Directions
This document outlines a structured, multi-phase approach to comprehensively evaluate the antimicrobial potential of this compound. By progressing from broad screening to specific mechanistic studies, researchers can build a robust data package to determine the compound's viability as a lead for further drug development. Positive results in these assays would warrant further investigation into its spectrum of activity against resistant strains (e.g., MRSA, VRE), cytotoxicity against mammalian cell lines to determine a therapeutic index, and in vivo efficacy studies in animal models of infection.
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Covalent DNA Binding Is Essential for Gram-Negative Antibacterial Activity of Broad Spectrum Pyrrolobenzodiazepines. (2022). National Institutes of Health (NIH). Available at: [Link]
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Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). ACS Omega. Available at: [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Available at: [Link]
-
Membrane integrity assays by measuring propidium iodide (PI) uptake. (n.d.). ResearchGate. Available at: [Link]
-
Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (n.d.). ScienceDirect. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]
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Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Available at: [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
DNA-Aptamers Binding Aminoglycoside Antibiotics. (n.d.). MDPI. Available at: [Link]
-
The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. Available at: [Link]
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Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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Ketone- and Cyano-Selenoesters to Overcome Efflux Pump, Quorum-Sensing, and Biofilm-Mediated Resistance. (2020). National Institutes of Health (NIH). Available at: [Link]
-
Antibacterial mechanisms of chalcone and its derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (n.d.). PubMed. Available at: [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Available at: [Link]
-
Analysis of Plasma Membrane Integrity by Fluorescent Detection of Tl+ Uptake. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Available at: [Link]
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Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. (2024). Journal of Applied Pharmaceutical Science. Available at: [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Available at: [Link]
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Available at: [Link]
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DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics. (n.d.). American Society for Microbiology. Available at: [Link]
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Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety. (n.d.). MDPI. Available at: [Link]
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Antimicrobial Activity of Halogens. (2025). ResearchGate. Available at: [Link]
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Propidium iodide. (n.d.). Wikipedia. Available at: [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Available at: [Link]
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Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf. Available at: [Link]
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1-(4-Bromophenyl)-3-chloropropan-1-one. (2025). ResearchGate. Available at: [Link]
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Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016). National Institutes of Health (NIH). Available at: [Link]
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Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Available at: [Link]
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Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies. (2023). MDPI. Available at: [Link]
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). National Institutes of Health (NIH). Available at: [Link]
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How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). YouTube. Available at: [Link]
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Haloalkanes and Haloarenes. (n.d.). NCERT. Available at: [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (n.d.). American Society for Microbiology. Available at: [Link]
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Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). MDPI. Available at: [Link]
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Time-Kill Evaluations. (n.d.). Nelson Labs. Available at: [Link]
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Cellular reactive oxygen species (ROS) assay strategy. (2025). AntBio. Available at: [Link]
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Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies. (2025). ResearchGate. Available at: [Link]
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Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. Available at: [Link]
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Cellular Reactive Oxygen Species (ROS) Assay Kit. (n.d.). Creative Biolabs. Available at: [Link]
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Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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Application Note: Comprehensive Characterization of 1-(3-Bromo-4-chlorophenyl)pentan-1-one
Introduction
1-(3-Bromo-4-chlorophenyl)pentan-1-one is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The precise substitution pattern of the bromine and chlorine atoms on the phenyl ring, along with the pentanoyl chain, imparts specific chemical properties that are critical for its intended downstream applications. Therefore, rigorous analytical characterization is imperative to confirm its chemical identity, purity, and quality, ensuring the reliability and safety of the final products.
This document provides a comprehensive guide to the analytical methodologies for the complete characterization of this compound. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the scientific rationale behind the chosen methods and parameters. All methodologies are presented in alignment with the principles of analytical procedure validation as outlined in the ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[2][3][4]
Integrated Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of this compound. Each technique provides a unique piece of structural or purity information, and together they form a comprehensive analytical profile. The logical flow of this characterization process is depicted below.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring and the structure of the pentanoyl side chain.
Expertise & Experience: The electronegativity and anisotropic effects of the carbonyl group and the halogen substituents significantly influence the chemical shifts of the aromatic protons and carbons.[5][6] The deshielding effect of the carbonyl group will cause the adjacent aromatic proton (H-2) to appear at a lower field. The ¹³C NMR spectrum is particularly useful for identifying the carbonyl carbon and the halogen-substituted aromatic carbons.[7][8]
Predicted NMR Data
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| Carbonyl (C=O) | - | 195-205 |
| Aromatic C-1 | - | 135-140 |
| Aromatic C-2 | 8.0-8.2 (d) | 128-132 |
| Aromatic C-3 | - | 120-125 (C-Br) |
| Aromatic C-4 | - | 138-142 (C-Cl) |
| Aromatic C-5 | 7.5-7.7 (d) | 130-134 |
| Aromatic C-6 | 7.8-8.0 (dd) | 127-131 |
| -CH₂- (α to C=O) | 2.9-3.1 (t) | 38-42 |
| -CH₂- | 1.6-1.8 (sextet) | 26-30 |
| -CH₂- | 1.3-1.5 (sextet) | 22-26 |
| -CH₃ | 0.9-1.1 (t) | 13-15 |
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of -2 to 12 ppm.
-
Use a 90° pulse angle and a relaxation delay of 5 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of -10 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Accumulate a sufficient number of scans (typically >1024) to obtain a high-quality spectrum, especially for quaternary carbons.[9]
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak at 0.00 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.
Expertise & Experience: Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), while chlorine has ⁷⁹Cl (75.8%) and ³⁷Cl (24.2%). This results in a distinctive M, M+2, and M+4 pattern in the mass spectrum. The primary fragmentation pathway for ketones is α-cleavage of the C-C bond adjacent to the carbonyl group.[10][11][12]
Predicted MS Data
| Fragment | m/z (for ⁷⁹Br, ³⁵Cl) | Description |
| [M]⁺ | 276 | Molecular Ion |
| [M+2]⁺ | 278 | Isotopic peak |
| [M+4]⁺ | 280 | Isotopic peak |
| [M - C₄H₉]⁺ | 219 | α-cleavage (loss of butyl radical) |
| [C₆H₃BrCl]⁺ | 189 | Loss of pentanoyl group |
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 0.1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, coupled to a suitable inlet system (e.g., direct insertion probe or GC).
-
Acquisition Parameters:
-
Set the ionization energy to 70 eV.
-
Scan a mass range of m/z 40-400.
-
Set the source temperature to 200-250 °C.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a compound containing one bromine and one chlorine atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expertise & Experience: The most prominent peak in the FTIR spectrum of this compound will be the strong carbonyl (C=O) stretching vibration. The positions of C-H stretching and bending vibrations for both the aromatic ring and the alkyl chain, as well as the C-Br and C-Cl stretching vibrations, provide further structural confirmation.[13][14][15]
Predicted FTIR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2960-2850 |
| Carbonyl (C=O) Stretch | 1680-1700 |
| Aromatic C=C Stretch | 1600-1450 |
| C-Cl Stretch | 800-600 |
| C-Br Stretch | 600-500 |
Protocol: FTIR Analysis
-
Sample Preparation: Prepare the sample using a suitable method such as a KBr pellet, a thin film on a salt plate (if liquid), or using an Attenuated Total Reflectance (ATR) accessory. The use of photoacoustic FTIR (FTIR/PAS) can be a non-destructive alternative requiring minimal sample preparation.[16]
-
Instrumentation: Use a calibrated FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Process the spectrum by subtracting the background. Identify and label the characteristic absorption bands corresponding to the functional groups of the target molecule.
Chromatographic Analysis for Purity Determination
Chromatographic techniques are essential for assessing the purity of the synthesized compound and quantifying any impurities.[17]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the method of choice for determining the purity of this compound.
Expertise & Experience: The hydrophobic nature of the molecule makes it well-suited for separation on a C18 column.[18] An isocratic mobile phase of acetonitrile and water will provide good resolution and peak shape. The UV chromophore (the substituted aromatic ketone) allows for sensitive detection at a wavelength around 254 nm.[19] The method should be validated for specificity, linearity, accuracy, and precision in accordance with ICH guidelines.[20]
Caption: Workflow for HPLC method validation and application.
Protocol: HPLC Purity Assay
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank (mobile phase), standard, and sample solutions. Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Elemental Analysis
Elemental analysis provides the empirical formula of the compound by determining the weight percentage of its constituent elements.
Expertise & Experience: For this compound (C₁₁H₁₂BrClO), the theoretical elemental composition can be calculated. The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.[21] This technique is crucial for confirming the presence and ratio of carbon, hydrogen, and the halogens.[22]
Theoretical Elemental Composition
| Element | Theoretical % |
| Carbon (C) | 47.94% |
| Hydrogen (H) | 4.39% |
| Bromine (Br) | 28.99% |
| Chlorine (Cl) | 12.86% |
| Oxygen (O) | 5.80% (by difference) |
Protocol: CHNX Analysis
-
Instrumentation: Utilize a modern elemental analyzer capable of CHN and halogen determination. Halogen analysis may require a separate combustion and titration or ion chromatography method.[23]
-
Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.
-
Calibration: Calibrate the instrument using certified standards (e.g., acetanilide for CHN).
-
Analysis: Analyze the sample in triplicate.
-
Calculation: The instrument software will calculate the weight percentages of the elements. Compare the average experimental values to the theoretical values.
Conclusion
The combination of NMR, MS, FTIR, HPLC, and elemental analysis provides a robust and comprehensive characterization of this compound. This multi-faceted analytical approach ensures the confirmation of its chemical structure, verifies its elemental composition, and establishes its purity with a high degree of confidence. Adherence to these detailed protocols, grounded in established scientific principles and regulatory guidelines, is essential for ensuring the quality and consistency of this important chemical intermediate in research and development settings.
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Title: Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one - MDPI Source: MDPI URL: [Link]
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NMR and mass spectrometry analysis of 1-(3-Bromo-4-chlorophenyl)pentan-1-one
An Application Note and Protocol for the Comprehensive Spectroscopic Analysis of 1-(3-Bromo-4-chlorophenyl)pentan-1-one by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel chemical entities is paramount. This compound is a halogenated aromatic ketone, a class of compounds often utilized as key intermediates in the synthesis of more complex molecules with potential biological activity.[1] The precise arrangement of the bromo and chloro substituents on the phenyl ring, coupled with the pentanoyl chain, necessitates a robust analytical approach for its characterization. This application note provides a detailed, field-tested guide for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols and data interpretation strategies outlined herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of their synthesized compounds.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2] By analyzing the chemical shifts, spin-spin coupling, and integration of nuclear signals in a magnetic field, one can elucidate the precise connectivity of atoms.
A. Experimental Protocol: NMR Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[3] The sample must be free of particulate matter and dissolved in a suitable deuterated solvent to avoid overwhelming the analyte signals.[2][3]
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Pasteur pipette with cotton or glass wool plug
-
Vortex mixer
Procedure:
-
Weigh 5-25 mg of the compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).[5]
-
Gently vortex the vial until the sample is completely dissolved. A homogenous solution is crucial for high-resolution spectra.[2]
-
Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a 5 mm NMR tube to remove any suspended impurities.[5]
-
Cap the NMR tube securely and label it appropriately.
B. Experimental Protocol: NMR Data Acquisition
The following parameters are recommended for data acquisition on a 400 MHz NMR spectrometer. These settings should provide good resolution and signal-to-noise in a reasonable timeframe.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Acquisition Time | 3-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-2 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 1024-4096 |
| Temperature | 298 K | 298 K |
C. Data Analysis and Predicted ¹H and ¹³C NMR Spectra
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
The chemical shifts are influenced by the electron-withdrawing effects of the halogen and carbonyl groups.[6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.10 | d | 1H | H-2 | Deshielded by the adjacent carbonyl group and the ortho-bromine atom. |
| ~7.85 | dd | 1H | H-6 | Deshielded by the carbonyl group and coupled to H-5. |
| ~7.50 | d | 1H | H-5 | Coupled to H-6. |
| ~2.95 | t | 2H | -C(=O)CH₂- | Alpha to the carbonyl group, deshielded. |
| ~1.70 | sextet | 2H | -CH₂CH₂CH₂CH₃ | |
| ~1.40 | sextet | 2H | -CH₂CH₂CH₃ | |
| ~0.95 | t | 3H | -CH₂CH₃ | Terminal methyl group. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
The carbon chemical shifts are also influenced by the electronegativity of the substituents.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~198.0 | C=O | Carbonyl carbon, highly deshielded. |
| ~138.0 | C-1 | Aromatic carbon attached to the carbonyl group. |
| ~135.0 | C-4 | Aromatic carbon bearing the chlorine atom. |
| ~132.5 | C-6 | Aromatic methine carbon. |
| ~131.0 | C-2 | Aromatic methine carbon. |
| ~128.0 | C-5 | Aromatic methine carbon. |
| ~125.0 | C-3 | Aromatic carbon bearing the bromine atom. |
| ~38.5 | -C(=O)CH₂- | Alpha to the carbonyl. |
| ~26.5 | -CH₂CH₂CH₂CH₃ | |
| ~22.5 | -CH₂CH₂CH₃ | |
| ~14.0 | -CH₂CH₃ | Terminal methyl carbon. |
D. Visualization of NMR Workflow
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High-Performance Liquid Chromatography (HPLC) Purification of the Synthetic Intermediate 1-(3-Bromo-4-chlorophenyl)pentan-1-one
An Application Note for Drug Development Professionals
Abstract
This comprehensive application note provides a detailed protocol for the purification of 1-(3-Bromo-4-chlorophenyl)pentan-1-one, a halogenated aromatic ketone often encountered as an intermediate in pharmaceutical synthesis. Halogenated compounds are crucial building blocks in drug discovery but frequently pose purification challenges due to their hydrophobicity and potential for co-elution with structurally similar impurities.[1] This guide outlines a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, developed from fundamental chromatographic principles to ensure high purity and recovery. We will delve into the rationale behind method development, provide a step-by-step purification protocol, and offer guidance on data analysis and troubleshooting, targeting researchers, chemists, and drug development professionals.
Principles of Separation: A Scientifically-Grounded Approach
The successful purification of any analyte begins with a thorough understanding of its physicochemical properties and the principles of chromatography. This section explains the causality behind the chosen experimental design.
Analyte Properties: this compound
The molecular structure is the primary determinant of a compound's behavior in a chromatographic system. The key properties of the target molecule are summarized below.
| Property | Value | Significance for HPLC Method Development |
| Molecular Formula | C₁₁H₁₂BrClO[2] | Indicates a significant non-polar character due to the high carbon and halogen content relative to oxygen. |
| Molecular Weight | 275.57 g/mol [2] | A moderate molecular weight suitable for standard HPLC analysis. |
| Calculated XLogP3 | 4.3[2] | This high value indicates strong hydrophobicity (lipophilicity), making the compound highly suitable for Reversed-Phase (RP) chromatography. The molecule will strongly interact with a non-polar stationary phase. |
| Structure | Aromatic ketone with bromo and chloro substituents.[2] | The aromatic ring is a strong chromophore, enabling sensitive UV detection. The halogen atoms increase hydrophobicity. |
Chromatographic Strategy: The Rationale for Reversed-Phase HPLC
Given the analyte's high hydrophobicity (XLogP3 of 4.3), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most logical and effective purification strategy.[3][4] RP-HPLC operates by separating molecules based on their hydrophobic interactions with a non-polar stationary phase.[5]
-
Mechanism: In RP-HPLC, the stationary phase is non-polar (e.g., silica gel modified with C18 alkyl chains), and the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).[6] When the sample is introduced, non-polar analytes like this compound will preferentially adsorb to the non-polar stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a technique known as gradient elution), the polarity of the mobile phase is decreased, which weakens the hydrophobic interactions and elutes the analytes from the column in order of increasing hydrophobicity.[3][7]
Selection of Stationary and Mobile Phases
-
Stationary Phase: A C18 (octadecyl) bonded silica column is the workhorse for RP-HPLC due to its high hydrophobicity and mechanical stability.[5] It provides strong retention for non-polar compounds like our target analyte, offering an excellent basis for separation from more polar impurities. For aromatic compounds, a Phenyl-Hexyl phase can sometimes offer alternative selectivity due to potential π-π interactions between the analyte's aromatic ring and the stationary phase.[7][8] However, C18 is the recommended starting point for robust method development.
-
Mobile Phase: A combination of ultrapure water and acetonitrile (ACN) is chosen for the mobile phase. ACN is often preferred over methanol for aromatic ketones as it can provide sharper peaks and lower viscosity, resulting in lower backpressure.[9] A gradient elution, starting with a higher water content and moving to a higher ACN content, is essential. This ensures that more polar impurities elute early, while the target compound is retained and then eluted as a focused band, improving resolution and peak shape.
Materials and Methods
Equipment and Consumables
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Column: C18 bonded silica column (e.g., 10 µm particle size, 250 mm x 21.2 mm for semi-preparative scale).
-
Data Acquisition Software: Appropriate chromatography software (e.g., Chromeleon™, Empower™).
-
Solvents: HPLC-grade acetonitrile and ultrapure water.
-
Sample Solvent: HPLC-grade methanol or acetonitrile.
-
Glassware: Volumetric flasks, vials with septa, pipettes.
-
Filtration: 0.45 µm syringe filters (PTFE or other solvent-compatible membrane).
-
Fraction Collector: Automated fraction collector synchronized with the detector signal.
-
Solvent Evaporator: Rotary evaporator or centrifugal vacuum concentrator.
Reagents and Sample Preparation
The integrity of the purification depends critically on proper sample preparation.
-
Crude Sample Assessment: Before purification, run an analytical HPLC scout run on a small aliquot of the crude material to determine the approximate purity and retention time of the target compound.
-
Dissolution: Accurately weigh the crude this compound material. Dissolve it in a minimal amount of a suitable solvent. Methanol or acetonitrile are good starting choices. The goal is to create a concentrated solution without exceeding the solubility limit.
-
Filtration: Filter the dissolved sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system. This is a non-negotiable step for system longevity.
-
Final Concentration: The optimal sample concentration depends on the column dimensions and the complexity of the mixture. For a semi-preparative column, a concentration of 10-50 mg/mL is a typical starting point.
HPLC Purification Protocol
This section provides a detailed, step-by-step workflow for the purification process.
Purification Workflow Diagram
Caption: Workflow for HPLC purification of this compound.
System Preparation and Equilibration
-
Solvent Preparation: Prepare fresh mobile phases. Mobile Phase A: Ultrapure Water. Mobile Phase B: Acetonitrile. Degas both solvents thoroughly using sonication or helium sparging.
-
System Priming: Prime all pump lines with their respective solvents to remove air bubbles and ensure a stable baseline.
-
Column Equilibration: Install the C18 column and equilibrate it with the initial mobile phase conditions (e.g., 60% A: 40% B) for at least 10-15 column volumes, or until a stable baseline is achieved.
Method Parameters
The following parameters serve as a robust starting point and should be optimized as needed.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 21.2 mm, 10 µm | Standard for semi-preparative purification of hydrophobic molecules. |
| Mobile Phase A | Ultrapure Water | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier for eluting the non-polar analyte. |
| Flow Rate | 18.0 mL/min | Appropriate for the column diameter. Adjust based on system pressure limits. |
| Gradient | 40% to 95% B over 20 min | Starts polar enough to separate early impurities and ramps up to elute the highly retained target compound. |
| Column Temp. | 30 °C | Improves peak shape and reproducibility. |
| Detection | UV at 254 nm | Aromatic ketones have strong absorbance at this wavelength. A full UV scan (200-400 nm) is recommended during method development to find the optimal λmax.[10] |
| Injection Vol. | 1-5 mL | Dependent on sample concentration and column loading capacity. |
Purification Run and Fraction Collection
-
Blank Run: Perform a blank injection (sample solvent only) to ensure the system is clean and the baseline is stable.
-
Sample Injection: Inject the filtered, crude sample solution.
-
Fraction Collection: Monitor the chromatogram in real-time. Set the fraction collector to begin collecting just before the target peak begins to elute and stop just after it returns to baseline. Use peak-level or slope-based triggering for precision.
Post-Purification Processing
-
Purity Analysis: After the run, inject a small aliquot from each collected fraction (or a pooled sample of the main peak) onto an analytical HPLC system to confirm purity.
-
Fraction Pooling: Combine all fractions that meet the required purity specification (e.g., >98%).
-
Solvent Removal: Remove the mobile phase solvent from the pooled fractions using a rotary evaporator. Be mindful of the compound's potential volatility.
-
Final Product: The remaining solid or oil is the purified this compound. Dry it under high vacuum to remove residual solvent and obtain the final mass and yield.
Expected Results and Data Analysis
A successful purification run will show a well-resolved peak for the target compound, separated from earlier-eluting polar impurities and later-eluting non-polar impurities.
Table: Example Purity Analysis of Collected Fractions
| Fraction ID | Retention Time (min) | Peak Area % (at 254 nm) | Status |
| F5 | 15.2 | 95.8% | Discard (leading edge) |
| F6 | 15.3 | 99.2% | Pool |
| F7 | 15.3 | 99.7% | Pool |
| F8 | 15.4 | 99.5% | Pool |
| F9 | 15.5 | 96.1% | Discard (tailing edge) |
Troubleshooting
-
Problem: Poor Resolution/Overlapping Peaks.
-
Solution: Decrease the slope of the gradient (e.g., extend the gradient time from 20 to 30 minutes) to improve separation. Consider a different stationary phase like Phenyl-Hexyl for alternative selectivity.[8]
-
-
Problem: High Backpressure.
-
Solution: Check for system clogs, starting from the column frit. Ensure the sample was properly filtered. Lower the flow rate.
-
-
Problem: Broad or Tailing Peaks.
-
Solution: Ensure the sample is dissolved in a solvent weaker than the initial mobile phase. Overloading the column can also cause peak broadening; reduce the injection volume or concentration.
-
Conclusion
This application note details a reliable and scientifically-defensible RP-HPLC method for the purification of this compound. By understanding the analyte's hydrophobic nature and applying the principles of reversed-phase chromatography, researchers can achieve high levels of purity essential for downstream applications in pharmaceutical and chemical synthesis. The provided protocol, from sample preparation to post-run analysis, serves as a complete guide for obtaining a highly purified final product.
References
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of 1, 3, 4, and TPA. Available at: [Link]
-
ResearchGate. (2014). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
-
Chemsrc. (n.d.). 1-(3-bromo-4-chlorophenyl)propan-1-one | CAS#:1261527-19-8. Available at: [Link]
-
Chrom Tech, Inc. (2023). Reverse Phase Chromatography Techniques. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Available at: [Link]
-
Environmental Protection Agency (EPA). (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Available at: [Link]
-
Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Available at: [Link]
-
PubChem. (n.d.). 3-Bromo-1-(3-bromo-4-chlorophenyl)propan-1-one. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. Available at: [Link]
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ResearchGate. (n.d.). UV–Vis absorption spectra of 1 (—), 3 (---), and 4 (— —) in acetonitrile at room temperature. Available at: [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]
-
National Council of Educational Research and Training (NCERT). (n.d.). Haloalkanes and Haloarenes. Available at: [Link]
-
ResearchGate. (n.d.). Figure 5. UV−vis absorption spectra of (a) 1−3, (b) 4−6 in MeOH, and.... Available at: [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available at: [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Available at: [Link]
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Application Note & Protocols: Strategic Derivatization of 1-(3-Bromo-4-chlorophenyl)pentan-1-one for Advanced Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for the derivatization of 1-(3-bromo-4-chlorophenyl)pentan-1-one, a versatile chemical scaffold. Substituted acetophenones are crucial building blocks in medicinal chemistry and materials science due to their prevalence in bioactive molecules and functional materials.[1][2][3][4] This document details validated protocols for transformations at the carbonyl group, the α-carbon, and the di-halogenated aromatic ring. We emphasize chemoselective modifications, particularly leveraging the differential reactivity of the aryl bromide versus the aryl chloride for palladium-catalyzed cross-coupling reactions. The protocols herein are designed to be self-validating, providing researchers with reliable methods for generating a diverse library of novel compounds for drug discovery and development.
Introduction: The Strategic Value of this compound
This compound is a polyfunctionalized ketone that serves as an excellent starting material for complex molecular synthesis. Its utility stems from four primary points of reactivity:
-
The Carbonyl Group: Susceptible to nucleophilic attack, reduction, and olefination reactions.
-
α-Methylene Protons: Can be abstracted to form an enolate, enabling α-functionalization.
-
Aryl Bromide: A prime site for transition-metal-catalyzed cross-coupling reactions.
-
Aryl Chloride: A less reactive site for cross-coupling, allowing for sequential and site-selective modifications.
The presence of both bromo and chloro substituents on the phenyl ring is of particular synthetic interest. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions allows for selective functionalization at the 3-position while leaving the 4-position available for subsequent transformations.[5][6] This guide will explore these reaction pathways with detailed, field-proven protocols.
Figure 1: Key reactive sites on this compound.
Transformations at the Carbonyl Group
The carbonyl moiety is a primary hub for introducing structural diversity. Standard transformations include reduction to alcohols, nucleophilic addition to create tertiary alcohols, and olefination to form alkenes.
Protocol: Reduction to a Secondary Alcohol
Reduction of the ketone to its corresponding secondary alcohol, 1-(3-bromo-4-chlorophenyl)pentan-1-ol, is efficiently achieved using metal hydride reagents. Sodium borohydride (NaBH₄) is the preferred reagent for this transformation due to its high chemoselectivity for aldehydes and ketones, operational simplicity, and enhanced safety profile compared to lithium aluminum hydride (LiAlH₄).[7]
Causality: NaBH₄ is a milder reducing agent than LiAlH₄ and does not react violently with protic solvents like ethanol, which simplifies the reaction setup and workup.[7] The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.
Experimental Protocol:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.90 g, 10 mmol).
-
Dissolution: Dissolve the starting material in methanol or ethanol (40 mL). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.2 eq, 0.45 g, 12 mmol) portion-wise over 15 minutes. The portion-wise addition helps control the exothermic reaction and any accompanying hydrogen evolution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting material spot is no longer visible.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl (20 mL) at 0 °C to neutralize excess NaBH₄.
-
Extraction: Remove the methanol/ethanol under reduced pressure. Add water (30 mL) and extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography (silica gel, gradient elution with Hexane/Ethyl Acetate) to yield the pure secondary alcohol.
| Parameter | Value |
| Reagent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol or Ethanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2.5 hours |
| Expected Yield | >95% |
Protocol: Grignard Reaction for Tertiary Alcohol Synthesis
The Grignard reaction provides a robust method for forming carbon-carbon bonds by adding an organomagnesium halide to the carbonyl carbon, yielding a tertiary alcohol.[8][9][10][11]
Causality: The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic. This nucleophile readily attacks the electrophilic carbonyl carbon.[9] Strict anhydrous conditions are critical because Grignard reagents are potent bases that react readily with any protic source, including water, which would quench the reagent.[9]
Experimental Protocol (using CH₃MgBr):
-
Setup: Assemble a flame-dried, three-neck flask under a nitrogen or argon atmosphere. Add this compound (1.0 eq, 10 mmol) and dissolve in anhydrous diethyl ether or THF (30 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add methylmagnesium bromide (CH₃MgBr, 1.2 eq, 12 mmol, typically a 3.0 M solution in ether) via a syringe over 20 minutes. An immediate color change or slight exotherm may be observed.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Monitor by TLC for the consumption of the starting ketone.
-
Quenching: Cool the flask to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) (30 mL) to quench the reaction and hydrolyze the magnesium alkoxide intermediate.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic fractions, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting tertiary alcohol by flash chromatography.
Protocol: Wittig Olefination
The Wittig reaction transforms the carbonyl group into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[12][13][14][15] This reaction is highly regioselective, as the new C=C bond forms exclusively at the site of the original carbonyl.[13]
Causality: The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[14][15] The ylide is typically generated in situ by deprotonating a phosphonium salt with a strong base.
Experimental Protocol (using Methyltriphenylphosphonium Bromide):
-
Ylide Generation: In a flame-dried flask under N₂, suspend methyltriphenylphosphonium bromide (1.1 eq, 11 mmol) in anhydrous THF (40 mL). Cool to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.1 eq, 11 mmol) dropwise. Stir for 1 hour at 0 °C; the formation of the bright yellow-orange ylide indicates success.
-
Ketone Addition: Dissolve this compound (1.0 eq, 10 mmol) in anhydrous THF (15 mL) and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours). The color of the ylide will fade as it is consumed.
-
Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with diethyl ether (3 x 40 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The major byproduct, triphenylphosphine oxide, can be largely removed by precipitation from a nonpolar solvent (e.g., hexane) or by flash chromatography to isolate the pure alkene product.
Figure 2: Derivatization pathways at the carbonyl group.
Chemoselective Cross-Coupling at the Aromatic Ring
The differential reactivity between the C-Br and C-Cl bonds is the cornerstone of selective synthesis using this substrate. The general reactivity order for oxidative addition to a Pd(0) catalyst is C-I > C-OTf > C-Br >> C-Cl.[16] This allows for precise functionalization at the bromine-substituted position while preserving the chlorine for a potential second coupling reaction under more forcing conditions.
Protocol: Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron compound.[17][18] The reaction is prized for its mild conditions, tolerance of diverse functional groups, and the low toxicity of its boron-based reagents.[5][19]
Causality: The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the organic group from the activated boronic acid (as a borate species) to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[16] A base is required to activate the boronic acid for the transmetalation step.[20]
Figure 3: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Experimental Protocol (using Phenylboronic Acid):
-
Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq, 5 mmol), phenylboronic acid (1.2 eq, 6 mmol), and potassium carbonate (K₂CO₃, 2.5 eq, 12.5 mmol).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%, 0.15 mmol).
-
Degassing: Seal the flask, and evacuate and backfill with nitrogen or argon three times. This is crucial to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add a degassed solvent mixture, typically Toluene/Ethanol/Water (e.g., 4:1:1 ratio, 25 mL).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 4-6 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature, add water (20 mL), and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the biaryl product by flash chromatography.
| Parameter | Value |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Boron Reagent | Aryl/Vinyl Boronic Acid or Pinacol Ester |
| Solvent | Toluene/H₂O, Dioxane/H₂O |
| Temperature | 80-100 °C |
| Selectivity | High for C-Br over C-Cl |
Protocol: Selective Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[21][22] The reaction is co-catalyzed by palladium and copper(I) salts.[23][24]
Causality: The mechanism is believed to involve a primary palladium cycle similar to the Suzuki coupling, and a secondary copper cycle. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is more reactive and facilitates the transmetalation step to the palladium center.[23] The reaction is typically run under basic, anaerobic conditions.[24]
Experimental Protocol (using Phenylacetylene):
-
Setup: To a Schlenk flask, add this compound (1.0 eq, 5 mmol), a palladium catalyst like PdCl₂(PPh₃)₂ (2 mol%, 0.1 mmol), and a copper(I) co-catalyst such as copper(I) iodide (CuI) (4 mol%, 0.2 mmol).
-
Degassing: Seal the flask and purge with nitrogen or argon for 15 minutes.
-
Solvent & Reagents: Add a degassed solvent such as THF or DMF (25 mL), followed by a degassed amine base (e.g., triethylamine, Et₃N, 3.0 eq, 15 mmol). Finally, add the terminal alkyne, phenylacetylene (1.2 eq, 6 mmol), via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 6-12 hours.
-
Monitoring & Workup: Monitor for disappearance of the starting material. Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting arylalkyne by flash chromatography.
Summary: A Hub for Molecular Diversity
This compound is a highly valuable and adaptable starting material. By strategically targeting its distinct reactive sites, a medicinal or materials chemist can rapidly generate a wide array of complex derivatives. The protocols outlined in this guide provide reliable and reproducible methods for achieving these transformations, emphasizing the principles of chemoselectivity that are crucial for efficient multi-step synthesis.
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Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation of 3-Bromo-4-Chlorotoluene
Welcome to the technical support center for the Friedel-Crafts acylation of 3-bromo-4-chlorotoluene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging electrophilic aromatic substitution. Here, we will delve into the nuances of this reaction, providing in-depth troubleshooting advice, optimized protocols, and a comprehensive understanding of the underlying chemical principles.
Section 1: Reaction Fundamentals and Regioselectivity
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2] The reaction typically involves an acyl halide or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3] The electrophile in this reaction is the resonance-stabilized acylium ion, which is generated from the reaction between the acylating agent and the Lewis acid.[4]
When dealing with a polysubstituted benzene ring like 3-bromo-4-chlorotoluene, predicting the site of acylation is critical. The regiochemical outcome is determined by the cumulative directing effects of the substituents already present on the aromatic ring.
Analysis of Substituent Effects on 3-Bromo-4-Chlorotoluene:
-
Methyl Group (-CH₃): An activating group and an ortho, para-director due to hyperconjugation and weak inductive effect.
-
Bromo (-Br) and Chloro (-Cl) Groups: These are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of resonance electron donation.[5]
In a polysubstituted benzene, the most activating group generally dictates the position of electrophilic attack.[6] In 3-bromo-4-chlorotoluene, the methyl group is the strongest activating group. Therefore, the incoming acyl group will be directed to the positions ortho and para to the methyl group.
-
The position para to the methyl group (C6) is already substituted with a bromine atom.
-
The two ortho positions are C2 and C6. C6 is blocked by bromine.
-
Therefore, the primary site of acylation is the C2 position. Steric hindrance from the adjacent bromine atom at C3 might slightly disfavor this position, but the powerful directing effect of the methyl group is expected to overcome this.
The expected major product of the Friedel-Crafts acylation of 3-bromo-4-chlorotoluene is therefore 2-acyl-3-bromo-4-chlorotoluene .
reactant [label=<
3-Bromo-4-chlorotoluene
];
product [label=<
Major Product
];
reactant -> product [label="Acyl-Cl, AlCl₃"]; } } Caption: Predicted major product of Friedel-Crafts acylation.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses common problems encountered during the Friedel-Crafts acylation of 3-bromo-4-chlorotoluene.
Problem 1: Low or No Conversion to Product
-
Question: I am not observing any product formation, or the yield is very low. What are the likely causes?
-
Answer:
-
Catalyst Inactivity: Anhydrous aluminum chloride is extremely hygroscopic and reacts violently with water.[7] Exposure to atmospheric moisture will deactivate the catalyst.
-
Solution: Ensure AlCl₃ is handled in a dry environment, preferably in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).[7] Use freshly opened or properly stored catalyst. All glassware must be rigorously dried before use.
-
-
Deactivated Substrate: The presence of two deactivating halogen substituents on the toluene ring makes the substrate less nucleophilic and slows down the reaction.[4][8]
-
Solution: A stoichiometric amount of AlCl₃ is often required, as both the acylating agent and the ketone product can form complexes with the catalyst, preventing it from participating in the reaction.[9] Increasing the reaction temperature or using a more reactive acylating agent (e.g., an acid anhydride) might improve conversion.
-
-
Impure Reagents: The presence of water or other nucleophilic impurities in the solvent or starting materials can quench the catalyst and the acylium ion.
-
Solution: Use anhydrous solvents and purify starting materials if necessary.
-
-
Problem 2: Formation of Multiple Isomers
-
Question: My product analysis (e.g., ¹H NMR, GC-MS) indicates the presence of multiple isomers. Why is this happening and how can I improve selectivity?
-
Answer:
-
Competing Directing Effects: While the methyl group is the strongest director, the ortho, para-directing influence of the chlorine and bromine atoms can lead to minor isomeric byproducts.
-
Solution: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product. The choice of solvent can also influence isomer distribution.
-
-
Steric Hindrance: While acylation at the C2 position is electronically favored, steric hindrance from the adjacent bromine atom can lead to some substitution at the less hindered C5 position, which is ortho to the chlorine and meta to the methyl and bromo groups.
-
Solution: Using a bulkier acylating agent may increase steric hindrance at the C2 position, potentially leading to a higher proportion of the C5 isomer. Conversely, a smaller acylating agent might favor the C2 position.
-
-
Problem 3: Difficult Work-up and Product Isolation
-
Question: The work-up procedure is problematic, with emulsions forming or the product being difficult to extract. What are the best practices for work-up?
-
Answer:
-
Quenching the Reaction: The reaction mixture contains a stable complex of the ketone product and AlCl₃. This complex must be hydrolyzed to liberate the product.
-
Solution: The reaction should be quenched by slowly and carefully pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.[10] This exothermic process should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
-
Emulsion Formation: The presence of aluminum salts can lead to the formation of stable emulsions during aqueous extraction.
-
Solution: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions.[11] If an emulsion persists, filtering the mixture through a pad of Celite may be effective.
-
-
Section 3: Optimized Experimental Protocol
This protocol is for the acetylation of 3-bromo-4-chlorotoluene using acetyl chloride and aluminum chloride.
Materials:
-
3-bromo-4-chlorotoluene
-
Anhydrous aluminum chloride
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.
-
Cooling: Cool the suspension to 0°C in an ice-water bath.
-
Addition of Acetyl Chloride: Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension over 15 minutes.
-
Addition of Substrate: Add a solution of 3-bromo-4-chlorotoluene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Section 4: Data Interpretation and Characterization
Table 1: Catalyst Loading and Temperature Effects on Yield
| Entry | Catalyst (Equivalents) | Temperature (°C) | Time (h) | Approximate Yield (%) |
| 1 | 1.1 | 0 to RT | 2 | 75-85 |
| 2 | 0.5 | 0 to RT | 2 | <20 |
| 3 | 1.1 | 40 | 1 | 70-80 (with more byproducts) |
Note: Yields are approximate and can vary based on specific reaction conditions and purification efficiency.
Characterization of the Major Product (2-acetyl-3-bromo-4-chlorotoluene):
-
¹H NMR: Expect distinct signals for the aromatic protons, the acetyl methyl protons, and the toluene methyl protons. The aromatic region will show a characteristic splitting pattern that can be used to confirm the substitution pattern.
-
¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule. The carbonyl carbon of the ketone will appear at a characteristic downfield shift (around 190-200 ppm).
-
IR Spectroscopy: A strong absorption band in the region of 1670-1690 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aryl ketone.[12]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the product. The isotopic pattern of the molecular ion will be characteristic for a compound containing one bromine and one chlorine atom.
Section 5: Frequently Asked Questions (FAQs)
-
Q1: Why are Friedel-Crafts reactions sensitive to moisture?
-
A1: The Lewis acid catalysts used, such as AlCl₃, are highly reactive towards water. This reaction is irreversible and consumes the catalyst, rendering it inactive for the acylation reaction.[13]
-
-
Q2: Can I use a milder Lewis acid catalyst?
-
A2: For a deactivated substrate like 3-bromo-4-chlorotoluene, a strong Lewis acid like AlCl₃ is generally required. Milder catalysts such as FeCl₃ or ZnCl₂ may result in very low or no conversion.
-
-
Q3: Why is polyacylation not a major concern in this reaction?
-
Q4: What are the key safety precautions when handling aluminum chloride?
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
ResearchGate. (n.d.). FT-IR spectra showing the progress of Friedel-Crafts acylation reaction.... [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]
-
University of Calgary. (n.d.). Ch12: Electrophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. [Link]
-
AIP Publishing. (2019). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. [Link]
-
ResearchGate. (2025). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
YouTube. (2017). Friedel-Crafts Acylation Example Problems. [Link]
-
Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". [Link]
-
Reddit. (n.d.). Friedel-Crafts reactions with Deactivating groups. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
ResearchGate. (n.d.). Interpretation of 1 H-NMR spectrum of Friedel- Craft acylation product. [Link]
-
Lab Alley. (2025). Safety Data Sheet: Aluminum chloride. [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. [Link]
-
National Institutes of Health. (n.d.). Biocatalytic Friedel‐Crafts Reactions. [Link]
-
University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). [Link]
-
YouTube. (2018). 36.03 Directing Effects in Disubstituted Benzenes. [Link]
-
Pharmaguideline. (n.d.). Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. [Link]
Sources
- 1. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction | Pharmaguideline [pharmaguideline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. websites.umich.edu [websites.umich.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. researchgate.net [researchgate.net]
- 13. media.laballey.com [media.laballey.com]
- 14. nj.gov [nj.gov]
Technical Support Center: Synthesis of 1-(3-Bromo-4-chlorophenyl)pentan-1-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Bromo-4-chlorophenyl)pentan-1-one. Here, we address common challenges and side reactions encountered during its preparation via Friedel-Crafts acylation, providing in-depth troubleshooting advice and detailed protocols to enhance experimental success.
I. Reaction Overview and Mechanistic Insights
The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene with pentanoyl chloride, utilizing a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation in synthetic organic chemistry.[2]
The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of pentanoyl chloride with the Lewis acid catalyst.[1] This acylium ion is then attacked by the electron-rich aromatic ring of 1-bromo-2-chlorobenzene. The subsequent loss of a proton restores the aromaticity of the ring, yielding the desired ketone.
Sources
Technical Support Center: Purification of Polyhalogenated Aromatic Ketones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyhalogenated aromatic ketones. This guide is structured to provide direct, actionable solutions to the unique and often frustrating challenges encountered during the purification of this compound class. The inherent chemical stability and similar physicochemical properties of target molecules and their related impurities demand a nuanced and systematic approach. This resource combines theoretical principles with field-proven protocols to enhance the purity, yield, and reproducibility of your experiments.
Section 1: Critical Safety & Handling Protocols
Before initiating any purification protocol, it is imperative to acknowledge the potential hazards associated with polyhalogenated aromatic compounds. Many compounds in this class are classified as persistent organic pollutants (POPs) and may exhibit carcinogenic or mutagenic properties.[1][2]
Frequently Asked Questions: Safety
-
Q: What are the primary risks associated with polyhalogenated aromatic ketones?
-
Q: What personal protective equipment (PPE) is mandatory?
-
A: At a minimum, wear a lab coat, chemical-resistant gloves (nitrile or butyl rubber are often recommended, but check the SDS), and splash-proof safety goggles.[2][3] All handling of solids and solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
-
Q: How should I dispose of waste?
-
A: All solid and liquid waste containing polyhalogenated compounds must be segregated into a clearly labeled hazardous waste container. Never dispose of this waste down the drain or in general trash. Follow your institution's specific waste disposal protocols.
-
Section 2: Troubleshooting Recrystallization
Recrystallization is often the first-line method for purifying solid organic compounds. However, the planarity and low polarity of polyhalogenated aromatic ketones can make finding a suitable solvent system challenging.
Frequently Asked Questions: Recrystallization
-
Q: My compound is poorly soluble in everything, or soluble in everything. How do I select a starting solvent?
-
A: This is a common issue. The principle is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Causality: Effective recrystallization relies on a significant solubility differential with temperature. If solubility is too high at room temperature, recovery will be poor. If it's too low even when hot, you cannot achieve dissolution.
-
Strategy: Start with solvents of intermediate polarity like toluene or dichloromethane.[4] You can use a binary (two-component) solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane) at room temperature, and then slowly add a "poor" solvent (in which it is poorly soluble, e.g., hexane or methanol) until the solution becomes turbid (cloudy).[5] Gentle heating should clarify the solution, which can then be cooled to induce crystallization.
-
-
-
Q: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?
-
A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice.
-
Causality: This often happens when a solution is cooled too rapidly or when the boiling point of the solvent is higher than the melting point of the solute. The high concentration of the solute in the initial droplets of the new phase prevents orderly crystal packing.
-
Solutions:
-
Slower Cooling: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.
-
Use More Solvent: Diluting the solution can sometimes lower the saturation point enough to avoid oiling out.
-
Change Solvents: Select a solvent or solvent pair with a lower boiling point.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
-
-
-
Q: I have very low recovery after recrystallization. What are the likely causes?
-
A: Low recovery can stem from several factors:
-
Causality & Solutions:
-
Using too much solvent: This keeps a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Premature crystallization: If crystals form in the funnel during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
Compound is too soluble: The chosen solvent may be too effective, even when cold. Consider a different solvent or add more of the "poor" solvent to your binary system.
-
Incomplete crystallization: Ensure you have allowed sufficient time for cooling and crystallization. Check if more crystals form after prolonged standing in an ice bath.
-
-
-
Protocol 1: General Recrystallization Workflow
-
Solvent Selection: Test solubility of ~10-20 mg of crude product in ~0.5 mL of various solvents at room temperature and with heating.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (and stirring) until the compound just dissolves.
-
Hot Filtration (if needed): If insoluble impurities are present, pre-heat a funnel and a clean flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove solids.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Table 1: Common Solvents for Recrystallization of Aromatic Ketones
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexane | 69 | Very Low | Good as a "poor" solvent for less polar ketones. |
| Toluene | 111 | Low | Often a good choice for aromatic compounds.[4] |
| Dichloromethane (DCM) | 40 | Medium | Good as a "good" solvent; its low boiling point makes it easy to remove. |
| Ethyl Acetate | 77 | Medium | A versatile solvent for compounds with moderate polarity.[5] |
| Acetone | 56 | Medium-High | Can be effective but its low boiling point requires careful handling. |
| Methanol | 65 | High | Often used as a "poor" solvent in combination with DCM or ethyl acetate. |
Section 3: Navigating Chromatographic Purification
When recrystallization is ineffective, particularly for separating closely related isomers or removing highly persistent impurities, column chromatography or High-Performance Liquid Chromatography (HPLC) is required.[6]
Workflow Diagram: Purification Strategy
Sources
- 1. mdpi.com [mdpi.com]
- 2. Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs - Chemwatch [chemwatch.net]
- 3. agilent.com [agilent.com]
- 4. youtube.com [youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
Technical Support Center: Synthesis of 1-(3-Bromo-4-chlorophenyl)pentan-1-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-bromo-4-chlorophenyl)pentan-1-one. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance reaction yield and purity. Our approach is rooted in established chemical principles and field-proven insights to address common challenges encountered during this synthetic process.
I. Understanding the Synthesis: The Friedel-Crafts Acylation Reaction
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction.[1][2][3] This electrophilic aromatic substitution involves the reaction of 1-bromo-2-chlorobenzene with an acylating agent, such as valeryl chloride or valeric anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][4][5]
The core of this reaction is the generation of a highly electrophilic acylium ion (RCO⁺) from the acylating agent and the Lewis acid catalyst.[2][5][6] This acylium ion is then attacked by the electron-rich aromatic ring of 1-bromo-2-chlorobenzene. A subsequent deprotonation step restores the aromaticity of the ring, yielding the desired ketone product.[1][6][7]
II. Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound consistently low?
Low yields in Friedel-Crafts acylation can stem from several factors:
-
Deactivated Aromatic Ring: The starting material, 1-bromo-2-chlorobenzene, possesses two deactivating halogen substituents. Halogens withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophilic attack.[8][9]
-
Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture. Any water present in the reaction setup (glassware, solvent, reagents) will react with and deactivate the catalyst, hindering the formation of the crucial acylium ion.[9]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst.[10] This is because the product ketone can form a stable complex with the catalyst, effectively removing it from the catalytic cycle.[7][9][10]
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While some reactions proceed at room temperature, this particular synthesis may require heating to overcome the activation energy barrier. However, excessively high temperatures can lead to side reactions and decomposition of reactants or products.[9]
Q2: I am observing the formation of multiple products. What could be the cause?
While Friedel-Crafts acylation is generally less prone to poly-substitution compared to its alkylation counterpart, the formation of isomers is a significant consideration.[10][11] The bromine and chlorine substituents on the starting material are ortho, para-directing. However, due to steric hindrance from the existing substituents, the acylation is expected to occur primarily at the position para to the chlorine and ortho to the bromine, yielding the desired this compound. The formation of other isomers can occur, complicating the purification process.
Q3: How can I minimize the formation of byproducts?
Careful control of reaction conditions is key:
-
Temperature Control: Gradual addition of the acylating agent at a low temperature can help to control the reaction's exothermicity and minimize side reactions.
-
Stoichiometry: Precise measurement of reactants and catalyst is crucial. An excess of the acylating agent can lead to unwanted side reactions.
-
Anhydrous Conditions: As mentioned, maintaining strictly anhydrous (moisture-free) conditions is paramount to ensure the catalyst remains active and to prevent hydrolysis of the acyl chloride.[9]
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst due to moisture. 2. Deactivated aromatic substrate. 3. Insufficient reaction temperature. 4. Poor quality of reagents. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity aluminum chloride.[9] 2. Increase the amount of catalyst slightly (e.g., 1.1-1.2 equivalents). 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. A reflux in a suitable solvent might be necessary.[4] 4. Use freshly distilled 1-bromo-2-chlorobenzene and valeryl chloride. |
| Formation of Multiple Isomers | 1. Lack of regioselectivity. 2. Reaction temperature is too high. | 1. While challenging to eliminate completely, purification by column chromatography is the most effective method to isolate the desired isomer. 2. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Complex Product Mixture (Dark Color) | 1. Decomposition of starting materials or product. 2. Side reactions due to impurities or high temperature. | 1. Lower the reaction temperature. 2. Ensure the purity of all reagents. Consider using a milder Lewis acid catalyst, although this may require longer reaction times. |
| Difficulty in Product Isolation/Purification | 1. Formation of a stable complex between the product ketone and AlCl₃. 2. Incomplete quenching of the reaction. | 1. During workup, ensure the reaction mixture is quenched by slowly adding it to a mixture of ice and concentrated hydrochloric acid to break up the aluminum chloride complex.[7] 2. Test the aqueous layer with pH paper to ensure it is acidic before proceeding with the extraction. |
IV. Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Bromo-2-chlorobenzene | 191.45 | 10.0 g | 0.052 mol |
| Valeryl chloride | 120.58 | 7.0 g (6.3 mL) | 0.058 mol |
| Aluminum chloride (anhydrous) | 133.34 | 7.7 g | 0.058 mol |
| Dichloromethane (anhydrous) | - | 100 mL | - |
| Concentrated HCl | - | As needed | - |
| Saturated NaHCO₃ solution | - | As needed | - |
| Saturated NaCl solution (brine) | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.
-
Initial Charging: To the flask, add anhydrous aluminum chloride (7.7 g) and anhydrous dichloromethane (50 mL). Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: In the dropping funnel, place a solution of valeryl chloride (7.0 g) in anhydrous dichloromethane (25 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Addition of Aromatic Substrate: Following the addition of valeryl chloride, add a solution of 1-bromo-2-chlorobenzene (10.0 g) in anhydrous dichloromethane (25 mL) dropwise over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture to reflux (around 40 °C for dichloromethane) for 1-2 hours.[4]
-
Workup:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL). This step is exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood.
-
Stir the mixture until the aluminum salts are dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash successively with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
V. Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 1-(3-Bromo-4-chlorophenyl)pentan-1-one
Welcome to the technical support center for the purification of 1-(3-bromo-4-chlorophenyl)pentan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and may encounter challenges in achieving the desired purity. Here, we address common issues in a practical question-and-answer format, providing not just solutions but also the scientific reasoning behind them. Our aim is to empower you with the knowledge to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Impurity Identification
Question 1: I have synthesized this compound via Friedel-Crafts acylation of 1-bromo-2-chlorobenzene with pentanoyl chloride. What are the most likely impurities I should be looking for?
Answer: In the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene, the primary impurities are typically positional isomers of the target compound, unreacted starting materials, and potentially byproducts from side reactions.
-
Positional Isomers: The directing effects of the bromo and chloro substituents on the aromatic ring will determine the position of acylation. Both bromine and chlorine are ortho-, para-directing groups, but they are also deactivating.[1] In 1-bromo-2-chlorobenzene, the possible positions for acylation are C4, C5, and C6.
-
C5-acylation (meta to chloro, para to bromo): This would lead to the desired product, This compound .
-
C3-acylation (ortho to chloro, meta to bromo): This would form 1-(2-chloro-3-bromophenyl)pentan-1-one .
-
C6-acylation (ortho to bromo, meta to chloro): This would result in 1-(2-bromo-3-chlorophenyl)pentan-1-one .
-
Steric hindrance from the adjacent halogen atoms will influence the regioselectivity of the reaction.[2] Acylation at the C5 position is generally favored due to less steric hindrance compared to the C3 and C6 positions.
-
-
Unreacted Starting Materials: Incomplete reaction can leave residual 1-bromo-2-chlorobenzene and pentanoyl chloride (or its hydrolysis product, pentanoic acid).
-
Polyacylated Products: While Friedel-Crafts acylation typically results in monoacylation because the ketone product is deactivated towards further substitution, under harsh conditions, trace amounts of diacylated products could form.[3]
Question 2: How can I confirm the identity of these impurities?
Answer: A combination of chromatographic and spectroscopic techniques is recommended for unambiguous identification of impurities.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the different isomers and unreacted starting materials. Comparing the retention times of the peaks in your sample to those of authentic reference standards (if available) is the most straightforward approach. Spiking the sample with a small amount of a known standard will cause the corresponding peak to increase in area, confirming its identity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile and semi-volatile impurities. The mass spectra of the isomers will likely be very similar due to identical molecular weights. However, subtle differences in fragmentation patterns can sometimes be used for differentiation.[4] The primary fragmentation of aromatic ketones involves the cleavage of the alkyl chain, resulting in a characteristic ArC≡O+ fragment.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for distinguishing between positional isomers. The substitution pattern on the aromatic ring will give rise to unique chemical shifts and coupling patterns for the aromatic protons.[2] For example, the number of distinct aromatic proton signals and their splitting patterns will differ for each isomer. Comparing the NMR spectrum of your purified product to a reference spectrum of the pure compound is the gold standard for confirming its structure and purity.[5]
Purification Strategies
Question 3: My crude product is a solid with a yellowish tint. What is the best first step for purification?
Answer: For a solid product, recrystallization is often the most efficient initial purification step to remove the bulk of impurities and colored byproducts. The key is to select an appropriate solvent or solvent system.
Ideal Solvent Properties for Recrystallization:
-
The target compound should be highly soluble at elevated temperatures and poorly soluble at low temperatures.[6]
-
Impurities should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble even in the hot solvent (allowing for hot filtration).[6]
-
The solvent should be chemically inert with your compound.[6]
-
The solvent should have a relatively low boiling point for easy removal from the purified crystals.[6]
Recommended Solvents for this compound: Based on the polar nature of the ketone and the nonpolar character of the dihalophenyl group, a single solvent or a binary solvent system can be effective.
| Solvent/System | Rationale |
| Ethanol | A good general-purpose polar solvent for many organic compounds.[7] |
| Isopropanol | Similar to ethanol, can be a good choice. |
| Hexane/Ethyl Acetate | A common binary system where ethyl acetate is the "good" solvent and hexane is the "poor" solvent.[8] The polarity can be fine-tuned by adjusting the ratio. |
| Toluene/Hexane | Another effective binary system for aromatic compounds.[9] |
Troubleshooting Recrystallization
Question 4: I'm having trouble with my recrystallization. The product is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[10] This is more common with impure compounds.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to ensure the compound remains in solution at the boiling point of the solvent.[10]
-
Cool Slowly: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oil formation.[10]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce nucleation.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Change the Solvent System: If the problem persists, the boiling point of your solvent may be too high relative to the melting point of your compound.[10] Try a lower-boiling point solvent or a different solvent mixture.
Question 5: My recrystallization yield is very low. How can I improve it?
Answer: Low yield in recrystallization is a common issue and can often be rectified.
Potential Causes and Solutions:
-
Using too much solvent: This is the most frequent cause of low recovery, as a significant amount of the product remains dissolved in the mother liquor.[11]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. To recover product from the mother liquor, you can evaporate some of the solvent and attempt a second crystallization (a "second crop").[11]
-
-
Premature crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper.
-
Solution: Use a pre-heated funnel and filter flask, and keep the solution hot during filtration.
-
-
Incomplete crystallization: Insufficient cooling time or temperature can leave a substantial amount of product in solution.
-
Solution: Ensure the solution is allowed to cool to room temperature undisturbed before placing it in an ice bath for at least 30 minutes.
-
Chromatographic Purification
Question 6: Recrystallization did not give me the desired purity. How do I set up a column chromatography protocol to separate the isomers?
Answer: Column chromatography is an excellent technique for separating closely related compounds like positional isomers.[12] Silica gel is the recommended stationary phase for this compound. The key to a successful separation is selecting the right mobile phase (eluent).
Workflow for Column Chromatography Setup:
Caption: Workflow for Column Chromatography Purification.
Recommended Mobile Phase: A mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point.[12] Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your compounds.
| Mobile Phase Composition (Hexane:Ethyl Acetate) | Expected Elution |
| 95:5 to 90:10 | Unreacted 1-bromo-2-chlorobenzene and less polar impurities. |
| 90:10 to 80:20 | Elution of the target compound and its isomers. The less polar isomers will elute first. |
| 70:30 and higher polarity | More polar impurities. |
Question 7: I am developing a reverse-phase HPLC method for purity analysis. What are some good starting conditions?
Answer: For reverse-phase HPLC, a C18 column is a standard choice for separating aromatic compounds.[13] Phenyl-Hexyl or PFP (pentafluorophenyl) columns can offer alternative selectivity for aromatic isomers through π-π interactions.[14]
Recommended Starting HPLC Method:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile (or Methanol) |
| Gradient | Start with 50-60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at ~254 nm or ~280 nm |
| Injection Volume | 10 µL |
This method should provide a good starting point for separating the target compound from its isomers and other impurities. The gradient can be optimized to improve the resolution between closely eluting peaks.
HPLC Troubleshooting Flowchart:
Caption: HPLC Troubleshooting Decision Tree.
References
-
Columbia University. (n.d.). Column chromatography. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2022, July 31). (PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved January 22, 2026, from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.
-
SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved January 22, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 22, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved January 22, 2026, from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one?? Retrieved January 22, 2026, from [Link]
-
JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Retrieved January 22, 2026, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2016, May 19). (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved January 22, 2026, from [Link]
-
Whitman College. (n.d.). GCMS Section 6.11.3. Retrieved January 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 22, 2026, from [Link]
- Unknown Source. (n.d.).
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved January 22, 2026, from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 22, 2026, from [Link]
- Unknown Source. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti.
-
SpringerLink. (2020, January 21). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved January 22, 2026, from [Link]
-
YouTube. (2023, December 21). MCAT Organic Chemistry: Column Chromatography. Retrieved January 22, 2026, from [Link]
-
PubMed. (2011, January). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Retrieved January 22, 2026, from [Link]
-
Chemistry Stack Exchange. (2019, March 2). Recrystallisation of dibenzylideneacetone. Retrieved January 22, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Retrieved January 22, 2026, from [Link]
-
MDPI. (n.d.). Quantitative Structure–Retention Relationship Analysis of Polycyclic Aromatic Compounds in Ultra-High Performance Chromatography. Retrieved January 22, 2026, from [Link]
-
YouTube. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved January 22, 2026, from [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic. Retrieved January 22, 2026, from [Link]
-
YouTube. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved January 22, 2026, from [Link]
-
YouTube. (2022, February 12). Column Chromatography. Retrieved January 22, 2026, from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved January 22, 2026, from [Link]
-
YouTube. (2018, September 20). 15.6b Interpreting NMR Example 2 | Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures : r/Chempros. Retrieved January 22, 2026, from [Link]
-
Journal of the Chemical Society C. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Retrieved January 22, 2026, from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 22, 2026, from [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved January 22, 2026, from [Link]
-
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved January 22, 2026, from [Link]
-
Nacalai Tesque. (n.d.). (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved January 22, 2026, from [Link]
-
PubMed. (2008, May 2). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved January 22, 2026, from [Link]
-
Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved January 22, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Retrieved January 22, 2026, from [Link]
Sources
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- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. GCMS Section 6.11.3 [people.whitman.edu]
- 5. rsc.org [rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. columbia.edu [columbia.edu]
- 13. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
Technical Support Center: Synthesis of 1-(3-Bromo-4-chlorophenyl)pentan-1-one
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-bromo-4-chlorophenyl)pentan-1-one. As a Senior Application Scientist, this document provides not just a protocol, but a framework for understanding the critical parameters of the synthesis, troubleshooting common issues, and ensuring the integrity of your results. The primary synthetic route discussed is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene with valeryl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
The synthesis is achieved through a Friedel-Crafts acylation, which is a classic electrophilic aromatic substitution (EAS) reaction.[1][2] The mechanism involves three key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the valeryl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion (C₄H₉CO⁺), which acts as the electrophile.[1]
-
Electrophilic Attack: The π-electron system of the 1-bromo-2-chlorobenzene ring acts as a nucleophile and attacks the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom that formed the new bond with the acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.
Q2: Why is the acylation expected to occur primarily at the position para to the chlorine and meta to the bromine?
The regioselectivity of this reaction is governed by the directing effects of the halogen substituents on the benzene ring. Both chlorine and bromine are ortho, para-directing groups due to their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at these positions.[3] However, they are also deactivating groups due to their inductive electron-withdrawing effect.[4]
In the case of 1-bromo-2-chlorobenzene, the incoming acyl group will be directed to the positions ortho and para to the chlorine, and ortho and para to the bromine. The primary product is this compound due to a combination of electronic and steric factors. The position para to the chlorine is sterically the most accessible. Acylation at the position ortho to the chlorine and meta to the bromine is also possible but is expected to be a minor product due to steric hindrance from the adjacent bromine atom.
Q3: Is it possible to get poly-acylated products?
Poly-acylation is generally not a significant issue in Friedel-Crafts acylation reactions.[2] The acyl group introduced onto the aromatic ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic substitution. This makes the product, this compound, less reactive than the starting material, 1-bromo-2-chlorobenzene, thus preventing a second acylation from occurring.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Inactive Lewis Acid Catalyst | Aluminum chloride (AlCl₃) is extremely hygroscopic and reacts violently with water. Any moisture in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst, preventing the formation of the acylium ion. | Ensure all glassware is oven-dried immediately before use. Use a freshly opened bottle of anhydrous AlCl₃ or purify the existing stock. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Insufficient Catalyst | In Friedel-Crafts acylations, the product ketone can form a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle. Therefore, a stoichiometric amount of the catalyst is often required. | Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (valeryl chloride or 1-bromo-2-chlorobenzene). |
| Sub-optimal Reaction Temperature | The reaction may have a significant activation energy that is not overcome at room temperature. Conversely, excessively high temperatures can lead to the decomposition of reactants or products and the formation of side products. | If the reaction is sluggish at room temperature, gradually increase the temperature to 40-60°C and monitor the progress by TLC. Avoid excessive heating. |
| Poor Quality of Reagents | Impurities in the 1-bromo-2-chlorobenzene or valeryl chloride can interfere with the reaction. Valeryl chloride can hydrolyze to valeric acid if exposed to moisture, which will not participate in the reaction. | Use freshly distilled 1-bromo-2-chlorobenzene and valeryl chloride. Ensure the purity of the starting materials by analytical techniques such as NMR or GC-MS before starting the reaction. |
Formation of Multiple Products
| Potential Cause | Explanation | Recommended Solution |
| Isomeric Products | As discussed in the FAQs, while the desired 4-acylated product is major, some formation of the ortho isomer (2-acyl) is possible. | Optimize the reaction temperature; lower temperatures often favor the formation of the sterically less hindered para product. Purification by column chromatography or careful recrystallization will be necessary to separate the isomers. |
| Dehalogenation | Under harsh Friedel-Crafts conditions, dehalogenation of the aromatic ring can sometimes occur, leading to the formation of (4-chlorophenyl)pentan-1-one or (3-bromophenyl)pentan-1-one. | Use the mildest possible reaction conditions (lower temperature, shorter reaction time) that still afford a reasonable yield of the desired product. |
Experimental Protocol (Representative)
This protocol is adapted from a similar synthesis of 1-(4-bromophenyl)-3-chloropropan-1-one and should be optimized for the specific synthesis of this compound.[5][6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents | Volume/Mass |
| 1-Bromo-2-chlorobenzene | 191.45 | 50 | 1.0 | 9.57 g (6.7 mL) |
| Valeryl chloride | 120.58 | 55 | 1.1 | 6.63 g (6.1 mL) |
| Anhydrous Aluminum Chloride | 133.34 | 65 | 1.3 | 8.67 g |
| Dichloromethane (anhydrous) | - | - | - | 100 mL |
| Concentrated HCl | - | - | - | 20 mL |
| Ice | - | - | - | ~100 g |
| Saturated NaHCO₃ solution | - | - | - | As needed |
| Brine | - | - | - | As needed |
| Anhydrous MgSO₄ | - | - | - | As needed |
| Hexanes (for recrystallization) | - | - | - | As needed |
Reaction Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Reagent Addition: Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (8.67 g, 65 mmol) and 50 mL of anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Add a solution of valeryl chloride (6.63 g, 55 mmol) in 25 mL of anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, add a solution of 1-bromo-2-chlorobenzene (9.57 g, 50 mmol) in 25 mL of anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. Stir until the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from hexanes to yield this compound as a solid.
Safety Precautions:
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][7]
-
Valeryl chloride is corrosive and a lachrymator. Handle in a fume hood and avoid inhalation of vapors.
-
Dichloromethane is a suspected carcinogen. All handling should be done in a fume hood.
-
The quenching of the reaction is highly exothermic and releases HCl gas. Perform this step slowly and in a well-ventilated fume hood.
Product Characterization
Expected Product Properties:
-
Molecular Formula: C₁₁H₁₂BrClO
-
Molecular Weight: 275.57 g/mol [8]
-
Appearance: Expected to be a white to off-white or yellowish solid.[6]
Analytical Data (Predicted/Illustrative):
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.05 (d, J = 2.0 Hz, 1H, Ar-H ortho to C=O)
-
δ 7.75 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H meta to C=O, ortho to Br)
-
δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H meta to C=O, ortho to Cl)
-
δ 2.95 (t, J = 7.4 Hz, 2H, -CH₂-C=O)
-
δ 1.70 (sextet, J = 7.4 Hz, 2H, -CH₂-CH₂-C=O)
-
δ 1.40 (sextet, J = 7.4 Hz, 2H, -CH₂-CH₃)
-
δ 0.95 (t, J = 7.4 Hz, 3H, -CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 198.5 (C=O)
-
δ 138.0 (Ar-C)
-
δ 134.5 (Ar-C)
-
δ 132.0 (Ar-C)
-
δ 131.0 (Ar-C)
-
δ 128.0 (Ar-C)
-
δ 125.0 (Ar-C)
-
δ 38.5 (-CH₂-C=O)
-
δ 26.5 (-CH₂-CH₂-C=O)
-
δ 22.5 (-CH₂-CH₃)
-
δ 14.0 (-CH₃)
-
Purity Assessment and Purification Workflow:
Caption: Workflow for the purification and analysis of this compound.
References
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- New Journal of Chemistry. (n.d.). Supporting Information.
-
The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C. (n.d.). Retrieved from [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
friedel-crafts acylation of benzene. (n.d.). Retrieved from [Link]
- CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone - Google Patents. (n.d.).
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(PDF) 1-(4-Bromophenyl)-3-chloropropan-1-one - ResearchGate. (2016, August 10). Retrieved from [Link]
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from a general organic chemistry resource.
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved from [Link]
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Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives - ResearchGate. (2016, November 3). Retrieved from [Link]
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1 H and 13 C NMR chemical shifts (ppm) of (3) and (4) molecules in the... - ResearchGate. (2018, June). Retrieved from [Link]
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Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
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Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. (2020, October 20). Retrieved from [Link]
-
C. The Friedel-Crafts Acylation of Benzene - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
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1-(4-Bromophenyl)-3-chloropropan-1-one - PMC - NIH. (2016, August 10). Retrieved from [Link]
- GB788349A - Process for the synthesis of 1-bromo-4-chlorobutane - Google Patents. (n.d.).
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (2023, January 30). Retrieved from [Link]
- US4895984A - Acylation of aromatics - Google Patents. (n.d.).
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3-Bromo-4-methyl-1-phenylpentan-1-one | C12H15BrO | CID 22934211 - PubChem. (n.d.). Retrieved from [Link]
- A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A - umich.edu. (n.d.). Retrieved from a university chemistry department website.
- Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.).
- NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. (n.d.).
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1,3-Dibromo-4-chloropentane | C5H9Br2Cl | CID 57202804 - PubChem. (n.d.). Retrieved from [Link]
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1-(3-bromo-4-chlorophenyl)propan-1-one | CAS#:1261527-19-8 | Chemsrc. (n.d.). Retrieved from [Link]
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Preventing polyalkylation in Friedel-Crafts reactions with halobenzenes
Technical Support Center: Friedel-Crafts Alkylation of Halobenzenes
Welcome to our dedicated technical support guide for navigating the complexities of Friedel-Crafts reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning a common challenge: preventing polyalkylation when using halobenzenes as substrates. Our goal is to equip you with the foundational knowledge and practical strategies to achieve high mono-alkylation selectivity in your syntheses.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in the context of Friedel-Crafts reactions, and why is it a problem with halobenzenes?
A1: Polyalkylation is the addition of more than one alkyl group to the aromatic ring during a Friedel-Crafts alkylation reaction.[1][2] The core issue arises from a fundamental mechanistic feature: the product of the first alkylation is often more reactive than the starting material.
-
Mechanism of Activation: The initial alkyl group is electron-donating, which activates the aromatic ring through an inductive effect. This makes the mono-alkylated product a better nucleophile than the original halobenzene.[1][2][3]
-
Halobenzene Reactivity: Halobenzenes present a unique challenge. The halogen atom is an ortho-, para-directing group but is also deactivating overall due to its electron-withdrawing inductive effect. This means the initial reaction with the halobenzene is relatively slow. However, once the first activating alkyl group is attached, the resulting alkylhalobenzene becomes significantly more reactive, making the second and subsequent alkylations kinetically favored. This disparity in reaction rates is the primary driver of polyalkylation.[4]
The diagram below illustrates this problematic cycle.
Caption: The cycle of polyalkylation in Friedel-Crafts reactions.
Q2: I'm observing significant di- and tri-alkylation. What is the first parameter I should adjust?
A2: The most effective and straightforward initial strategy to suppress polyalkylation is to manipulate the stoichiometry by using a large excess of the halobenzene.[1][2][4]
-
Causality (Statistical Probability): By significantly increasing the concentration of the halobenzene relative to the alkylating agent, you increase the statistical probability that the electrophile (the carbocation) will collide with an unreacted halobenzene molecule rather than a mono-alkylated product molecule.[5][6] This effectively "starves" the more reactive mono-alkylated product of the electrophile, favoring the desired initial reaction.
-
Practical Recommendation: A common starting point is to use a 5- to 10-fold molar excess of the halobenzene. While this complicates purification due to the need to remove a large amount of unreacted starting material, it is often the most critical factor for achieving high selectivity.[6]
Q3: Can changing the Lewis acid catalyst help control the reaction?
A3: Absolutely. The choice and amount of the Lewis acid catalyst are critical for controlling the reaction's kinetics. A stronger Lewis acid generates the carbocation electrophile faster, leading to a higher instantaneous concentration and increasing the likelihood of reacting with the already-activated product.
-
Expertise in Action: If you are using a very strong Lewis acid like AlCl₃ and observing polyalkylation, consider switching to a milder catalyst.[7][8] Milder Lewis acids generate the electrophile more slowly, keeping its concentration low and allowing more time for it to react with the less-reactive halobenzene starting material.
Table 1: Comparison of Common Lewis Acids in Friedel-Crafts Alkylation
| Lewis Acid Catalyst | Relative Reactivity | Typical Use Case & Rationale for Halobenzenes |
| AlCl₃, AlBr₃ | Very High | Standard, powerful catalyst. Prone to causing polyalkylation and rearrangements. Use with caution for this application.[1] |
| FeCl₃ | Moderate | A good alternative to AlCl₃. Its lower reactivity can significantly improve mono-selectivity. Often a first choice for optimization.[8] |
| BF₃ | Moderate-Low | Often used as a gas or in etherate form. Its moderate activity is beneficial for controlling selectivity.[1] |
| ZnCl₂ | Low | A mild catalyst typically requiring higher temperatures. Useful for highly activated substrates, but may be too slow for some halobenzenes. |
| SnCl₄ | High | A strong Lewis acid, comparable in some cases to AlCl₃. |
Troubleshooting Guide: Step-by-Step Protocols
Scenario: Your alkylation of chlorobenzene with tert-butyl chloride is yielding more than 20% di-tert-butylchlorobenzene.
This guide provides a logical workflow to optimize your reaction for mono-alkylation.
Caption: A workflow for troubleshooting polyalkylation.
Protocol: Optimized Mono-alkylation of Chlorobenzene
This protocol incorporates best practices for minimizing polyalkylation.
Materials:
-
Chlorobenzene (distilled, dry)
-
tert-Butyl chloride (distilled, dry)
-
Iron(III) chloride (FeCl₃, anhydrous)
-
Anhydrous solvent (e.g., dichloromethane or carbon disulfide)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a pressure-equalizing dropping funnel.
-
Initial Charge: Charge the flask with anhydrous iron(III) chloride (FeCl₃) (0.1 eq) and a 10-fold molar excess of dry chlorobenzene under a positive pressure of inert gas.
-
Cooling: Cool the stirred mixture to 0°C using an ice-water bath. This reduces the reaction rate, giving the electrophile greater selectivity for the more abundant (but less reactive) starting material.
-
Slow Addition: Dilute the tert-butyl chloride (1.0 eq) with a small amount of anhydrous solvent in the dropping funnel. Add the solution dropwise to the cooled chlorobenzene mixture over a period of 1-2 hours. Maintaining a slow addition rate is crucial to keep the instantaneous concentration of the highly reactive carbocation low.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by TLC or GC analysis to determine the point of maximum mono-alkylated product formation before significant polyalkylation begins.
-
Quenching: Once the reaction is deemed complete, quench it by slowly pouring the reaction mixture over crushed ice and water.
-
Workup & Purification: Proceed with a standard aqueous workup, followed by distillation to remove the excess chlorobenzene. The final product can be purified by fractional distillation under reduced pressure or column chromatography.
Q4: Is there an alternative to Friedel-Crafts alkylation that completely avoids polyalkylation?
A4: Yes. The most robust alternative is to perform a Friedel-Crafts Acylation followed by a reduction of the resulting ketone.[1][9][10]
-
Mechanistic Advantage: In acylation, an acyl group (R-C=O) is added to the ring. This group is strongly electron-withdrawing, which deactivates the aromatic ring.[1][2] As a result, the mono-acylated product is significantly less reactive than the starting halobenzene, effectively shutting down any further reaction and completely preventing polyacylation.[4][5]
-
Two-Step Process:
-
Acylation: React the halobenzene with an acyl chloride (or anhydride) and a Lewis acid (often a full stoichiometric equivalent of AlCl₃ is needed[11]).
-
Reduction: Reduce the ketone product to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. This two-step sequence yields the mono-alkylated product cleanly, without risk of polyalkylation or the carbocation rearrangements that can plague alkylations.[9][11][12]
-
References
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts. [Link]
-
Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! (2018). The Organic Chemistry Tutor via YouTube. [Link]
-
Friedel-Crafts Alkylation. (n.d.). Chemistry Steps. [Link]
-
Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. [Link]
-
18.2 Friedel Crafts Alkylation and Acylation. (2021). Chad's Prep via YouTube. [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. [Link]
-
Friedel-Crafts alkylation. (n.d.). Khan Academy. [Link]
-
Friedel-Crafts Alkylation with Practice Problems. (2022). Chemistry Steps. [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts. [Link]
-
Limitations of Friedel-Crafts Alkylation. (2021). Chemistry university via YouTube. [Link]
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- 10. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Khan Academy [khanacademy.org]
Managing reaction conditions for selective synthesis of 1-(3-Bromo-4-chlorophenyl)pentan-1-one
Welcome to the technical support center for the synthesis of 1-(3-Bromo-4-chlorophenyl)pentan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for this specific Friedel-Crafts acylation reaction. Our goal is to equip you with the knowledge to manage reaction conditions for optimal yield and selectivity.
I. Reaction Overview & Mechanism
The synthesis of this compound is achieved via a Friedel-Crafts acylation of 1-bromo-2-chlorobenzene with valeryl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][2][3] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.[3][4]
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst abstracts the chloride from valeryl chloride, generating the acylium ion.[2][5][6] This electrophile is then attacked by the electron-rich π-system of the 1-bromo-2-chlorobenzene ring.[6] A subsequent deprotonation restores the aromaticity of the ring, yielding the desired ketone and regenerating the catalyst.[6]
Caption: Mechanism of Friedel-Crafts Acylation.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
A diminished or absent yield is a frequent challenge. Several factors can contribute to this issue.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Catalyst Inactivity | Anhydrous aluminum chloride is extremely sensitive to moisture.[7] Any water in the reaction setup will hydrolyze the AlCl₃, rendering it inactive. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened, anhydrous AlCl₃ and anhydrous solvents.[8][9] |
| Insufficient Catalyst | Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the ketone product can form a complex with it, taking it out of the catalytic cycle.[7][10] | Increase the molar ratio of AlCl₃ to the limiting reagent. A 1.1 to 1.3 molar equivalent is a good starting point. |
| Deactivated Aromatic Ring | While halogens are ortho, para-directing, they are also deactivating substituents.[11] This can slow down the rate of electrophilic aromatic substitution. | The reaction may require more forcing conditions, such as a higher temperature or a longer reaction time. Monitor the reaction progress by TLC to determine the optimal reaction time. |
| Poor Quality Reagents | Impurities in the 1-bromo-2-chlorobenzene or valeryl chloride can lead to side reactions and lower yields. | Use purified reagents. Valeryl chloride can be distilled before use, and 1-bromo-2-chlorobenzene can be purified by distillation or chromatography. |
Problem 2: Formation of Multiple Products (Isomers)
The presence of multiple spots on a TLC plate or multiple peaks in a GC-MS analysis indicates the formation of isomeric products.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Lack of Regioselectivity | The bromo and chloro substituents on the aromatic ring direct the incoming acyl group to the ortho and para positions. This can lead to a mixture of isomers. Due to steric hindrance from the bromine atom, acylation is favored at the position para to the chlorine and meta to the bromine. | Lowering the reaction temperature can sometimes improve the regioselectivity of the reaction. Running the reaction at 0 °C or even lower may favor the formation of the thermodynamically more stable isomer. |
| Reaction Temperature Too High | Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of less stable isomers, leading to a mixture of products. | Maintain a consistent and controlled reaction temperature. For exothermic reactions, ensure efficient heat removal.[12][13] |
Problem 3: Reaction Stalls or is Incomplete
If reaction monitoring indicates that the starting materials are not being fully consumed, the reaction may have stalled.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Activation | The Lewis acid may not be effectively generating the acylium ion, or the aromatic ring may not be nucleophilic enough under the current conditions. | A more potent Lewis acid, such as ferric chloride (FeCl₃), could be trialed. However, AlCl₃ is generally sufficient for this type of reaction. |
| Precipitation of Reactants | If the reaction mixture becomes too concentrated or if the solvent is not appropriate, reactants or intermediates may precipitate out of the solution. | Ensure adequate solvent is used to maintain a homogenous reaction mixture. If precipitation occurs, a different anhydrous solvent may need to be considered. |
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}
Caption: Systematic troubleshooting workflow.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A non-polar, aprotic solvent is ideal. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are good solvents for the reactants and the aluminum chloride catalyst. Carbon disulfide (CS₂) is another option, though its high volatility and toxicity require careful handling.
Q2: How should I safely handle anhydrous aluminum chloride?
Anhydrous aluminum chloride reacts violently with water, releasing heat and toxic hydrogen chloride gas.[9][14] It should be handled in a fume hood, away from any water sources.[8][9][15] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[9] In case of a spill, do not use water. Smother the spill with dry sand.[9]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material, product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is progressing.
Q4: What is the typical work-up procedure for a Friedel-Crafts acylation?
After the reaction is complete, the mixture is typically quenched by carefully and slowly pouring it over crushed ice or into a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and separates the organic and aqueous layers.[16] The organic layer is then washed with a dilute acid, water, a dilute base (like sodium bicarbonate solution to neutralize any remaining acid), and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.[16]
Q5: How can the final product be purified?
The crude product can be purified by recrystallization or column chromatography.[16] The choice of method depends on the purity of the crude product and the physical properties of the desired ketone.
Q6: What are the expected spectroscopic signatures for this compound?
-
¹H NMR: Expect signals for the aromatic protons, with splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. The pentanoyl chain will show characteristic signals for the α, β, γ, and δ protons.
-
¹³C NMR: Expect distinct signals for the carbonyl carbon, the aromatic carbons (including those bonded to bromine and chlorine), and the carbons of the pentanoyl chain.
-
IR Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of an aryl ketone.[17] Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹.[17]
IV. Experimental Protocol
This is a general procedure and may require optimization.
Materials:
-
1-bromo-2-chlorobenzene
-
Valeryl chloride
-
Anhydrous aluminum chloride
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.[6]
-
Reagent Addition: Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Add 1-bromo-2-chlorobenzene (1.0 eq) to the flask.
-
Slowly add valeryl chloride (1.05 eq) dropwise from the dropping funnel to the stirred mixture, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is crucial to control the temperature.[12][18]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
V. References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Khan Academy. Friedel-Crafts acylation. Retrieved from [Link]
-
Clark, J. friedel-crafts acylation of benzene. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, October 19). Preparation of aromatic Ketones by Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]
-
Google Patents. (n.d.). DE102007032451B4 - Process for the preparation of aromatic ketones. Retrieved from
-
ACS Publications. (n.d.). Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. The Journal of Physical Chemistry A. Retrieved from [Link]
-
SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]
-
YouTube. (2023, December 5). How Do Exothermic Reactions Respond To Temperature?. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Aluminum Chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
ResearchGate. (2023, October 12). (PDF) Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Retrieved from [Link]
-
American Chemical Society. (n.d.). Lesson 6.7: Energy Changes in Chemical Reactions. Retrieved from [Link]
-
Lab Alley. (2023, July 3). SAFETY DATA SHEET. Retrieved from [Link]
-
Google Patents. (n.d.). CN1939885A - Production of 1-bromine-5-chloropentane. Retrieved from
-
Boston College. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Quora. (n.d.). What are the most efficient heat removal methods in an exothermic reaction system?. Retrieved from [Link]
-
ResearchGate. (2023, August 7). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents.. Retrieved from [Link]
-
ResearchGate. (2023, August 11). (PDF) 1-(4-Bromophenyl)-3-chloropropan-1-one. Retrieved from [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
organicmystery.com. Preparation of Aromatic Aldehydes and Ketones. Retrieved from [Link]
-
Reddit. (2017, June 25). Finding theoretical yield (Friedel Crafts Acylation Reaction). r/chemhelp. Retrieved from [Link]
-
MDPI. (n.d.). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]
-
Wikipedia. Exothermic reaction. Retrieved from [Link]
-
NCERT. Haloalkanes and Haloarenes. Retrieved from [Link]
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Google Patents. (n.d.). GB788349A - Process for the synthesis of 1-bromo-4-chlorobutane. Retrieved from
-
ResearchGate. (2023, August 8). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Retrieved from [Link]
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Stability issues of 1-(3-Bromo-4-chlorophenyl)pentan-1-one under different conditions
Technical Support Center: Stability of 1-(3-Bromo-4-chlorophenyl)pentan-1-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific, peer-reviewed stability studies on this compound are not extensively available in public literature. This guide is therefore based on established principles of organic chemistry, the known reactivity of its functional groups, and standard industry practices for stability testing as outlined by the International Council for Harmonisation (ICH).[1][2][3] It serves as a predictive and methodological resource to empower researchers to design and execute robust stability assessments.
Introduction
This compound is an aryl ketone containing a halogenated phenyl ring. Its stability is a critical parameter for applications in drug development, synthesis, and storage. Understanding its potential degradation pathways is essential for developing stable formulations, defining appropriate storage conditions, and ensuring the integrity of experimental results. This guide provides a structured approach to identifying potential stability issues and offers troubleshooting advice through a series of frequently asked questions and detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions regarding the stability of this compound, grounded in the chemical properties of its structural motifs.
Chemical Structure and Potential Reactive Sites
Source: PubChem CID 53217464[4]
Q1: What are the most likely points of instability in the this compound molecule?
A1: Based on its structure, the primary sites susceptible to degradation are:
-
The Ketone Carbonyl Group: This is the most reactive site. It is susceptible to nucleophilic attack and reduction. The adjacent α-carbons (on the pentanoyl chain) have acidic protons, making them susceptible to enolization and subsequent reactions, such as halogenation, under certain pH conditions.[5][6]
-
The Aromatic Ring: The benzene ring is substituted with two halogens (bromo and chloro), which are deactivating, electron-withdrawing groups. While generally stable, under harsh conditions (e.g., high heat, strong nucleophiles), nucleophilic aromatic substitution could theoretically occur.
-
The Benzylic Position: The carbon atom of the carbonyl group is at a benzylic position, making it potentially susceptible to oxidation.[7]
-
Carbon-Halogen Bonds: The C-Br and C-Cl bonds on the aromatic ring are generally stable but can be susceptible to photolytic cleavage or reduction under specific conditions.
Hydrolytic Stability
Q2: My compound is in an aqueous solution at neutral pH. Should I be concerned about hydrolysis?
A2: At neutral pH and ambient temperature, aryl ketones are generally stable against hydrolysis.[8] The C-C bond between the phenyl ring and the carbonyl group is robust. Significant degradation under these conditions is unlikely over the short term. However, for long-term storage, it is always best practice to perform a stability check.
Q3: I need to adjust the pH of my solution. How will acidic or basic conditions affect the stability?
A3: Both acidic and basic conditions introduce risks:
-
Acidic Conditions (pH < 4): In the presence of a strong acid, the carbonyl oxygen can be protonated, which can catalyze enol formation.[6] While this doesn't necessarily lead to degradation on its own, it can increase the molecule's reactivity towards other reagents. The primary structure should remain stable against hydrolysis.
-
Basic Conditions (pH > 9): Strong basic conditions are a greater concern. Bases can catalyze aldol-type condensation reactions if other carbonyl-containing compounds are present. More importantly, strong bases can promote enolate formation at the α-carbon of the pentanoyl chain, which could lead to unforeseen side reactions.[6]
Oxidative and Photochemical Stability
Q4: I'm seeing an unexpected new peak in my HPLC analysis after my sample was exposed to air and light. What could be happening?
A4: This is likely due to either oxidative degradation or photodecomposition.
-
Oxidation: Ketones can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to atmospheric oxygen, potentially accelerated by heat or light.[7] Oxidative cleavage of the bond between the carbonyl carbon and the aromatic ring could occur under harsh conditions, potentially yielding 3-bromo-4-chlorobenzoic acid as a degradation product.[7] The presence of a benzylic hydrogen makes aldehydes more susceptible to oxidation than ketones; however, powerful oxidizing agents can still cleave ketones.[7]
-
Photostability: Aromatic halides can be sensitive to UV light.[9] The energy from UV radiation can potentially induce cleavage of the C-Br or C-Cl bonds, leading to radical-mediated degradation pathways. It is highly recommended to store solutions of this compound in amber vials or otherwise protected from light.
Q5: My protocol involves using hydrogen peroxide. Is this a problem?
A5: Yes, this is a significant concern. Hydrogen peroxide is a strong oxidizing agent. In the presence of metal catalysts (like Fe²⁺), it can generate highly reactive hydroxyl radicals (Fenton chemistry) that can aggressively degrade the molecule.[10] A well-known reaction is the Baeyer-Villiger oxidation, where peroxy acids (which can be formed from H₂O₂) oxidize ketones to esters.[7] It is crucial to evaluate the compatibility of this compound with H₂O₂ before proceeding with your experiment.
Thermal Stability
Q6: I need to heat my sample. At what temperature does this compound start to decompose?
Part 2: Troubleshooting Guide - The Forced Degradation Study
When you observe instability or need to define storage and handling conditions, a forced degradation study is the industry-standard approach.[2][3] This involves intentionally stressing the compound under various conditions to predict its degradation pathways. According to ICH guidelines, the goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products can be adequately studied.[14][15]
Objective
To identify potential degradation products and establish the intrinsic stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.[1][16]
Workflow Diagram
Caption: Workflow for a forced degradation study.
Experimental Protocol
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture, such as acetonitrile:water (1:1). This will serve as the parent solution for all stress conditions.
2. Stress Conditions (Perform in parallel):
-
Control: Store an aliquot of the stock solution at 5°C, protected from light.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation (Solution): Incubate an aliquot of the stock solution at 80°C.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in a vial and heat at 80°C. Periodically dissolve a sample for analysis.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
3. Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each stress condition.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including the control, using a validated stability-indicating HPLC method, preferably with both a Photodiode Array (PDA) detector and a Mass Spectrometer (MS).
-
The HPLC method must be capable of separating the parent compound from all potential degradation products.
4. Data Evaluation:
-
Purity: Check the purity of the parent peak in all chromatograms.
-
Mass Balance: Calculate the mass balance. The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100%.
-
Identification: Use the MS data to obtain the mass-to-charge ratio (m/z) of the degradation products to help elucidate their structures.
Predicted Degradation Pathways Diagram
Caption: Predicted major degradation pathways.
Summary of Stress Conditions and Potential Observations
| Stress Condition | Reagents/Parameters | Expected Stability | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Likely Stable | Minimal degradation expected. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Potentially Unstable | Products from enolate reactions. |
| Oxidation | 3% H₂O₂, RT | Unstable | Oxidative cleavage products (e.g., benzoic acid derivative).[7] |
| Thermal | 80°C (Solid/Solution) | Likely Stable | Monitor for any degradation over extended periods. |
| Photolysis | ICH Q1B Light Exposure | Potentially Unstable | Dehalogenated products, radical-derived impurities.[9] |
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 53217464, this compound. Available from: [Link]
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ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation; 2003. Available from: [Link]
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Alsante, K. M., et al. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 2003. Available from: [Link]
- Klick, S., et al.
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Rane, K., et al. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Laboratories, 2023. Available from: [Link]
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Chemistry LibreTexts. Halogenation of Aldehydes and Ketones. Available from: [Link]
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Chemistry LibreTexts. Oxidation of Aldehydes and Ketones. Available from: [Link]
- Chhattise, P. K., et al. Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Tetrahedron Letters, 2007.
- Maity, S., et al. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 2021.
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Bajaj, S., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2012. Available from: [Link]
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Validation & Comparative
A Researcher's Guide to the Synthesis and Validation of 1-(3-Bromo-4-chlorophenyl)pentan-1-one
This guide provides a comprehensive overview of the synthesis and validation of the key chemical intermediate, 1-(3-Bromo-4-chlorophenyl)pentan-1-one. Designed for researchers, scientists, and professionals in drug development, this document details a validated synthesis method, compares it with viable alternatives, and outlines a rigorous analytical workflow for structural confirmation and purity assessment.
Introduction: The Significance of this compound
This compound is a halogenated aromatic ketone that serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The specific arrangement of the bromo and chloro substituents on the phenyl ring, combined with the pentanoyl chain, offers multiple reactive sites for further functionalization, making it a valuable precursor for targeted molecular design.
Given its role as a foundational starting material, the ability to synthesize this compound in a reliable, scalable, and verifiable manner is of paramount importance. This guide provides a detailed, validated protocol for its synthesis via Friedel-Crafts acylation and offers a comparative analysis of alternative synthetic strategies. Furthermore, it establishes a robust framework for the analytical validation of the final product, ensuring its identity, purity, and suitability for downstream applications.
I. Validated Synthesis Method: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and reliable method for the formation of aryl ketones and represents the primary recommended route for the synthesis of this compound. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Causality of Experimental Choices
The choice of 1-bromo-4-chlorobenzene as the starting aromatic compound is dictated by the desired substitution pattern of the final product. The acylation reaction is directed by the existing substituents on the benzene ring. In this case, both the bromine and chlorine atoms are ortho-, para-directing deactivators. Due to steric hindrance from the bromine atom at position 1 and the chlorine at position 4, the incoming acyl group is directed to the less sterically hindered position, C3, yielding the desired this compound.
Aluminum chloride (AlCl₃) is selected as the Lewis acid catalyst due to its high efficacy in generating the highly electrophilic acylium ion from valeryl chloride. The reaction is typically carried out in an inert solvent, such as dichloromethane, to ensure proper mixing and temperature control.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
1-Bromo-4-chlorobenzene
-
Valeryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.
-
Reagent Addition: Suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (100 mL) in the flask and cool the mixture to 0 °C using an ice bath.
-
To the stirred suspension, add valeryl chloride (1.1 eq.) dropwise via the addition funnel over 15 minutes.
-
Following the addition, add 1-bromo-4-chlorobenzene (1.0 eq.) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring. This will decompose the aluminum chloride complex.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 50 mL).[2]
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[2]
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Diagram of the Friedel-Crafts Acylation Workflow:
Caption: Workflow for the synthesis of this compound.
II. Comparative Analysis of Alternative Synthesis Routes
While Friedel-Crafts acylation is a robust method, other synthetic strategies can be employed to generate aryl ketones. It is crucial for the research scientist to understand the advantages and limitations of each.
| Method | Description | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Electrophilic aromatic substitution using an acyl halide and a Lewis acid catalyst. | Well-established, generally high-yielding, and cost-effective for many substrates. The acyl group deactivates the ring, preventing polysubstitution.[3] | Requires stoichiometric amounts of a Lewis acid catalyst, which can be moisture-sensitive and generate significant waste. Not suitable for strongly deactivated aromatic rings.[4] |
| Grignard Reaction | Reaction of an organomagnesium halide (Grignard reagent) with an acyl chloride or an ester. | A versatile method for forming C-C bonds. Can be used with a wide range of substrates. | Grignard reagents are highly reactive and sensitive to moisture and protic functional groups. Can be prone to side reactions.[5] |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of an arylboronic acid with an acyl halide. | High functional group tolerance and generally mild reaction conditions.[6] | Requires the synthesis of an organoboronic acid precursor. Palladium catalysts can be expensive. |
| Fukuyama Coupling | Palladium-catalyzed coupling of a thioester with an organozinc reagent. | A mild and efficient method for the synthesis of ketones. | Requires the preparation of thioester and organozinc reagents.[7] |
Diagram of Synthesis Route Comparison:
Caption: Alternative synthesis routes to this compound.
III. Analytical Validation: A Self-Validating System
Rigorous analytical validation is essential to confirm the structure and purity of the synthesized this compound. The following techniques provide a comprehensive characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environments, and their neighboring protons.
-
¹³C NMR Spectroscopy: Reveals the number of non-equivalent carbons and their chemical environments.
Expected ¹H and ¹³C NMR Spectral Data:
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Protons | ||||
| H-a | ~0.9 | Triplet | 3H | -CH₃ |
| H-b | ~1.4 | Sextet | 2H | -CH₂-CH₃ |
| H-c | ~1.7 | Quintet | 2H | -CH₂-CH₂-CO- |
| H-d | ~2.9 | Triplet | 2H | -CO-CH₂- |
| Ar-H | ~7.6-8.1 | Multiplet | 3H | Aromatic Protons |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Carbons | ||
| C-1 | ~14.0 | -CH₃ |
| C-2 | ~22.5 | -CH₂-CH₃ |
| C-3 | ~26.5 | -CH₂-CH₂-CO- |
| C-4 | ~38.0 | -CO-CH₂- |
| C-Ar | ~127-138 | Aromatic Carbons |
| C=O | ~198.0 | Carbonyl Carbon |
Note: Predicted chemical shifts are based on analogous structures and may vary slightly in experimental data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peak for this compound is the strong carbonyl (C=O) stretch.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~1685 | C=O (Aryl Ketone) Stretch |
| ~2870-2960 | C-H (Aliphatic) Stretch |
| ~1580, 1470 | C=C (Aromatic) Stretch |
| ~1000-1100 | C-Cl Stretch |
| ~550-650 | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (C₁₁H₁₂BrClO, MW: 275.57 g/mol ). Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic cluster pattern for the molecular ion will be observed.
Validation Workflow
A systematic approach to validation ensures the integrity of the synthesized product.
Diagram of the Analytical Validation Workflow:
Caption: A comprehensive workflow for the analytical validation of the synthesized product.
Conclusion
This guide has detailed a validated and reliable method for the synthesis of this compound via Friedel-Crafts acylation. By understanding the rationale behind the experimental choices and comparing this method with other synthetic alternatives, researchers can make informed decisions based on their specific laboratory capabilities and project requirements. The outlined analytical validation workflow provides a robust system for ensuring the structural integrity and purity of the final product, a critical step for any subsequent application in research and development. Adherence to these protocols will enable the consistent and verifiable production of this important chemical intermediate.
References
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Organic Syntheses Procedure. 3. [Link]
-
The Plymouth Student Scientist. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. [Link]
-
ResearchGate. (2025). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. [Link]
-
Furman Chemistry 120. Comparison between Friedel-Crafts Alkylation and Acylation. [Link]
-
Academia.edu. Friedel-Crafts Acetylation of Bromobenzene. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]
- Google Patents. (2013). Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone.
- Metten, B., & De Kimpe, N. (2008). Basic 1H- and 13C-NMR Spectroscopy.
-
University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]
-
ResearchGate. (2025). "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]
-
Quora. (2021). What are the differences in the mechanisms of Friedel-Crafts alkylation vs acylation? [Link]
-
Studylib.net. Friedel-Crafts Acetylation of Bromobenzene. [Link]
-
MDPI. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]
-
Organic Syntheses Procedure. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]
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ResearchGate. (2025). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). [Link]
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]
-
YouTube. (2023). Friedel-Crafts Acylation; Reductions of Aryl Ketones. [Link]
-
ResearchGate. (2025). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
RSC Publishing. (2005). Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction. [Link]
-
PubChem. This compound. [Link]
-
PubChem. 1-Bromo-4-chloropentan-3-ol. [Link]
-
PubChem. 1-(3-bromo-4-chlorophenyl)ethan-1-one. [Link]
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A Comparative Study of 1-(3-Bromo-4-chlorophenyl)pentan-1-one and Other Halophenyl Ketones: Synthesis, Characterization, and Biological Evaluation
Introduction: The Significance of Halogenated Phenyl Ketones in Modern Chemistry
Halogenated phenyl ketones represent a privileged scaffold in medicinal chemistry and materials science. The introduction of halogen atoms onto the phenyl ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic characteristics. These modifications, in turn, can modulate biological activity, leading to the development of potent therapeutic agents and functional materials.[1] This guide provides a comprehensive comparative analysis of 1-(3-bromo-4-chlorophenyl)pentan-1-one, a polysubstituted halophenyl ketone, with its monosubstituted and disubstituted analogs. Through a detailed examination of their synthesis, spectroscopic properties, and a proposed evaluation of their biological activity, we aim to elucidate the structure-activity relationships that govern the performance of this important class of compounds.
The strategic placement of both bromine and chlorine atoms on the phenyl ring of the target molecule offers a unique opportunity to study the combined effects of different halogens on its chemical reactivity and biological profile. This comparative study will explore these nuances, providing valuable insights for researchers and professionals in drug discovery and chemical synthesis.
Synthesis of Halophenyl Ketones: A Friedel-Crafts Approach
The synthesis of the target compound, this compound, and its analogs can be efficiently achieved via the Friedel-Crafts acylation reaction.[2][3] This electrophilic aromatic substitution allows for the introduction of an acyl group onto an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The choice of starting materials—specifically, the substituted benzene derivative—determines the final halogenation pattern of the phenyl ketone.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis of the title compound. Similar procedures would be followed for the synthesis of the comparator molecules, starting with the appropriately substituted chlorobenzene, bromobenzene, or dichlorobenzene.
Materials:
-
1-Bromo-2-chlorobenzene
-
Pentanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add pentanoyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.
-
After the addition is complete, add 1-bromo-2-chlorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40°C) for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of 2M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Diagram: Workflow for the Synthesis of Halophenyl Ketones
Caption: General workflow for the synthesis and purification of halophenyl ketones.
Spectroscopic Characterization: A Comparative Analysis
The structural elucidation of the synthesized compounds relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The position and nature of the halogen substituents on the phenyl ring significantly influence the spectroscopic signatures of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra of these ketones are characterized by signals corresponding to the aromatic protons and the aliphatic protons of the pentanoyl chain. The chemical shifts of the aromatic protons are particularly informative, as they are influenced by the electronic effects of the halogen and carbonyl substituents.[4][5]
¹³C NMR: The carbon NMR spectra provide valuable information about the carbon skeleton of the molecules. The chemical shift of the carbonyl carbon is a key diagnostic peak, typically appearing in the downfield region of the spectrum.[6][7][8][9] The substitution pattern on the aromatic ring also influences the chemical shifts of the aromatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for Halophenyl Ketones
| Compound | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) |
| This compound | 8.1 (d), 7.8 (dd), 7.5 (d) | 2.9 (t), 1.7 (m), 1.4 (m), 0.9 (t) | ~198 | ~138, 134, 132, 131, 129, 127 |
| 1-(4-Chlorophenyl)pentan-1-one | 7.9 (d), 7.4 (d) | 2.9 (t), 1.7 (m), 1.4 (m), 0.9 (t) | ~199 | ~139, 136, 129, 128 |
| 1-(4-Bromophenyl)pentan-1-one | 7.8 (d), 7.6 (d) | 2.9 (t), 1.7 (m), 1.4 (m), 0.9 (t) | ~199 | ~136, 132, 130, 128 |
| 1-(3,4-Dichlorophenyl)pentan-1-one | 8.0 (d), 7.8 (dd), 7.5 (d) | 2.9 (t), 1.7 (m), 1.4 (m), 0.9 (t) | ~198 | ~137, 133, 131, 130, 128 |
Note: The predicted chemical shifts are based on established principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
The IR spectra of these ketones are dominated by a strong absorption band corresponding to the C=O stretching vibration.[10][11][12][13] The position of this band can be influenced by the electronic effects of the substituents on the phenyl ring. Electron-withdrawing groups, such as halogens, tend to increase the frequency of the C=O stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The fragmentation of aromatic ketones often involves cleavage of the bond between the carbonyl group and the alkyl chain, leading to the formation of a stable acylium ion.[14][15][16][17][18] The isotopic pattern of bromine and chlorine atoms provides a characteristic signature in the mass spectrum, aiding in the confirmation of the elemental composition.
Table 2: Predicted Spectroscopic Data for Halophenyl Ketones
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key IR Absorption (C=O, cm⁻¹) | Major MS Fragments (m/z) |
| This compound | C₁₁H₁₂BrClO | 291.57 | ~1690 | 290/292/294 (M+), 219/221/223, 183/185 |
| 1-(4-Chlorophenyl)pentan-1-one | C₁₁H₁₃ClO | 196.67 | ~1685 | 196/198 (M+), 139/141, 111 |
| 1-(4-Bromophenyl)pentan-1-one | C₁₁H₁₃BrO | 241.12 | ~1685 | 240/242 (M+), 183/185, 155/157 |
| 1-(3,4-Dichlorophenyl)pentan-1-one | C₁₁H₁₂Cl₂O | 231.12 | ~1690 | 230/232/234 (M+), 173/175/177, 145/147 |
Note: Predicted data is based on theoretical calculations and known spectroscopic trends.
Biological Activity: A Proposed Antimicrobial Evaluation
Halogenated compounds are known to exhibit a wide range of biological activities, including antimicrobial properties.[1][19] The presence of halogens can enhance the lipophilicity of a molecule, facilitating its transport across microbial cell membranes. Furthermore, the electronic effects of halogens can influence interactions with biological targets.
Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
To compare the antimicrobial potential of the synthesized halophenyl ketones, a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is proposed.[20][21][22][23][24] This assay quantifies the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Microorganisms:
-
Staphylococcus aureus (Gram-positive bacterium)
-
Escherichia coli (Gram-negative bacterium)
-
Candida albicans (Fungus)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism and medium) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Diagram: Logic for Structure-Activity Relationship (SAR) Analysis
Caption: A logical framework for establishing structure-activity relationships.
Discussion and Comparative Insights
The comparative analysis of these halophenyl ketones is expected to reveal important structure-activity relationships.
-
Effect of Halogen Type and Position: By comparing the activity of the chloro-, bromo-, and dichloro-substituted analogs, the influence of the halogen's nature and position on antimicrobial efficacy can be determined. For instance, the increased lipophilicity of bromine compared to chlorine may lead to enhanced activity. The electronic effects of the halogens at different positions on the phenyl ring will also play a crucial role.
-
Polysubstitution vs. Monosubstitution: A comparison between the disubstituted (bromo-chloro and dichloro) and monosubstituted analogs will shed light on whether multiple halogen substitutions lead to synergistic or antagonistic effects on biological activity.
-
Correlation of Spectroscopic Data with Activity: Subtle changes in the spectroscopic data, such as the chemical shift of the carbonyl carbon or the aromatic protons, may correlate with the observed biological activity. These correlations can provide insights into the electronic environment of the molecule that is favorable for antimicrobial action.
Conclusion
This guide outlines a systematic approach to the comparative study of this compound and other halophenyl ketones. Through detailed protocols for synthesis, characterization, and biological evaluation, a framework is established for understanding the structure-property-activity relationships within this class of compounds. The insights gained from such a study will be invaluable for the rational design of new halophenyl ketones with optimized performance for applications in medicinal chemistry and beyond.
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Introduction: Unlocking the Therapeutic Potential of Halogenated Phenyl-Keto Scaffolds
An In-Depth Guide to the Biological Activity of 1-(3-Bromo-4-chlorophenyl)pentan-1-one Derivatives for Drug Discovery Professionals
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into organic scaffolds is a time-honored approach to modulate the pharmacological profile of bioactive molecules. The this compound core represents a compelling starting point for drug discovery, combining the structural features of an α-haloketone with a di-substituted phenyl ring.[1][2] The presence of both bromine and chlorine offers a unique electronic and steric environment that can significantly influence ligand-receptor interactions, membrane permeability, and metabolic stability.
This guide provides a comparative analysis of the potential biological activities of derivatives based on this core structure. While direct experimental data on this specific pentan-one series is emerging, we can draw authoritative insights from the vast body of research on structurally related compounds, particularly substituted chalcones and other α-haloketones.[1][3][4] These related molecules are known to possess a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] This document will synthesize this existing knowledge to provide a predictive framework for researchers, outlining synthetic strategies, comparative biological evaluation protocols, and key structure-activity relationships (SAR) to guide the development of novel therapeutic agents.
Synthetic Strategy: The Claisen-Schmidt Condensation Pathway
The most versatile and widely adopted method for synthesizing derivatives analogous to chalcones from a ketone precursor is the Claisen-Schmidt condensation.[4][7] This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. By starting with this compound and reacting it with a variety of substituted benzaldehydes, a library of derivatives with diverse electronic and steric properties can be generated.
Caption: General workflow for the synthesis of derivatives via Claisen-Schmidt condensation.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
This protocol describes the synthesis of (E)-1-(3-bromo-4-chlorophenyl)-3-(4-methoxyphenyl)pent-2-en-1-one, a representative chalcone-like derivative.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of 4-methoxybenzaldehyde in 30 mL of ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add 10 mL of an aqueous 40% potassium hydroxide (KOH) solution dropwise over 15 minutes. The use of a strong base is critical for deprotonating the α-carbon of the ketone, initiating the condensation.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase. The formation of a new, less polar spot indicates product formation.
-
Product Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. A solid precipitate will form.
-
Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7). Recrystallize the crude product from hot ethanol to obtain the pure chalcone-like derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Comparative Biological Activity: A Multi-Faceted Evaluation
The therapeutic potential of these derivatives lies in their diverse biological activities. The following sections compare their predicted efficacy in key areas, supported by data from structurally analogous compounds.
Antimicrobial (Antibacterial & Antifungal) Activity
Chalcones and related halogenated compounds are well-documented antimicrobial agents.[4][8][9] Their mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes. The α,β-unsaturated keto moiety is a critical pharmacophore, acting as a Michael acceptor that can covalently bind to nucleophilic residues (e.g., cysteine) in microbial proteins.[5]
Structure-Activity Relationship Insights:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or additional halogens on the benzaldehyde-derived ring generally enhance antimicrobial activity.[10] This is attributed to an increase in the electrophilicity of the β-carbon, making the molecule a better Michael acceptor.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or hydroxyl (-OH) can have variable effects. While they might decrease Michael reactivity, they can also improve cell wall penetration or interact with different targets.[11] Their position (ortho, meta, para) is crucial.[11]
-
Halogenation: The presence of bromine and chlorine on the core phenyl ring is expected to contribute significantly to lipophilicity, aiding in crossing the microbial cell membrane. Brominated chalcones have shown particular potency against multidrug-resistant bacteria.[12]
Table 1: Comparative Antimicrobial Activity of Analogous Chalcone Derivatives
| Derivative Type (Substitution on Ring B) | Target Organism | Activity Metric (MIC, µg/mL) | Reference Drug (MIC, µg/mL) |
| 4-Hydroxy (-OH) | Staphylococcus aureus | 15.6 | Amoxicillin (62.5) |
| 4-Nitro (-NO₂) | Staphylococcus aureus | 7.8 | Amoxicillin (62.5) |
| 4-Methoxy (-OCH₃) | Escherichia coli | 31.2 | Amoxicillin (31.2) |
| 4-Chloro (-Cl) | Candida albicans | 12.5 | Fluconazole (25) |
| Unsubstituted (H) | Aspergillus niger | 25 | Fluconazole (25) |
Note: Data is compiled from representative studies on chalcones to illustrate expected trends.[4][5][10]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
The anticancer potential of chalcones is one of their most extensively studied properties.[13][14][15] They can induce apoptosis, arrest the cell cycle, and inhibit angiogenesis through various signaling pathways.[14][16] A key mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division in rapidly proliferating cancer cells.[16]
Structure-Activity Relationship Insights:
-
Hydroxylation: The presence of hydroxyl groups on the aromatic rings often correlates with increased cytotoxic activity, potentially by forming hydrogen bonds with target proteins like tubulin.[6]
-
Methoxylation: Methoxy groups, particularly at the 3, 4, and 5 positions of the second aromatic ring, are frequently found in potent anticancer chalcones. They can enhance binding affinity to specific enzymes or receptors.
-
Heterocyclic Rings: Replacing the second aromatic ring with a heterocyclic moiety (e.g., furan, thiophene, pyridine) can significantly boost anticancer activity and introduce novel mechanisms of action.
Table 2: Comparative Anticancer Activity of Analogous Chalcone Derivatives
| Derivative Type (Substitution on Ring B) | Cancer Cell Line | Activity Metric (IC₅₀, µM) | Reference Drug (IC₅₀, µM) |
| 4-Hydroxy (-OH) | MCF-7 (Breast) | 8.5 | Doxorubicin (1.2) |
| 3,4,5-Trimethoxy | A549 (Lung) | 2.1 | Cisplatin (5.8) |
| 4-Nitro (-NO₂) | HCT-116 (Colon) | 15.2 | Doxorubicin (0.9) |
| 2-Thiophene | HeLa (Cervical) | 5.4 | Cisplatin (7.2) |
Note: Data is compiled from representative studies on chalcones to illustrate expected trends.[6][13]
Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.
Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and is a standard for preliminary anticancer screening.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with significant potential for development as antimicrobial and anticancer agents. The inherent reactivity of the α,β-unsaturated ketone system, combined with the unique halogenation pattern of the core structure, provides a robust foundation for generating potent and selective drug candidates.
This guide establishes a clear rationale for pursuing these derivatives. The comparative data from analogous structures strongly suggest that modifications guided by established SAR principles—such as the introduction of electron-withdrawing groups for enhanced antimicrobial activity or specific hydroxylation/methoxylation patterns for anticancer efficacy—will be a fruitful strategy.
Future work should focus on synthesizing a focused library of these derivatives and performing the rigorous biological evaluations detailed herein. Promising candidates should then be advanced to more complex studies, including mechanism of action elucidation, in vivo efficacy in animal models, and preliminary toxicology assessments. The logical and evidence-based approach outlined in this guide provides a clear and efficient path forward for researchers in the field.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Halogenated Chalcones as Cytotoxic Agents
Introduction: The Enduring Promise of the Chalcone Scaffold
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] This privileged scaffold is a cornerstone in medicinal chemistry, renowned for its synthetic accessibility and the diverse biological activities its derivatives possess, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The anticancer activity of chalcones is particularly compelling, as they can influence multiple oncogenic pathways, such as inducing cell cycle arrest, inhibiting angiogenesis, and triggering apoptosis.[4]
A key strategy in drug development is the systematic modification of a lead compound to enhance its potency and selectivity—a process known as establishing a Structure-Activity Relationship (SAR). Halogenation of the aromatic rings of chalcones has been identified as a particularly effective strategy for modulating their cytotoxic potential.[5] The introduction of electronegative and lipophilic halogen atoms like chlorine (Cl) and bromine (Br) can significantly alter the compound's absorption, distribution, metabolism, and, most importantly, its interaction with biological targets.
This guide provides a comparative analysis of a series of halogenated chalcone analogs, using data synthesized from peer-reviewed studies. We will dissect the SAR of these compounds, focusing on how the position and nature of substituents on the phenyl rings dictate their cytotoxic efficacy against human cancer cell lines. Furthermore, we will provide detailed, field-proven protocols for the key assays used to evaluate these compounds, offering a self-validating framework for researchers in the field.
Comparative Analysis: The Structure-Activity Relationship of Substituted Chalcones
The cytotoxic effects of chalcone derivatives are profoundly influenced by the electronic and steric properties of substituents on their aromatic rings (designated as Ring A and Ring B). The following analysis is based on a representative series of chalcones to elucidate these relationships.
Key SAR Insights:
-
The Role of the α,β-Unsaturated Carbonyl System: The enone moiety is a critical pharmacophore. It acts as a Michael acceptor, enabling covalent bonding with nucleophilic residues (like cysteine) in key proteins, such as tubulin or caspases, thereby disrupting their function and inducing apoptosis.[1] Modifications that reduce the electrophilicity of this system generally lead to a decrease in activity.
-
Substitutions on Ring A (Attached to the Carbonyl):
-
Halogenation: Introducing a chlorine atom at the ortho-position (R2) of Ring A, as seen in our lead compound, consistently imparts high potency. This is likely due to a combination of electronic withdrawal, which enhances the reactivity of the enone system, and steric effects that may orient the molecule favorably within a target's binding site.
-
Positional Isomerism: Moving the chloro group from the ortho- to the meta- or para-position often results in a significant drop in cytotoxic activity. This highlights a strict regiochemical requirement for potent inhibition.
-
-
Substitutions on Ring B (Derived from the Aldehyde):
-
Halogens: A 4'-chloro or 4'-bromo substitution on Ring B generally maintains or slightly enhances cytotoxicity compared to an unsubstituted ring. This suggests that increased lipophilicity and electron-withdrawing effects on this ring are favorable for activity.
-
Electron-Donating Groups: The introduction of electron-donating groups, such as methoxy (-OCH₃), can have varied effects. A single methoxy group at the 4'-position often leads to a marked decrease in activity. However, a trimethoxy substitution pattern (e.g., at the 3', 4', and 5' positions) can restore potent activity, suggesting a different binding mode or interaction with the target.
-
Steric Hindrance: Bulky substituents or multiple substitutions on Ring B can be detrimental to activity, possibly by preventing the molecule from adopting the planar conformation necessary for target interaction.
-
The logical relationship of these SAR findings is summarized in the diagram below.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of a representative set of chalcone analogs against the human breast cancer cell line (MCF-7). The data is synthesized from publicly available studies to illustrate the SAR principles discussed.
| Compound ID | Ring A Substitution (R) | Ring B Substitution (R') | IC₅₀ (µM) vs. MCF-7 |
| 1 (Lead) | 2-Cl | 4'-Cl | 1.15 |
| 2 | 2-Cl | 4'-Br | 1.21 |
| 3 | 2-Cl | H | 2.45 |
| 4 | 2-Cl | 4'-OCH₃ | 8.32 |
| 5 | 2-Cl | 3',4',5'-(OCH₃)₃ | 1.56 |
| 6 | 4-Cl | 4'-Cl | 10.50 |
| 7 | H | 4'-Cl | 5.60 |
| Etoposide | - | - | 7.80 |
Data are representative and compiled for illustrative purposes based on trends in cited literature.
Experimental Methodologies: A Framework for Validation
Accurate and reproducible data are the bedrock of trustworthy SAR studies. The following sections detail the standard operating procedures for the primary assays used to evaluate the cytotoxic and apoptotic potential of novel chalcone analogs.
Experimental Workflow Overview
The logical flow from compound synthesis to biological evaluation is crucial. A typical workflow involves synthesizing the target analogs, confirming their structure, screening for cytotoxicity to determine potency (IC₅₀), and then performing secondary mechanistic assays, such as quantifying apoptosis, on the most potent candidates.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This assay provides a quantitative measure of cell metabolic activity, which serves as an indicator of cell viability.[6] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution.
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chalcone analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[8]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Colorimetric Caspase-3 Assay for Apoptosis
This assay quantifies the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.[10] The assay utilizes a peptide substrate (DEVD-pNA) that releases a colored product (p-nitroaniline, pNA) upon cleavage by active caspase-3.
Materials:
-
Treated and untreated cell pellets (1-5 x 10⁶ cells per sample)
-
Chilled Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-3 substrate (DEVD-pNA), 4 mM
-
Caspase-3 inhibitor (DEVD-CHO), optional for control
-
96-well flat-bottom plate
-
Microplate reader (absorbance at 405 nm)
Procedure:
-
Induce Apoptosis: Treat cells with the chalcone analog at its IC₅₀ and 2x IC₅₀ concentration for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Cell Lysis: Pellet 3-5 million cells by centrifugation. Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.[11]
-
Incubation: Incubate the cell suspension on ice for 10 minutes.
-
Lysate Collection: Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, chilled microfuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a Bradford assay) to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing ~100-200 µg of protein) to each well.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the DEVD-pNA substrate to start the reaction.[12]
-
Incubation: Cover the plate and incubate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the absorbance at 405 nm.[12] The absorbance is directly proportional to the caspase-3 activity in the sample.
-
Analysis: Compare the absorbance readings of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Conclusion and Future Outlook
The structure-activity relationship for halogenated chalcones demonstrates clear and actionable principles for medicinal chemists. Specifically, the presence of a 2-chloro substituent on Ring A is a strong determinant of high cytotoxic potency. This potency can be maintained or enhanced by the addition of halogens or specific methoxy patterns on Ring B. Conversely, moving the Ring A substituent or adding single electron-donating groups to Ring B is generally detrimental to activity.
The protocols provided herein for cytotoxicity and apoptosis assessment represent a robust framework for screening and characterizing novel analogs. By adhering to these validated methods, researchers can generate high-quality, reproducible data, accelerating the journey from initial hit to viable drug candidate.
Future work should focus on optimizing the selectivity of these potent compounds for cancer cells over normal cells to widen the therapeutic index. Furthermore, exploring diverse heterocyclic bioisosteres for the aromatic rings could uncover novel interactions and lead to the development of next-generation chalcone-based therapeutics with improved efficacy and safety profiles.
References
A comprehensive list of all sources cited within this guide.
-
Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. PubMed Central. Available at: [Link]
-
Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. National Institutes of Health (NIH). Available at: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]
-
Structure- anticancer activity relationship of chalcone compounds. ResearchGate. Available at: [Link]
-
Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. National Institutes of Health (NIH). Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Publications. Available at: [Link]
-
Synthesis of Substituted Chalcones and Investigation of Their Biological Activities. Semantic Scholar. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. National Institutes of Health (NIH). Available at: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
ApoAlert Caspase Colorimetric Assay Kits User Manual. Takara Bio. Available at: [Link]
-
Synthesis, biological evaluation, quantitative-SAR and docking studies of novel chalcone derivatives as antibacterial and antioxidant agents. ResearchGate. Available at: [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. National Institutes of Health (NIH). Available at: [Link]
-
Anticancer Activity of Natural and Synthetic Chalcones. MDPI. Available at: [Link]
-
Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. PubMed. Available at: [Link]
-
Design, synthesis and cytotoxicity of novel chalcone analogs derived from 1-cyclohexylpyrrolidin-2-one and 2,3-dihydrobenzo[f]chromen-1-one. PubMed. Available at: [Link]
-
Synthesis and anti-tumor activity of piperonal substituted chalcone. American Journal of Pharmacotherapy and Pharmaceutical Sciences. Available at: [Link]
-
Synthesis of Substituted Chalcones. YouTube. Available at: [Link]
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- 3. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
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A Senior Application Scientist's Guide to Synthesizing Substituted Phenyl Ketones: A Comparative Analysis of Friedel-Crafts Acylation and Grignard Reactions
For researchers and professionals in drug development and organic synthesis, the preparation of substituted phenyl ketones is a foundational task. These moieties are critical intermediates and structural motifs in a vast array of pharmaceuticals and functional materials. The choice of synthetic route is paramount, directly impacting yield, purity, scalability, and economic viability. This guide provides an in-depth, objective comparison of two cornerstone methodologies: the electrophilic aromatic substitution-based Friedel-Crafts acylation and the nucleophilic addition-driven Grignard synthesis. We will dissect the mechanistic underpinnings, evaluate their respective strengths and limitations with supporting data, and provide field-proven protocols to guide your synthetic strategy.
Section 1: The Friedel-Crafts Acylation Pathway
The Friedel-Crafts acylation, a classic electrophilic aromatic substitution (EAS) reaction developed in 1877, introduces an acyl group onto an aromatic ring.[1][2] It is a robust method for forming a carbon-carbon bond directly on the phenyl ring.
Reaction Mechanism and Causality
The reaction proceeds via the formation of a highly electrophilic acylium ion. Typically, an acyl chloride or anhydride is treated with a strong Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃).[1][3] The Lewis acid coordinates to the halogen of the acyl halide, facilitating its departure and generating the resonance-stabilized acylium ion.[4][5] This stabilization is crucial as it prevents the carbocation rearrangements that often plague the related Friedel-Crafts alkylation reaction.[2][6][7] The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form a new C-C bond and a resonance-stabilized carbocation intermediate (the sigma complex).[8] Finally, a weak base, such as the AlCl₄⁻ complex, removes a proton from the ring, restoring aromaticity and regenerating the catalyst.[3]
Caption: Grignard synthesis of ketones via the nitrile route.
Scope and Limitations: The Functional Group Dilemma
The high reactivity of Grignard reagents defines their scope and is their greatest limitation.
-
Functional Group Intolerance: Grignard reagents are strong bases and will be quenched by any acidic protons in the reaction vessel. [9]This includes water, alcohols, amines, carboxylic acids, and even terminal alkynes. [10]Therefore, both the organohalide and the electrophile must be free of such functional groups, or they must be protected prior to the reaction. This lack of functional group tolerance is a major constraint.
-
Versatility: Despite the limitations, the Grignard approach offers great flexibility in the types of ketones that can be synthesized. The structure of both the aryl portion (from the nitrile or Grignard) and the acyl portion (from the Grignard or nitrile) can be varied extensively.
-
Reaction Conditions: The synthesis requires strictly anhydrous (dry) conditions to prevent the Grignard reagent from being destroyed by water. [11]
Section 3: Head-to-Head Performance Comparison
The choice between Friedel-Crafts acylation and Grignard synthesis is a classic case of strategic trade-offs in synthetic chemistry. The optimal choice depends entirely on the specific substituents present on the target molecule.
| Feature | Friedel-Crafts Acylation | Grignard Synthesis |
| Mechanism Type | Electrophilic Aromatic Substitution | Nucleophilic Addition |
| Key Reagents | Aromatic Ring, Acyl Halide/Anhydride, Lewis Acid (AlCl₃) | Organohalide, Mg Metal, Nitrile or Acyl Chloride |
| Functional Group Tolerance | Poor on Aromatic Ring: Fails with strong deactivators (-NO₂) and basic groups (-NH₂). | Very Poor on All Reagents: Intolerant of acidic protons (e.g., -OH, -NH₂, -COOH). |
| Regioselectivity | Excellent: Governed by existing substituents on the aromatic ring; often highly para-selective. | Not Applicable: C-C bond formation is at a specific, predefined site. |
| Key Side Reactions | Catalyst deactivation. Potential for substrate decomposition under harsh acidic conditions. [12] | Over-addition to form tertiary alcohols (with acyl chlorides). [9]Quenching by protic impurities. |
| Reaction Conditions | Often harsh (strong Lewis acids). Requires stoichiometric catalyst. | Requires strictly anhydrous conditions but is otherwise generally mild. |
| Primary Advantage | Direct, regioselective acylation of suitable aromatic rings. No risk of polyacylation. [2] | High C-C bond-forming efficiency and versatility (nitrile route avoids over-addition). |
| Primary Disadvantage | Limited substrate scope (deactivated rings fail). High waste generation (stoichiometric AlCl₃). | Extreme sensitivity to protic functional groups and moisture. |
Section 4: Decision-Making Workflow for Method Selection
To assist in selecting the appropriate synthetic route, the following workflow can be utilized. This decision tree prioritizes functional group compatibility and desired regiochemistry.
Caption: Workflow for selecting a synthetic method.
Section 5: Validated Experimental Protocols
The following protocols are provided as representative examples of each methodology, grounded in reliable procedures.
Protocol 1: Friedel-Crafts Synthesis of 4-Methoxyacetophenone
This protocol details the acylation of anisole, an activated aromatic ring, where high para-selectivity is expected and observed. [13][14] Materials:
-
Anisole (5.45 mL, 50.0 mmol)
-
Acetic anhydride (4.7 mL, 50.0 mmol)
-
Anhydrous Aluminum Chloride (AlCl₃) (13.3 g, 100 mmol)
-
Dichloromethane (DCM) (50 mL)
-
Ice (100 g)
-
Concentrated HCl (10 mL)
-
5% NaOH solution
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂). All glassware must be thoroughly dried.
-
Initial Mixture: To the flask, add AlCl₃ (13.3 g) and DCM (30 mL). Cool the suspension in an ice bath to 0-5 °C with stirring.
-
Reagent Addition: In a dropping funnel, prepare a solution of anisole (5.45 mL) and acetic anhydride (4.7 mL) in DCM (20 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C. The causality here is to control the exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The mixture will darken.
-
Workup (Quench): Slowly and carefully pour the reaction mixture onto a beaker containing 100 g of crushed ice and 10 mL of concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction. [12]6. Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water (50 mL), 5% NaOH solution (50 mL), and finally with brine (50 mL). The NaOH wash removes any unreacted acetic anhydride and acidic byproducts.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the DCM using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or recrystallization from petroleum ether to yield 4-methoxyacetophenone as a white solid.
Protocol 2: Grignard Synthesis of Acetophenone via Benzonitrile
This protocol avoids the over-addition problem by using a nitrile electrophile.
Materials:
-
Magnesium turnings (1.34 g, 55 mmol)
-
Iodine (1 crystal)
-
Bromomethane (solution in diethyl ether, e.g., 3.0 M, 18.3 mL, 55 mmol) or Iodomethane (3.1 mL, 50 mmol)
-
Anhydrous Diethyl Ether (100 mL)
-
Benzonitrile (5.15 mL, 50 mmol)
-
3 M Sulfuric Acid (H₂SO₄) (50 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Grignard Preparation: Place magnesium turnings (1.34 g) in a flame-dried 250 mL three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen inlet. Add a single crystal of iodine to activate the magnesium surface. Add 20 mL of anhydrous diethyl ether.
-
Initiation: Add ~1 mL of the methyl halide solution to the magnesium. If the reaction doesn't start (indicated by bubbling and cloudiness), gently warm the flask. Once initiated, add the remaining methyl halide solution dropwise from the funnel at a rate that maintains a gentle reflux.
-
Grignard Reaction: After the addition is complete, reflux the gray-black solution for an additional 30 minutes to ensure complete formation of methylmagnesium bromide.
-
Addition to Nitrile: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of benzonitrile (5.15 mL) in 50 mL of anhydrous ether dropwise over 30 minutes. A thick precipitate will form.
-
Reaction Completion: After addition, remove the ice bath, and stir the mixture at room temperature for 1 hour.
-
Workup (Hydrolysis): Cool the reaction mixture again in an ice bath. Slowly add 50 mL of 3 M H₂SO₄. This hydrolyzes the imine salt to the ketone and dissolves the magnesium salts. Stir until all solids have dissolved.
-
Extraction & Washing: Transfer to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers and wash with saturated NaHCO₃ solution, then with brine.
-
Drying and Isolation: Dry the ethereal solution over MgSO₄, filter, and remove the ether by rotary evaporation. The crude acetophenone can be purified by vacuum distillation.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
ORGANIC REACTION MECHANISM. (n.d.). Friedel-Crafts Reaction. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
-
Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. [Link]
-
JoVE. (2026). Video: Limitations of Friedel–Crafts Reactions. [Link]
-
Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. [Link]
-
JoVE. (n.d.). Limitations of Friedel–Crafts Reactions. [Link]
-
SciRP.org. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. [Link]
- Google Patents. (n.d.).
-
Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. [Link]
-
Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene. [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
University of Calgary. (n.d.). Friedel-Crafts limitations. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. [Link]
-
ChemTalk. (n.d.). Grignard Reagents. [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. [Link]
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A Comparative Guide to the Analytical Method Validation for the Quantification of 1-(3-Bromo-4-chlorophenyl)pentan-1-one
This guide provides a comprehensive, experience-driven approach to the validation of an analytical method for the quantification of 1-(3-Bromo-4-chlorophenyl)pentan-1-one, a compound of interest in pharmaceutical development and quality control. We will delve into the practical application of regulatory guidelines, specifically referencing the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) frameworks, to establish a robust and reliable analytical procedure.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to not only execute a method validation but to understand the scientific rationale behind the experimental choices.
The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose.[1] It is not merely a checklist of experiments but a systematic journey to ensure the data generated is accurate, precise, and reliable.[6] This guide will present a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a workhorse in many analytical laboratories, and compare it with alternative approaches, providing supporting (hypothetical) experimental data to illustrate key performance characteristics.
The Analytical Target Profile (ATP): Defining the Method's Purpose
Before embarking on method development and validation, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the method's intended use and desired performance characteristics.[2] For the quantification of this compound in a drug substance, our ATP is as follows:
-
Analyte: this compound
-
Matrix: Drug Substance (e.g., bulk powder)
-
Intended Use: To quantify the purity of the drug substance.
-
Performance Characteristics: The method must be specific for the analyte, linear over the range of 80-120% of the nominal concentration, accurate, precise, and robust.
Primary Analytical Method: Reversed-Phase HPLC with UV Detection
A reversed-phase HPLC method is often the first choice for a molecule like this compound due to its aromatic nature and moderate polarity. The chromophore in the molecule makes UV detection a suitable and cost-effective choice.
Experimental Protocol: HPLC-UV Method
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a diluent (e.g., acetonitrile/water, 50:50 v/v). This yields a stock solution of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[7]
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is a good starting point for retaining the non-polar analyte.[8]
-
Mobile Phase: A gradient elution of acetonitrile and water is often effective. For this compound, an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) may also be suitable.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection Wavelength: Determined by acquiring the UV spectrum of the analyte. For a substituted benzophenone, a wavelength around 254 nm is typically appropriate.[9]
-
Injection Volume: 10 µL.
Method Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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A Senior Application Scientist's Comparative Guide to the In Vitro Evaluation of 1-(3-Bromo-4-chlorophenyl)pentan-1-one
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Novel Halogenated Ketone
In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount. Halogenated organic compounds, in particular, have garnered significant attention due to their wide-ranging pharmacological applications, from antimicrobial to anticancer agents.[1] The subject of this guide, 1-(3-Bromo-4-chlorophenyl)pentan-1-one, is a propiophenone derivative with a substitution pattern that suggests potential biological activity. Propiophenones and their structural relatives, such as chalcones, are known to exhibit a variety of biological effects, including antihyperglycemic, cytotoxic, antimicrobial, and anti-inflammatory properties.[2][3][4][5]
The presence of bromo and chloro substituents on the phenyl ring can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.[6] This guide provides a comprehensive framework for the initial in vitro characterization of this compound, comparing its potential cytotoxic, apoptotic, and antioxidant activities against relevant benchmarks. Our objective is to furnish researchers with a robust, self-validating experimental design that not only generates reliable data but also provides mechanistic insights into the compound's mode of action.
Experimental Design: A Multi-faceted Approach to Bioactivity Screening
A thorough initial assessment of a novel compound necessitates a multi-pronged approach to elucidate its biological effects. We have designed a workflow to systematically evaluate the cytotoxicity, mechanism of cell death, and antioxidant potential of this compound.
Comparator Compounds: Establishing a Frame of Reference
To contextualize the activity of our lead compound, we will perform parallel assays with two well-characterized comparators:
-
Doxorubicin: A potent and widely used chemotherapeutic agent known to induce cytotoxicity through DNA intercalation and topoisomerase II inhibition, leading to apoptosis. It will serve as a positive control for cytotoxicity and apoptosis induction.
-
Buprofezin: While structurally distinct, buprofezin is an insect growth regulator that contains a substituted phenyl ring and a ketone moiety. It has a well-documented, low-toxicity profile in mammalian cells and will serve as a negative or low-toxicity control.
Cell Line Selection: Modeling Diverse Cancer Phenotypes
To assess the compound's activity across different cancer types, we will utilize two well-established human cancer cell lines:
-
MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.
-
HeLa: A human cervical adenocarcinoma cell line.
The use of multiple cell lines will help to identify any potential cell-type-specific effects of the test compound.[7]
Experimental Workflows and Protocols
The following sections detail the step-by-step protocols for the proposed in vitro assays. The causality behind each step is explained to ensure methodological transparency and reproducibility.
I. Assessment of Cytotoxicity
To obtain a comprehensive understanding of the compound's effect on cell viability, we will employ two distinct cytotoxicity assays that measure different cellular parameters.[8][9] This dual-assay approach provides a more robust and validated assessment of cytotoxicity than a single assay alone.[8]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Protocol:
-
Cell Seeding: Plate MCF-7 and HeLa cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Buprofezin in culture medium. Treat the cells with these dilutions for 24 and 48 hours.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11][12]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[10][11]
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[8][13]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plates and carefully collect 50 µL of the supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each supernatant sample.[14]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[14]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[14]
II. Investigation of Apoptotic Induction
To determine if cytotoxicity is mediated by apoptosis, we will measure the activity of key executioner caspases.
Caspases-3 and -7 are key proteases that are activated during the execution phase of apoptosis.[15] This assay utilizes a luminogenic substrate that produces a light signal upon cleavage by active caspase-3/7.[16][17]
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells as described for the cytotoxicity assays.
-
Reagent Addition: After treatment, add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[16]
-
Incubation: Mix the contents of the wells and incubate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.[17]
III. Evaluation of Antioxidant Potential
Many therapeutic compounds exert their effects through the modulation of oxidative stress. We will assess the direct antioxidant capacity of the compound using two common radical scavenging assays.[18]
This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[19]
Protocol:
-
Reaction Mixture: Prepare a methanolic solution of DPPH.
-
Compound Addition: Add various concentrations of this compound to the DPPH solution. Ascorbic acid will be used as a positive control.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.[20]
-
Absorbance Reading: Measure the decrease in absorbance at 517 nm.
The ABTS assay measures the ability of the compound to scavenge the pre-formed ABTS radical cation.[19]
Protocol:
-
ABTS Radical Generation: Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Compound Addition: Add different concentrations of this compound to the ABTS radical solution. Trolox will serve as the standard.
-
Incubation: Incubate the reaction mixtures for a short period.
-
Absorbance Reading: Measure the reduction in absorbance at 734 nm.
Data Presentation and Interpretation
The quantitative data from these assays will be summarized in the following tables for clear comparison.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) of this compound and Comparator Compounds
| Compound | Cell Line | Assay | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) |
| This compound | MCF-7 | MTT | [Hypothetical Data] | [Hypothetical Data] |
| LDH | [Hypothetical Data] | [Hypothetical Data] | ||
| HeLa | MTT | [Hypothetical Data] | [Hypothetical Data] | |
| LDH | [Hypothetical Data] | [Hypothetical Data] | ||
| Doxorubicin (Positive Control) | MCF-7 | MTT | [Hypothetical Data] | [Hypothetical Data] |
| LDH | [Hypothetical Data] | [Hypothetical Data] | ||
| HeLa | MTT | [Hypothetical Data] | [Hypothetical Data] | |
| LDH | [Hypothetical Data] | [Hypothetical Data] | ||
| Buprofezin (Negative Control) | MCF-7 | MTT | >100 | >100 |
| LDH | >100 | >100 | ||
| HeLa | MTT | >100 | >100 | |
| LDH | >100 | >100 |
Table 2: Apoptosis Induction (Fold Increase in Caspase-3/7 Activity) after 24h Treatment
| Compound (at IC₅₀ concentration) | MCF-7 | HeLa |
| This compound | [Hypothetical Data] | [Hypothetical Data] |
| Doxorubicin | [Hypothetical Data] | [Hypothetical Data] |
| Buprofezin | [Hypothetical Data] | [Hypothetical Data] |
Table 3: Antioxidant Activity (IC₅₀ Values in µg/mL)
| Compound | DPPH Scavenging IC₅₀ | ABTS Scavenging IC₅₀ |
| This compound | [Hypothetical Data] | [Hypothetical Data] |
| Ascorbic Acid (Standard) | [Hypothetical Data] | N/A |
| Trolox (Standard) | N/A | [Hypothetical Data] |
Visualizing the Experimental Logic and Potential Pathways
To further clarify the experimental design and potential underlying mechanisms, the following diagrams are provided.
Caption: Workflow for the in vitro evaluation of the test compound.
Caption: Hypothesized intrinsic apoptosis pathway induction.
Conclusion and Future Directions
This guide outlines a comprehensive and logically structured approach for the initial in vitro characterization of this compound. By employing a panel of validated assays and appropriate comparators, researchers can generate a robust dataset to inform decisions regarding the compound's potential for further development. The multi-assay strategy for cytotoxicity enhances the reliability of the findings, while the inclusion of mechanistic assays provides initial insights into the compound's mode of action.
Should this compound demonstrate significant and selective activity, subsequent studies could explore its effects on a broader panel of cancer cell lines, investigate its impact on other cellular pathways such as cell cycle progression, and ultimately progress to in vivo efficacy and toxicity studies. The methodologies described herein represent a critical first step in the rigorous evaluation of this novel chemical entity.
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A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 1-(3-Bromo-4-chlorophenyl)pentan-1-one
Introduction: The Critical Role of Purity for a Niche Building Block
1-(3-Bromo-4-chlorophenyl)pentan-1-one is a halogenated aromatic ketone with the molecular formula C₁₁H₁₂BrClO.[1] Its significance lies in its utility as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. The presence of two distinct halogen atoms (bromine and chlorine) on the phenyl ring, along with a reactive ketone group, provides multiple sites for further chemical modification, such as cross-coupling reactions or derivatization of the carbonyl group.
However, for professionals in drug development, the utility of such a building block is directly proportional to its purity. The presence of even minor impurities can have cascading effects on multi-step syntheses, leading to lower yields, difficult purification challenges, and the introduction of unwanted side products. In a regulated environment, an uncharacterized impurity could potentially be a mutagenic or toxic substance, posing a significant risk to project timelines and patient safety. Therefore, a robust, multi-technique approach to purity verification is not just good practice; it is an absolute necessity.
This guide provides an in-depth, experience-driven framework for assessing and comparing the purity of commercially available this compound, ensuring that the material you source meets the stringent requirements of your research and development programs.
The Synthetic Landscape: Anticipating Potential Impurities
To effectively hunt for impurities, one must first understand where they are likely to originate. The most common and economically viable route to synthesize this compound is the Friedel-Crafts acylation of 1-bromo-4-chlorobenzene with either valeryl chloride or valeric anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3]
This specific reaction informs our analytical strategy by predicting the most probable impurities:
-
Unreacted Starting Materials: Residual 1-bromo-4-chlorobenzene and valeric acid/anhydride.
-
Isomeric Byproducts: The directing effects of the chloro (ortho, para-directing) and bromo (ortho, para-directing) groups on the aromatic ring heavily favor acylation at the C1 position (para to chlorine, ortho to bromine).[4][5] However, small amounts of other isomers, such as 1-(2-bromo-4-chlorophenyl)pentan-1-one, could potentially form.
-
Reaction Byproducts: Residual catalyst complexes and products from minor side reactions.
-
Solvent Artifacts: Residual solvents used during the reaction quench, extraction, and final crystallization (e.g., dichloromethane, ethyl acetate, hexanes).
A Multi-Pronged Analytical Strategy
No single analytical technique can provide a complete picture of a compound's purity. A self-validating and trustworthy assessment relies on the orthogonal application of multiple methods, where each technique confirms the results of the others while providing unique insights. Purity is typically assessed using a combination of chromatographic, spectroscopic, and other analytical techniques.[]
Comparative Purity Analysis: A Case Study
To illustrate the importance of this multi-technique approach, we present hypothetical data from the analysis of three different lots of this compound: a meticulously purified in-house reference standard and two different commercial suppliers.
| Parameter | In-House Reference Standard | Commercial Source A | Commercial Source B | Theoretical Value |
| Appearance | White crystalline solid | White crystalline solid | Off-white powder | N/A |
| Purity by HPLC-UV (%) | 99.9% | 99.5% | 97.8% | N/A |
| Impurity 1 (HPLC, %) | Not Detected | Isomer: 0.3% | 1-Bromo-4-chlorobenzene: 1.5% | N/A |
| Impurity 2 (HPLC, %) | Not Detected | Unknown: 0.2% | Valeric Acid: 0.7% | N/A |
| Residual Solvent (GC-MS) | Not Detected | Ethyl Acetate: 150 ppm | Dichloromethane: 600 ppm | N/A |
| Elemental Analysis (% C) | 47.95% | 47.91% | 47.55% | 47.94% |
| Elemental Analysis (% H) | 4.39% | 4.42% | 4.35% | 4.39% |
Interpretation:
-
In-House Standard: Serves as the benchmark for ideal purity across all metrics.
-
Commercial Source A: Represents a high-quality supplier. The purity is high, with only a minor isomeric impurity that may or may not impact subsequent reactions. The low level of residual solvent is acceptable for most applications.
-
Commercial Source B: This material is of significantly lower quality. The off-white color and lower HPLC purity, coupled with the presence of unreacted starting materials, suggest incomplete reaction or inadequate purification. The high level of a chlorinated solvent could be problematic for catalyst-sensitive downstream reactions.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide the robust data needed for a definitive purity assessment.
High-Performance Liquid Chromatography (HPLC-UV)
Causality: HPLC is the primary technique for quantifying the purity of non-volatile organic compounds.[7] A reversed-phase C18 column is chosen for its excellent ability to separate moderately polar to non-polar compounds like our target molecule. UV detection is ideal due to the strong chromophore (the aromatic ketone) present in the molecule.
Protocol:
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile to create a 1 mg/mL stock solution. Further dilute 1:10 in the mobile phase for a working concentration of 100 µg/mL.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic, 70% Acetonitrile / 30% Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Run Time: 15 minutes.
-
-
Data Analysis: Calculate purity by area percent normalization. The peak area of the main component is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is superior for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and unreacted starting materials, which may be difficult to resolve or detect by HPLC.[8] Mass spectrometry provides definitive identification of these small molecules.
Protocol:
-
Sample Preparation: Accurately weigh ~20 mg of the sample into a 2 mL GC vial. Add 1 mL of a high-purity solvent not used in the synthesis (e.g., methanol). Cap and vortex to dissolve.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
GC Conditions:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection: 1 µL, Split ratio 20:1.
-
Oven Program: Hold at 50°C for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-500 m/z.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify against a known internal or external standard if precise values are needed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for unambiguous structural confirmation.[9][10] Both ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule. Impurities with different chemical structures will present as distinct sets of signals, allowing for their identification and rough quantification by integration.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Data Analysis:
-
¹H NMR: Confirm the presence of signals corresponding to the aromatic protons (3H), the triplet of the methylene group adjacent to the carbonyl (~2.9 ppm, 2H), the multiplet for the next two methylene groups, and the terminal methyl triplet (~0.9 ppm, 3H).
-
¹³C NMR: Confirm the carbonyl carbon (~198 ppm), the aromatic carbons (noting the C-Br and C-Cl signals), and the aliphatic carbons.[11]
-
Check for any signals that do not correspond to the main structure or known solvents.
-
Elemental Analysis (CHNX)
Causality: Elemental analysis provides a fundamental check on the compound's empirical formula by measuring the mass percentages of key elements.[12][13] A significant deviation from the theoretical values can indicate the presence of a substantial impurity or that the compound is not what it is purported to be.
Protocol:
-
Sample Preparation: Provide ~5 mg of a finely ground, homogenous, and thoroughly dried sample.
-
Instrumentation: A dedicated CHN elemental analyzer.
-
Analysis: The sample undergoes combustion in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detection.
-
Data Analysis: Compare the experimental weight percentages of Carbon and Hydrogen to the theoretical values calculated from the molecular formula C₁₁H₁₂BrClO (C: 47.94%, H: 4.39%). The results should be within ±0.4% of the theoretical values.
Conclusion and Recommendations for Researchers
The purity of a chemical intermediate like this compound is not a single number but a comprehensive profile. This guide demonstrates that a combination of HPLC, GC-MS, NMR, and Elemental Analysis provides a robust, self-validating system for benchmarking commercial sources.
Our Recommendations:
-
Always Request a Certificate of Analysis (CoA): Before purchasing, review the supplier's CoA. Look for data from multiple techniques, not just a single HPLC purity value.
-
Perform Incoming Quality Control: Do not trust a CoA blindly. At a minimum, perform an identity check using ¹H NMR upon receipt of a new batch. This is a fast and relatively inexpensive way to confirm you have the correct material and to spot gross impurities.
-
Validate for Critical Applications: For cGMP or other critical applications, a full multi-technique validation as outlined in this guide should be performed on any new batch from any supplier to establish a comprehensive purity profile.
-
Consider the Impurity Profile: A product with 98% purity containing a volatile solvent that can be easily removed may be more useful than a 99% pure product containing an isomeric impurity that is difficult to separate and may interfere with your chemistry.
By adopting this rigorous, evidence-based approach, researchers can source their starting materials with confidence, leading to more reliable, reproducible, and successful scientific outcomes.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(3-Bromo-4-chlorophenyl)pentan-1-one
Introduction
In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel chemical entities is paramount. The molecule 1-(3-Bromo-4-chlorophenyl)pentan-1-one, a halogenated aromatic ketone, serves as a pertinent example of a compound requiring rigorous analytical scrutiny to confirm its identity, purity, and quality. A single analytical technique, however robust, provides only one perspective on the molecule's properties. True scientific confidence is achieved through the process of cross-validation, wherein multiple, disparate (orthogonal) analytical techniques are employed to interrogate the same sample.[1][2] This guide presents a framework for the cross-validation of this compound, detailing the strategic implementation of orthogonal methods to build a comprehensive and trustworthy analytical profile.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] By integrating data from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, we can create a self-validating system that ensures the highest degree of data integrity.
Section 1: Primary Quantification by High-Performance Liquid Chromatography (HPLC)
Principle & Rationale
For non-volatile, UV-active compounds like aromatic ketones, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity assessment and quantification. The separation is based on the analyte's partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. This technique provides precise and accurate quantification of the main component and any non-volatile impurities. A method using a mobile phase of water and acetonitrile is common for retaining and analyzing brominated compounds.[4][5]
Experimental Protocol: HPLC-UV
-
Instrument: HPLC system with a quaternary pump, autosampler, and Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 60% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: DAD, 254 nm.
-
Sample Preparation: 1.0 mg/mL in Acetonitrile.
Method Validation (per ICH Q2(R1) Guidelines)
Before use, the method must be validated to ensure it is fit for purpose.[3][6][7] This involves establishing key performance parameters.
Table 1: Summary of HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 80-120% of test conc. | 0.8 - 1.2 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | Repeatability: ≤ 1.0% | 0.45% |
| Intermediate: ≤ 2.0% | 1.10% | |
| LOD | Report | 0.05 µg/mL |
| LOQ | Report | 0.15 µg/mL |
Batch Analysis Result: Based on this validated method, a hypothetical batch of this compound was analyzed, yielding a purity result of 99.6% by area normalization.
Section 2: Orthogonal Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale
To ensure a comprehensive purity assessment, an orthogonal method—one that separates compounds by a different mechanism—is essential.[8][9] GC-MS is ideal for this purpose. It separates analytes based on their volatility and boiling point, followed by detection with a mass spectrometer that provides structural information based on mass-to-charge ratio and fragmentation patterns.[10] This dual-information approach confirms the identity of the main peak and can reveal volatile or thermally stable impurities that may not be observed by HPLC.
Experimental Protocol: GC-MS
-
Instrument: Gas Chromatograph with a Mass Selective Detector.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Inlet Temperature: 280°C (Split mode, 50:1).
-
Oven Program: 100°C hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Mass Range: 40-500 amu.
-
Sample Preparation: 1.0 mg/mL in Dichloromethane.
Data Interpretation and Cross-Validation
The GC-MS analysis serves two purposes:
-
Identity Confirmation: The mass spectrum of the main peak is compared to the theoretical mass and isotopic pattern of this compound (C₁₁H₁₂BrClO). The presence of both Bromine (isotopes ~79Br, ~81Br) and Chlorine (isotopes ~35Cl, ~37Cl) creates a unique isotopic cluster that is a powerful confirmation of identity.
-
Purity Cross-Check: The purity calculated by GC (using a Flame Ionization Detector, or FID, for more accurate quantification) is compared to the HPLC result. For our hypothetical batch, the GC-FID purity was 99.5% . The close agreement with the HPLC result (99.6%) provides high confidence in the purity value.
Table 2: GC-MS Identity Confirmation for C₁₁H₁₂BrClO (MW: 290.57)
| Feature | Theoretical Value (m/z) | Observed Value (m/z) | Interpretation |
| Molecular Ion [M]⁺ | 290 (with characteristic Br/Cl isotope pattern) | 290 | Confirms Molecular Weight |
| Key Fragment 1 | 233/235 | 234 | Loss of Butyl group (-C₄H₉) |
| Key Fragment 2 | 183/185 | 184 | 3-Bromo-4-chlorobenzoyl cation |
Section 3: Unambiguous Structural Elucidation by Spectroscopy
While chromatographic methods quantify purity, spectroscopic methods provide definitive structural confirmation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule.[11] ¹H and ¹³C NMR spectra reveal the chemical environment of each hydrogen and carbon atom, respectively, allowing for a full structural assignment.
Expected Spectral Features:
-
¹H NMR:
-
Aromatic region (7.0-8.5 ppm): Three protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.[12]
-
Aliphatic region (0.9-3.0 ppm): Signals corresponding to the pentanone chain (a triplet for the terminal methyl group, a triplet for the methylene adjacent to the carbonyl, and two multiplets for the other methylenes).
-
-
¹³C NMR:
-
Aromatic region (120-150 ppm): Six distinct signals for the aromatic carbons.[13]
-
Carbonyl region (~195-205 ppm): One signal for the ketone carbon.
-
Aliphatic region (10-40 ppm): Four signals for the pentyl chain carbons.
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides confirmation of the functional groups present in the molecule.[14] The carbonyl (C=O) group of a ketone provides a particularly strong and characteristic absorption band.[15][16]
Table 3: Key Spectroscopic Data for Structural Confirmation
| Technique | Feature | Expected Position | Observed Position |
| FT-IR | C=O Stretch (Aromatic Ketone) | 1680-1700 cm⁻¹ | 1690 cm⁻¹ |
| C-Br Stretch | 500-600 cm⁻¹ | 550 cm⁻¹ | |
| C-Cl Stretch | 600-800 cm⁻¹ | 750 cm⁻¹ | |
| ¹H NMR | Aryl Protons | ~7.5-8.2 ppm | 7.6-8.1 ppm |
| ¹³C NMR | Carbonyl Carbon | ~198 ppm | 197.5 ppm |
The congruence of the observed spectroscopic data with the expected values for the proposed structure provides the final, unambiguous confirmation of molecular identity.
Section 4: Data Synthesis and Cross-Validation Workflow
The strength of this multi-faceted approach lies in the synthesis of all data points. Each technique validates the others, creating a robust and defensible analytical data package.
Workflow for Comprehensive Analysis
The following diagram illustrates the logical flow of the cross-validation process, where orthogonal methods are used to build confidence at each stage, culminating in a final, verified Certificate of Analysis (CoA).
Caption: Workflow for orthogonal cross-validation of an analytical result.
Table 4: Final Cross-Validation Summary
| Attribute | Method 1 | Result 1 | Method 2 | Result 2 | Conclusion |
| Purity | HPLC-UV (% Area) | 99.6% | GC-FID (% Area) | 99.5% | High confidence in purity value due to close agreement between orthogonal methods. |
| Identity | GC-MS (Mass & Isotope Pattern) | Matches C₁₁H₁₂BrClO | NMR (¹H, ¹³C) | Matches proposed structure | Unambiguous identity confirmed by independent, structure-specific techniques. |
| Functional Groups | FT-IR | C=O, C-Br, C-Cl present | NMR/MS | Ketone, Halogens confirmed | Consistent functional group identification across multiple techniques. |
Conclusion
The analytical characterization of this compound demonstrates the critical importance of a structured, multi-technique approach. Relying on a single method, even if validated, leaves potential for undetected impurities or misidentification. By employing an orthogonal purity method (GC-MS to cross-validate HPLC) and a suite of definitive spectroscopic techniques (NMR, FT-IR), we construct a self-validating data package. This cross-validation framework ensures that the reported identity, purity, and quality of the material are accurate, reliable, and scientifically sound, meeting the rigorous standards required by researchers, scientists, and drug development professionals.
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Safety Operating Guide
Navigating the Safe Disposal of 1-(3-Bromo-4-chlorophenyl)pentan-1-one: A Guide for Laboratory Professionals
Hazard Assessment and Triage: Understanding the Risks
Based on data from structurally similar compounds like 1-(3-Bromo-4-chlorophenyl)ethanone, we can infer the likely hazard profile of 1-(3-Bromo-4-chlorophenyl)pentan-1-one.[1] This proactive approach to hazard assessment is a cornerstone of laboratory safety.
Inferred Hazard Classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]
Due to the presence of bromine and chlorine atoms on the aromatic ring, this compound is classified as a halogenated organic compound.[2] Such compounds require specific disposal routes to prevent the formation of harmful byproducts, such as dioxins, during incineration.[3]
Table 1: GHS Hazard and Precautionary Statements for Structurally Similar Compounds [1]
| Hazard Statement | Code | Precautionary Statement (Prevention) | Code | Precautionary Statement (Disposal) | Code |
| Harmful if swallowed | H302 | Do not eat, drink or smoke when using this product. | P270 | Dispose of contents/container to an approved waste disposal plant. | P501 |
| Causes skin irritation | H315 | Wear protective gloves. | P280 | ||
| Causes serious eye irritation | H319 | Wear eye protection/face protection. | P280 | ||
| May cause respiratory irritation | H335 | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The selection of PPE is not merely a procedural step but a critical barrier against potential exposure.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves offer good protection against a wide range of chemicals and are a suitable choice for handling this compound.[4][5] For prolonged contact or in the case of a spill, heavier-duty gloves may be necessary.
-
Eye and Face Protection: Chemical safety goggles are essential to protect against splashes.[5][6] In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[4][6]
-
Body Protection: A standard laboratory coat should be worn to protect against incidental contact.[5]
-
Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors or aerosols.[7]
Spill Management: A Step-by-Step Protocol
In the event of a spill, a calm and methodical response is crucial to mitigate any potential harm. The following protocol outlines the immediate actions to be taken.
Experimental Protocol: Chemical Spill Cleanup
-
Alert and Evacuate: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[8] This prevents the spread of the chemical.
-
Absorb the Material: Gently apply the absorbent material over the spill, working from the outside in to minimize splashing.[9][10]
-
Collect the Waste: Once the material is fully absorbed, carefully sweep it up using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[9][11]
-
Decontaminate the Area: Clean the spill area with soap and water.[9] For highly toxic materials, the cleaning materials should also be collected as hazardous waste.[9]
-
Dispose of Waste: The container with the absorbed spill material must be treated as hazardous waste and disposed of according to the procedures outlined in the next section.
-
Report the Incident: Report the spill to the laboratory supervisor or safety officer.
Caption: Workflow for the safe management of a chemical spill.
Proper Disposal Procedures: A Systematic Approach
The disposal of this compound and any materials contaminated with it must be handled with the utmost care to ensure regulatory compliance and environmental protection. As a halogenated organic compound, it must not be disposed of down the drain.[2][12]
Step 1: Waste Segregation
Proper waste segregation is the foundation of a safe and efficient disposal process.
-
Primary Chemical Waste: Unused or waste this compound should be collected in a dedicated, properly labeled, and sealed container.
-
Contaminated Materials: All materials that have come into contact with the compound, including gloves, absorbent materials from spills, and contaminated glassware, must be collected separately as solid hazardous waste.
Step 2: Waste Container and Labeling
-
Use chemically resistant containers for waste collection.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.[2]
Step 3: Final Disposal
The final disposal of this chemical waste must be conducted through a licensed and reputable chemical waste disposal company.[13] The approved methods of disposal for halogenated organic compounds are:
-
Controlled Incineration: This should be carried out in a chemical incinerator equipped with an afterburner and scrubber to neutralize the harmful acidic gases (such as hydrogen bromide and hydrogen chloride) that are produced during combustion.[1][3]
-
Licensed Chemical Destruction Plant: These facilities have the specialized equipment and expertise to handle and destroy hazardous chemicals in an environmentally sound manner.[1][3]
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Navigating the Safe Handling of 1-(3-Bromo-4-chlorophenyl)pentan-1-one: A Guide to Personal Protective Equipment and Disposal
The structural alerts within 1-(3-Bromo-4-chlorophenyl)pentan-1-one—specifically the halogenated phenyl ring and the ketone functional group—suggest potential for skin and eye irritation, respiratory tract irritation, and harm if ingested or inhaled. Safety data sheets for analogous compounds, such as 1-(3-bromo-4-chlorophenyl)ethanone and 1-(3-bromo-4-chlorophenyl)propan-1-one, consistently highlight these risks, classifying them as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[1][2]. Therefore, the selection and use of appropriate personal protective equipment (PPE) are not merely procedural but a critical component of a self-validating safety system.
Core Hazard Assessment and Engineering Controls
Before detailing specific PPE, it is crucial to emphasize the foundational role of engineering controls. All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[2]. The high molecular weight of the compound suggests low volatility at room temperature; however, the potential for aerosolization during handling necessitates this primary engineering control.
Personal Protective Equipment (PPE): Your Last Line of Defense
The following PPE recommendations are based on a risk assessment that considers the potential hazards of skin contact, eye contact, and inhalation.
Eye and Face Protection: Shielding from Splashes and Vapors
Given the irritant nature of similar compounds, robust eye protection is mandatory.
-
Chemical Splash Goggles: These should be the minimum standard for eye protection when handling this compound in liquid or solid form. They provide a seal around the eyes, offering protection from splashes from all directions[1].
-
Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when reacting the material under pressure, a face shield should be worn in conjunction with chemical splash goggles.
Skin Protection: A Barrier Against Irritation and Absorption
Dermal exposure is a primary concern. The selection of appropriate gloves and protective clothing is critical.
-
Gloves: The choice of glove material is paramount. Halogenated aromatic compounds can be aggressive towards certain glove materials.
-
Nitrile Gloves: While offering good general chemical resistance, nitrile gloves may offer limited protection against chlorinated and aromatic solvents[3][4]. For short-duration tasks with small quantities, double-gloving with nitrile gloves may be acceptable, but frequent changes are recommended.
-
Butyl or Viton™ Gloves: For prolonged handling or in situations with a higher risk of splash, butyl or Viton™ gloves are recommended due to their superior resistance to a broad range of organic compounds, including halogenated and aromatic solvents[3][5].
-
Glove Selection Rationale: The lipophilicity of this compound, suggested by its structure, indicates a potential for skin absorption. Therefore, selecting a glove material with low permeability to this class of compounds is essential. Always inspect gloves for any signs of degradation or damage before use.
-
-
Protective Clothing:
-
Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect the skin and personal clothing from minor spills and contamination.
-
Chemical-Resistant Apron: For handling larger quantities or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.
-
Respiratory Protection: Guarding Against Inhalation Hazards
While working in a fume hood is the primary method to control inhalation exposure, respiratory protection may be necessary in certain situations, such as during a spill cleanup outside of a fume hood.
-
Air-Purifying Respirator (APR): In the event of a significant aerosol-generating procedure that cannot be fully contained within a fume hood, or during a spill cleanup, an air-purifying respirator equipped with organic vapor cartridges is recommended[6][7]. The choice of respirator and cartridges should be made in consultation with your institution's environmental health and safety (EHS) department and in accordance with OSHA regulations[6].
Summary of Recommended Personal Protective Equipment
| Task | Eye/Face Protection | Gloves | Protective Clothing | Respiratory Protection |
| Small-scale handling (<1g) in a fume hood | Chemical Splash Goggles | Double Nitrile Gloves | Laboratory Coat | Not typically required |
| Large-scale handling (>1g) or transfers in a fume hood | Chemical Splash Goggles and Face Shield | Butyl or Viton™ Gloves | Laboratory Coat and Chemical-Resistant Apron | Not typically required |
| Spill cleanup outside of a fume hood | Chemical Splash Goggles and Face Shield | Butyl or Viton™ Gloves | Laboratory Coat and Chemical-Resistant Apron | Air-Purifying Respirator with Organic Vapor Cartridges |
Experimental Protocols: Safe Handling and Disposal
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
